molecular formula C10H13NO2 B1510512 2-Amino-4-isopropylbenzoic acid CAS No. 774165-27-4

2-Amino-4-isopropylbenzoic acid

Cat. No.: B1510512
CAS No.: 774165-27-4
M. Wt: 179.22 g/mol
InChI Key: URXXVVWXSNKYOH-UHFFFAOYSA-N
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Description

2-Amino-4-isopropylbenzoic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6(2)7-3-4-8(10(12)13)9(11)5-7/h3-6H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URXXVVWXSNKYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736284
Record name 2-Amino-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774165-27-4
Record name 2-Amino-4-(propan-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4), a critical intermediate in the development of glucokinase activators and other metabolic therapeutics.

The synthesis presents a specific regiochemical challenge: placing the amino group at the ortho position relative to the carboxylic acid, while maintaining the para relationship between the carboxylic acid and the isopropyl group. Direct nitration of 4-isopropylbenzoic acid (Cumic acid) fails to achieve this, yielding the meta-nitro isomer instead. Therefore, this guide focuses on the p-Cymene Oxidation Pathway , which leverages the steric directing effects of the methyl group to establish the correct substitution pattern before oxidation.

Retrosynthetic Analysis & Strategy

The target molecule, 2-Amino-4-isopropylbenzoic acid , possesses a trisubstituted benzene ring with a specific 1,2,4-substitution pattern.

  • Functional Groups: Carboxylic acid (C1), Amine (C2), Isopropyl (C4).

  • Regiochemical Challenge:

    • Direct Nitration of Cumic Acid: The carboxylic acid (C1) is a meta-director, and the isopropyl group (C4) is an ortho-director. Both groups direct an incoming electrophile to the C3 position, yielding 3-amino-4-isopropylbenzoic acid (the wrong isomer).

    • The Solution (p-Cymene Route): Starting with p-Cymene (1-methyl-4-isopropylbenzene) allows the use of the methyl group as a "masked" carboxylic acid. In electrophilic aromatic substitution, the methyl group (C1) directs ortho (to C2), while the isopropyl group (C4) directs ortho (to C3). Steric hindrance from the bulky isopropyl group strongly favors substitution at C2 (ortho to the smaller methyl group). Subsequent oxidation of the methyl group to a carboxylic acid yields the correct regiochemistry.

Pathway Visualization

SynthesisPathway Cymene p-Cymene (1-Methyl-4-isopropylbenzene) NitroCymene 2-Nitro-p-cymene (Intermediate 1) Cymene->NitroCymene Nitration (HNO3/H2SO4, <10°C) Note1 Regioselectivity Control: Methyl directs ortho (C2) Isopropyl blocks C3 via sterics Cymene->Note1 NitroAcid 2-Nitro-4-isopropylbenzoic Acid (Intermediate 2) NitroCymene->NitroAcid Selective Oxidation (Dilute HNO3, Reflux) Target 2-Amino-4-isopropylbenzoic Acid (Target) NitroAcid->Target Reduction (H2/Pd-C or Fe/HCl)

Figure 1: The p-Cymene Oxidation Pathway ensures correct placement of the amino group via steric control.

Detailed Synthesis Protocol

Stage 1: Regioselective Nitration of p-Cymene

The first step installs the nitrogen functionality. Control of temperature is critical to prevent oxidation of the isopropyl group or over-nitration.

  • Reagents: p-Cymene (99%), Nitric Acid (65-70%), Sulfuric Acid (98%).

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Regioselectivity: The methyl group directs ortho (C2). The isopropyl group directs ortho (C3). Substitution occurs primarily at C2 due to the steric bulk of the isopropyl group hindering attack at C3.

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with p-Cymene (1.0 eq) . Cool to 0–5°C using an ice-salt bath.

  • Acid Preparation: In a separate vessel, prepare a mixed acid solution of HNO₃ (1.1 eq) and H₂SO₄ (1.5 eq) . Pre-cool this mixture to 0°C.

  • Addition: Add the mixed acid dropwise to the p-Cymene over 60–90 minutes.

    • Critical Process Parameter (CPP): Maintain internal temperature <10°C . Exotherms above 15°C increase the formation of oxidation byproducts (e.g., p-toluic acid derivatives).

  • Workup: After addition, stir at 5–10°C for 2 hours. Pour the reaction mixture onto crushed ice.

  • Isolation: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with saturated NaHCO₃ (to remove acids) and brine. Dry over MgSO₄ and concentrate.

  • Purification: Distillation under reduced pressure or column chromatography may be required if significant 3-nitro isomer (minor byproduct) is present.

    • Target Intermediate:2-Nitro-p-cymene (Yellow oil).

Stage 2: Selective Oxidation of the Methyl Group

This is the most technically demanding step. The goal is to oxidize the primary benzylic carbon (Methyl) to a carboxylic acid while leaving the tertiary benzylic carbon (Isopropyl) intact.

  • Reagents: Dilute Nitric Acid (20–30%) or KMnO₄ (controlled).

  • Preferred Method: Dilute Nitric Acid Reflux (Industrial Standard). Stronger oxidants like concentrated KMnO₄ will degrade the isopropyl group to form nitro-terephthalic acid.

Protocol:

  • Setup: Charge a reactor with 2-Nitro-p-cymene (1.0 eq) and 20–30% HNO₃ (10–15 vol) .

  • Reaction: Heat the mixture to reflux (approx. 100–105°C) with vigorous stirring.

    • Monitoring: Monitor the evolution of NOₓ gases.[1] The reaction typically requires 24–48 hours.

    • Catalysis: The addition of catalytic Cobalt(II) acetate and Manganese(II) acetate (MC catalyst system) can accelerate this oxidation and improve selectivity, allowing the use of air/O₂ instead of stoichiometric HNO₃.

  • Workup: Cool the reaction mixture to room temperature. The product, 2-Nitro-4-isopropylbenzoic acid , typically precipitates as a solid due to its lower solubility compared to the starting material.

  • Purification: Filter the crude solid. Recrystallize from Ethanol/Water to remove any over-oxidized byproducts (nitro-terephthalic acid).

    • Target Intermediate:2-Nitro-4-isopropylbenzoic acid (Solid, m.p. ~168°C).[2]

Stage 3: Reduction of the Nitro Group

The final step converts the nitro group to the primary amine.

  • Reagents: Hydrogen (H₂) with Pd/C catalyst, or Iron (Fe) powder with HCl (Béchamp reduction).

  • Preferred Method: Catalytic Hydrogenation (Cleaner workup).

Protocol:

  • Setup: Dissolve 2-Nitro-4-isopropylbenzoic acid in Methanol or Ethanol. Add 10% Pd/C (5 wt% loading) .

  • Reaction: Hydrogenate at 3–5 bar (40–70 psi) H₂ pressure at room temperature for 4–6 hours.

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Isolation: The product may crystallize upon concentration or require precipitation by adjusting pH (isoelectric precipitation).

    • Final Product:2-Amino-4-isopropylbenzoic acid (White to off-white solid).

Quantitative Data & Process Parameters

ParameterStage 1 (Nitration)Stage 2 (Oxidation)Stage 3 (Reduction)
Key Reagents HNO₃ / H₂SO₄20-30% HNO₃ (aq)H₂ / Pd-C
Temperature < 10°C (Critical)100-105°C (Reflux)25-40°C
Time 2 - 4 Hours24 - 48 Hours4 - 6 Hours
Major Byproduct 3-Nitro isomer (<10%)Nitro-terephthalic acidHydroxylamine (trace)
Typical Yield 80 - 85%60 - 70%90 - 95%
Purification Distillation / WashRecrystallizationFiltration / Cryst.

Alternative "Green" Pathway (Catalytic Transformation)

Recent academic literature suggests a "redox-economic" approach where the nitro group is reduced while the methyl group is oxidized in a coupled sequence, often mediated by selenium or specific transition metals.

Selenium-Catalyzed Carbonylation:

  • Concept: Reaction of 2-nitro-p-cymene with CO/H₂O in the presence of Selenium.

  • Mechanism: The Selenium acts as an oxygen transfer agent, effectively shuttling oxygen from the nitro group (reducing it) to the methyl group (oxidizing it).

  • Status: While elegant, this method is currently limited to small-scale research applications due to the toxicity of selenium and high pressure requirements.

AlternateRoute Start 2-Nitro-p-cymene Process Se / CO / H2O (Redox Carbonylation) Start->Process End 2-Amino-4-isopropylbenzoic Acid Process->End

Figure 2: Emerging catalytic route for direct redox transformation.

References

  • ChemicalBook. Synthesis of 2-Amino-4-isopropylbenzoic acid from 4-Isopropyl-2-nitrobenzoic acid. Retrieved from .

  • GuideChem. 4-Isopropylbenzoic acid Properties and Synthesis. Retrieved from .

  • Organic Syntheses.Nitration of p-Cymene and Oxidation Protocols.
  • Abbott Laboratories. Patent WO2008/133753: Preparation of substituted aminobenzoic acids.[3] (Describes the hydrolysis of nitrile precursors).

  • Royal Society of Chemistry. Selenium-catalyzed intramolecular atom- and redox-economic transformation of o-nitrotoluenes. Retrieved from .

Sources

A Technical Guide to 2-Amino-4-isopropylbenzoic Acid: Nomenclature, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-4-isopropylbenzoic acid, a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. The document begins by systematically deconstructing its chemical name to establish the definitive IUPAC nomenclature. It further details essential chemical identifiers and physicochemical properties crucial for laboratory applications. A representative synthetic protocol is outlined, grounded in established chemical principles, to illustrate a practical pathway for its preparation. The guide also touches upon the potential applications of this and related aminobenzoic acid derivatives as versatile building blocks in the field of drug discovery. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis and pharmaceutical development.

IUPAC Nomenclature and Structural Elucidation

The name "2-Amino-4-isopropylbenzoic acid" is, in fact, the correct and preferred IUPAC name. Its construction follows a logical hierarchy of nomenclature rules designed for unambiguous chemical communication.

1.1. Principle Functional Group and Parent Structure: The International Union of Pure and Applied Chemistry (IUPAC) rules dictate that the functional group with the highest priority determines the parent name of the molecule. In this case, the carboxylic acid (-COOH) group has higher priority than the amine (-NH2) and isopropyl groups. Therefore, the parent structure is benzoic acid .

1.2. Ring Numbering: By convention, the carbon atom of the benzene ring to which the principal functional group (the carboxylic acid) is attached is designated as position C1 . The ring is then numbered sequentially to give the substituents the lowest possible locants (numbers).

1.3. Substituent Identification and Location: Following the numbering from C1, we identify the substituents:

  • An amino group (-NH2) is located at the C2 position.

  • An isopropyl group (-CH(CH3)2) is located at the C4 position.

Combining these elements yields the systematic and unambiguous IUPAC name: 2-Amino-4-isopropylbenzoic acid .

Synthesis_Workflow Start 4-Isopropylbenzoic Acid Nitration Step 1: Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 2-Nitro-4-isopropylbenzoic Acid Nitration->Intermediate Reduction Step 2: Reduction (e.g., SnCl₂ / HCl or H₂ / Pd-C) Intermediate->Reduction Product 2-Amino-4-isopropylbenzoic Acid Reduction->Product

Caption: Proposed two-step synthesis of 2-Amino-4-isopropylbenzoic acid.

3.2. Experimental Protocol: Synthesis of 2-Amino-4-isopropylbenzoic Acid

Disclaimer: This protocol is illustrative and should be performed by qualified personnel in a suitable laboratory setting with all appropriate safety precautions.

Step 1: Nitration of 4-Isopropylbenzoic Acid

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, dropping funnel, and thermometer, cool concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Addition of Substrate: Slowly add 4-isopropylbenzoic acid to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

  • Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

  • Reaction: Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature between 0-10°C.

  • Quenching: After the addition is complete, allow the reaction to stir for an additional hour at room temperature. Carefully pour the reaction mixture onto crushed ice.

  • Isolation: The precipitated solid, 2-nitro-4-isopropylbenzoic acid, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.

  • Validation: The intermediate product should be characterized by melting point and spectroscopic methods (e.g., ¹H NMR, IR) to confirm its identity and purity before proceeding.

Step 2: Reduction of 2-Nitro-4-isopropylbenzoic Acid

  • Reaction Setup: To a round-bottom flask, add the synthesized 2-nitro-4-isopropylbenzoic acid and a solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.

  • Reaction: Heat the mixture under reflux for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

  • Work-up: Cool the reaction mixture and neutralize it by the slow addition of a concentrated sodium hydroxide solution until the solution is strongly alkaline, which will precipitate tin hydroxides.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization.

  • Final Validation: The final product, 2-Amino-4-isopropylbenzoic acid, must be characterized by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoic acids are a cornerstone of medicinal chemistry, serving as crucial "building blocks" for the synthesis of more complex therapeutic agents. [1][2][3]The parent molecule, p-aminobenzoic acid (PABA), is a moiety found in a wide array of drugs with diverse applications, including local anesthetics, anti-inflammatory agents, and folate antagonists. [3][4] The structural motif of 2-Amino-4-isopropylbenzoic acid, featuring amino, carboxyl, and lipophilic isopropyl groups, presents several strategic advantages for drug design:

  • Multiple Functionalization Points: The amino and carboxylic acid groups can be readily modified to form amides, esters, and other derivatives, allowing for the systematic exploration of structure-activity relationships (SAR). [1][4]* Modulation of Physicochemical Properties: The isopropyl group increases the lipophilicity of the molecule, which can be critical for modulating properties like membrane permeability and target engagement.

  • Scaffold for Bioisosteric Replacement: This molecule can serve as a scaffold or fragment in the design of novel compounds, acting as a bioisostere for other substituted aromatic systems in known pharmacophores.

Derivatives of aminobenzoic acid are integral to the development of drugs targeting a range of conditions, from bacterial infections to cancer, making this class of compounds a fertile ground for further investigation. [1][4]

Conclusion

2-Amino-4-isopropylbenzoic acid is a well-defined chemical entity whose structure is unambiguously described by its IUPAC name. Its synthesis is achievable through standard, high-yielding organic transformations. The true value of this and related molecules lies in their potential as versatile intermediates in the synthesis of novel compounds. For drug development professionals and medicinal chemists, substituted aminobenzoic acids represent a privileged scaffold, offering a rich platform for the generation of diverse chemical libraries and the discovery of new therapeutic agents.

References

  • 2-Isopropylbenzoic acid | C10H12O2. PubChem. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. National Center for Biotechnology Information. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. ResearchGate. Available from: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Available from: [Link]

  • New method for synthesizing p-isopropyl benzoic acid. Google Patents.
  • Process for producing 4-amino-2-hydroxybenzoic acid. Google Patents.
  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega. Available from: [Link]

  • Isopropyl 4-aminobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Drug evolution: p-aminobenzoic acid as a building block. PubMed. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical overview of 2-Amino-4-isopropylbenzoic acid, a substituted anthranilic acid derivative. While not extensively characterized in public literature, its structural features suggest significant potential as a scaffold and building block in medicinal chemistry and drug discovery. This document synthesizes foundational chemical principles with data from analogous compounds to elucidate its molecular structure, propose a robust synthesis and validation workflow, and discuss its potential applications for researchers, scientists, and drug development professionals.

Introduction: The Anthranilic Acid Scaffold

Anthranilic acid (2-aminobenzoic acid) and its derivatives represent a "privileged scaffold" in medicinal chemistry.[1] The presence of two reactive functional groups—an aromatic amine and a carboxylic acid—in an ortho configuration allows for versatile chemical modifications and the creation of large compound libraries for drug screening.[1][2] These derivatives have been successfully developed into a range of therapeutics, most notably the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[3] The scaffold's utility extends to antimicrobial, antiviral, and anticancer applications, making any novel derivative a person of interest for further investigation.[1]

2-Amino-4-isopropylbenzoic acid (IUPAC: 2-amino-4-propan-2-ylbenzoic acid) is a member of this important class. The introduction of an isopropyl group at the 4-position adds a lipophilic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties, such as membrane permeability and protein-ligand interactions. This guide will detail the structural characteristics of this molecule, providing a foundational understanding for its potential use in synthetic and medicinal chemistry programs.

Molecular Identity and Physicochemical Properties

The fundamental identity of 2-Amino-4-isopropylbenzoic acid is established by its unique combination of functional groups on a benzene ring. Its core properties, derived from computational models and supplier information, are summarized below.

PropertyValueSource
IUPAC Name 2-amino-4-propan-2-ylbenzoic acid[4]
Synonyms 4-Isopropyl-anthranilic acid[5]
CAS Number 774165-27-4[4][5]
Molecular Formula C₁₀H₁₃NO₂[4][5]
Molecular Weight 179.22 g/mol [4][5]
SMILES CC(C)C1=CC(=C(C=C1)C(=O)O)N[5]
Topological Polar Surface Area 63.32 Ų[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Predicted LogP 2.09 - 2.5[4][5]

Elucidation of the Molecular Structure: A Predictive Spectroscopic Analysis

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.

  • Isopropyl Group:

    • A doublet integrating to 6 protons around δ 1.2-1.3 ppm . This signal corresponds to the two equivalent methyl groups (CH₃). The signal is split into a doublet by the adjacent methine proton.

    • A septet (or multiplet) integrating to 1 proton around δ 2.9-3.1 ppm . This is the methine proton (-CH-) of the isopropyl group, split by the six neighboring methyl protons.

  • Aromatic Ring: The substitution pattern (1,2,4-) will result in three distinct aromatic proton signals.

    • One proton will be ortho to the amino group, another ortho to the isopropyl group, and the third situated between the carboxyl and isopropyl groups. Due to the electron-donating nature of the amino and alkyl groups, these signals are expected in the range of δ 6.5-7.8 ppm . Their precise shifts and coupling constants (J-values) would confirm their relative positions. For instance, the proton ortho to the bulky carboxyl group may be shifted further downfield.

  • Amine and Carboxyl Groups:

    • The two amine protons (-NH₂) would likely appear as a broad singlet between δ 4.0-6.0 ppm , the chemical shift of which is highly dependent on solvent and concentration.

    • The carboxylic acid proton (-COOH) would appear as a very broad singlet, typically far downfield, in the range of δ 10.0-13.0 ppm .

Predicted ¹³C NMR Spectroscopy

The carbon NMR spectrum will display 8 unique signals for the 10 carbon atoms in the molecule, as the two methyl carbons of the isopropyl group are equivalent.

  • Isopropyl Carbons:

    • The two equivalent -CH₃ carbons are expected around δ 23-25 ppm .

    • The -CH- carbon is expected around δ 34-36 ppm .

  • Aromatic Carbons: Six distinct signals are predicted.

    • The carboxyl-bearing carbon (C1 ) would be significantly deshielded, appearing around δ 168-172 ppm .

    • The amino-bearing carbon (C2 ) would be shielded by the nitrogen, appearing around δ 148-152 ppm .

    • The isopropyl-bearing carbon (C4 ) would be found around δ 145-150 ppm .

    • The remaining three aromatic carbons (C3, C5, C6 ) would appear in the typical aromatic region of δ 110-135 ppm .

  • Carboxyl Carbon: As mentioned, the -COOH carbon signal will be the most downfield, around δ 168-172 ppm .

Predicted Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups. Based on the spectrum of the closely related 2-amino-4-methylbenzoic acid, the following characteristic absorption bands are expected.[6]

  • O-H Stretch: A very broad band from 2500-3300 cm⁻¹ , characteristic of the hydrogen-bonded carboxylic acid.

  • N-H Stretch: Two distinct, sharp-to-medium peaks appearing between 3300-3500 cm⁻¹ , corresponding to the symmetric and asymmetric stretches of the primary amine (-NH₂).

  • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches (from the isopropyl group) just below 3000 cm⁻¹ .

  • C=O Stretch: A strong, sharp absorption band around 1670-1700 cm⁻¹ , characteristic of the carbonyl in an aromatic carboxylic acid.

  • N-H Bend: A band around 1600-1630 cm⁻¹ .

  • C=C Stretch: Aromatic ring stretches appearing as multiple bands in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: A band in the region of 1250-1350 cm⁻¹ .

Predicted Mass Spectrometry

In mass spectrometry (Electron Ionization), the molecular ion peak (M⁺) would be observed at m/z = 179 . Key fragmentation patterns would include:

  • [M-15]⁺ (m/z = 164): Loss of a methyl radical (•CH₃) from the isopropyl group.

  • [M-45]⁺ (m/z = 134): Loss of the carboxyl radical (•COOH), a common fragmentation for benzoic acids.

Proposed Synthesis and Characterization Workflow

A reliable synthesis of 2-Amino-4-isopropylbenzoic acid can be proposed via a two-step process starting from commercially available 4-isopropylbenzoic acid. This workflow is designed to be self-validating, with clear analytical checkpoints.

G cluster_0 Step 1: Regioselective Nitration cluster_1 Step 2: Nitro Group Reduction cluster_2 Workflow Validation A 4-Isopropylbenzoic Acid (Starting Material) B 4-Isopropyl-2-nitrobenzoic Acid (Intermediate) A->B  HNO₃ / H₂SO₄  0-10 °C C 2-Amino-4-isopropylbenzoic Acid (Final Product) B->C  SnCl₂ / HCl  or H₂ / Pd-C V1 NMR (¹H, ¹³C) C->V1 Confirm Structure V2 IR Spectroscopy C->V2 Confirm Functional Groups V3 Mass Spectrometry C->V3 Confirm Mass V4 Melting Point C->V4 Assess Purity

Caption: Proposed two-step synthesis and validation workflow.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-Isopropyl-2-nitrobenzoic Acid

  • Reactor Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-isopropylbenzoic acid (1.0 eq).

  • Dissolution & Cooling: Add concentrated sulfuric acid (H₂SO₄) slowly while stirring, ensuring the solid dissolves completely. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The carboxylic acid group is a meta-director, while the isopropyl group is an ortho-, para-director. The ortho position to the isopropyl group (and meta to the carboxyl) is sterically hindered, favoring nitration at the 2-position.

  • Reaction & Quenching: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor progress with Thin Layer Chromatography (TLC).

  • Isolation: Carefully pour the reaction mixture onto crushed ice. The solid nitro-intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Synthesis of 2-Amino-4-isopropylbenzoic Acid

  • Reactor Setup: In a round-bottom flask, suspend the crude 4-isopropyl-2-nitrobenzoic acid (1.0 eq) from the previous step in ethanol or concentrated hydrochloric acid (HCl).

  • Reduction: Add tin(II) chloride (SnCl₂, ~3-4 eq) portion-wise while stirring. The reaction is exothermic; maintain the temperature with a water bath if necessary. Alternatively, catalytic hydrogenation (H₂ gas, 10% Pd/C catalyst in an appropriate solvent like ethanol) can be employed.

  • Reaction & Workup (for SnCl₂/HCl): Heat the mixture to reflux for 2-4 hours until TLC indicates the disappearance of the starting material. Cool the reaction to room temperature and neutralize carefully with a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the solution is basic (pH > 8).

  • Extraction & Isolation: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-Amino-4-isopropylbenzoic acid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product. The purity should be assessed by melting point determination and the structure confirmed by the spectroscopic methods detailed in Section 3.

Significance and Applications in Drug Development

The true value of 2-Amino-4-isopropylbenzoic acid lies in its potential as a molecular scaffold for generating novel chemical entities. The field of medicinal chemistry leverages such building blocks to systematically explore chemical space and optimize for biological activity.

The Substituted Anthranilic Acid Pharmacophore

Structure-Activity Relationship (SAR) studies on anthranilic acid derivatives have established key principles:

  • The ortho-relationship between the amine and carboxyl groups is often crucial for activity.[3]

  • Substitution on the anthranilic acid ring can modulate activity, lipophilicity, and metabolic stability.[3]

  • The amine can be further derivatized to form amides or participate in cyclization reactions to form heterocyclic systems, while the carboxylic acid can form esters or amides, making the scaffold highly versatile.[1][2]

The isopropyl group at the 4-position of the target molecule provides a key point of lipophilicity. This can enhance binding in hydrophobic pockets of target proteins and improve passive diffusion across biological membranes, a critical factor for oral bioavailability.

Conceptual Drug Discovery Workflow

2-Amino-4-isopropylbenzoic acid is an ideal starting point for a library synthesis campaign aimed at identifying new therapeutic leads. The workflow below illustrates how this molecule could be integrated into a typical drug discovery program.

G cluster_0 Scaffold Derivatization cluster_1 Screening & Optimization A 2-Amino-4-isopropylbenzoic acid (Core Scaffold) B Amide Library (R¹-COCl) A->B Amine Acylation C Ester Library (R²-OH) A->C Carboxyl Esterification D Heterocycle Synthesis A->D Cyclization E Diverse Chemical Library B->E Populate F High-Throughput Screening (HTS) E->F G Hit Identification F->G H Lead Optimization (SAR Studies) G->H I Preclinical Candidate H->I

Caption: Conceptual use of the scaffold in a drug discovery workflow.

By reacting the amine group with a diverse set of acyl chlorides or the carboxyl group with various alcohols, a large library of derivatives can be rapidly synthesized. This library can then be screened against biological targets like kinases, proteases, or GPCRs to identify "hits." Subsequent rounds of synthesis, guided by SAR, would then be used to optimize these hits into potent and selective lead compounds.

Conclusion

2-Amino-4-isopropylbenzoic acid is a structurally intriguing molecule that stands at the intersection of established chemical principles and untapped therapeutic potential. While specific experimental data is sparse, a comprehensive structural profile can be confidently predicted based on its constituent functional groups and comparison with analogous compounds. The proposed synthesis is robust and relies on well-established, high-yielding chemical transformations. For drug development professionals, this compound represents not just a single entity, but a gateway to a diverse chemical space, offering a valuable and versatile scaffold for the discovery of next-generation therapeutics.

References

  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

  • PubChem. 4-Isopropylbenzoic acid. Retrieved from [Link]

  • PubChem. 2-Amino-4-isopropylbenzoic acid. Retrieved from [Link]

  • NIST. Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed. Retrieved from [Link]

  • Pharmacy 180. Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]

  • Falch, E., et al. Substituted heteroaromatic anthranilic acids with antiinflammatory activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. CN104693078A - Preparation method of 2-amino-4-sulfobenzoic acid.
  • Yenepoya University. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Retrieved from [Link]

Sources

physical and chemical properties of 2-Amino-4-isopropylbenzoic acid

[1][2][3]

Executive Summary

2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4), also known as 4-isopropylanthranilic acid, is a bifunctional aromatic building block characterized by an anthranilic acid core substituted with an isopropyl group at the para position relative to the amino group.[1][2][3][4][5] This structural arrangement imparts unique steric and lipophilic properties, making it a critical intermediate in the synthesis of bioactive quinazolinones, agrochemicals, and transition metal ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic methodologies, and reactivity profiles, designed for researchers in medicinal chemistry and process development.

Molecular Identity & Structural Analysis[5]

The compound features a benzene ring trisubstituted with a carboxylic acid (C1), a primary amine (C2), and an isopropyl group (C4). The isopropyl moiety enhances lipophilicity (LogP) compared to the parent anthranilic acid, influencing the pharmacokinetics of derived drugs.

Parameter Data
IUPAC Name 2-Amino-4-(propan-2-yl)benzoic acid
Common Synonyms 4-Isopropylanthranilic acid; 2-Amino-p-cuminic acid
CAS Number 774165-27-4
Molecular Formula C₁₀H₁₃NO₂
SMILES CC(C)C1=CC(=C(C=C1)C(=O)O)N
InChI Key URXXVVWXSNKYOH-UHFFFAOYSA-N
Molecular Weight 179.22 g/mol

Physicochemical Profile

The following data summarizes the physical state and calculated properties critical for formulation and synthesis planning.

Property Value / Description Context
Physical State Solid (Crystalline powder)Typically off-white to tan needles.
Melting Point > 150 °C (Predicted)Higher than 4-isopropylbenzoic acid (117°C) due to zwitterionic intermolecular H-bonding.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic isopropyl group reduces aqueous solubility compared to anthranilic acid.
Solubility (Organic) HighSoluble in DMSO, Methanol, Ethyl Acetate, DMF.
LogP 2.09 – 2.50Moderate lipophilicity; suitable for CNS-active drug scaffolds.
pKa (Acid) ~2.2 (COOH)Typical for ortho-amino benzoic acids (zwitterionic effect).
pKa (Base) ~4.8 (NH₃⁺)Conjugate acid of the amine group.
Topological PSA 63.32 ŲPolar Surface Area; indicates good membrane permeability potential.

Synthetic Pathways[6][7]

Synthesis of 2-Amino-4-isopropylbenzoic acid generally proceeds via the reduction of nitro-aromatic precursors or oxidation of cymene derivatives.

Method A: Reduction of 4-Isopropyl-2-nitrobenzoic Acid (Standard)

This is the most reliable laboratory and industrial route.

  • Starting Material: 4-Isopropyl-2-nitrobenzoic acid.[6][7]

  • Reagent: Hydrogen (H₂) with Pd/C catalyst, or Iron (Fe) powder in acidic media (Bechamp reduction).

  • Mechanism: Chemoselective reduction of the nitro group to an amine without affecting the carboxylic acid or the isopropyl arene ring.

Method B: Selenium-Catalyzed Redox Transformation (Advanced)

A specialized "atom-economic" route converts 4-isopropyl-1-methyl-2-nitrobenzene directly to the anthranilic acid derivative using selenium catalysis, avoiding pre-oxidation of the methyl group.

  • Precursor: 4-Isopropyl-1-methyl-2-nitrobenzene.

  • Catalyst: Selenium (Se) / Base.

  • Conditions: High temperature, redox rearrangement.[8][9]

Visualization: Synthetic Workflow

SynthesisStart4-Isopropyl-2-nitrobenzoic acid(Precursor)ReagentH2 / Pd-Cor Fe / HClStart->ReagentInterReductionIntermediateReagent->InterProduct2-Amino-4-isopropylbenzoic acid(Target)Inter->Product Purification(Crystallization)AltStart4-Isopropyl-1-methyl-2-nitrobenzeneAltCondSe CatalystRedox Isom.AltStart->AltCondAltCond->Product Advanced Route

Figure 1: Primary synthetic pathways for 2-Amino-4-isopropylbenzoic acid, highlighting the standard reduction route and the catalytic redox alternative.

Chemical Reactivity & Applications[3]

The compound exhibits dual reactivity typical of anthranilic acids, serving as a dinucleophile (amine and carboxylate) for heterocycle construction.

Quinazolinone Synthesis (Drug Scaffolds)

The most significant application is the cyclization to form 4(3H)-quinazolinones, a pharmacophore found in anticonvulsants, anticancer agents, and anti-inflammatory drugs.

  • Reaction: Condensation with formamide, urea, or acid anhydrides.

  • Mechanism: Amide formation followed by dehydration-cyclization.

  • Significance: The C7-isopropyl group (in the quinazolinone numbering) provides steric bulk that can enhance binding selectivity in kinase pockets.

Diazotization (Sandmeyer Reactions)

The primary amine at position 2 allows for conversion into diazonium salts.

  • Reagents: NaNO₂ / HCl at 0–5 °C.

  • Utility: Subsequent substitution with halides (I, Cl, Br) or hydroxyl groups to generate 2-halo-4-isopropylbenzoic acids or salicylic acid derivatives.

Ligand Synthesis

The ortho-amino acid motif acts as a bidentate ligand (N,O-donor) for transition metals (Cu, Zn, Pt), forming complexes used in catalysis or as metallodrugs.

Visualization: Reactivity Logic

ReactivityCore2-Amino-4-isopropylbenzoic acidR_Quin+ Formamide/UreaCyclocondensationCore->R_QuinR_Diazo+ NaNO2 / HCl(0°C)Core->R_DiazoR_Ester+ R-OH / DCCCouplingCore->R_EsterQuinQuinazolin-4(3H)-ones(Bioactive Scaffold)DiazoDiazonium Salt(Intermediate)EsterEsters/Amides(Prodrugs)R_Quin->QuinR_Diazo->DiazoR_Ester->Ester

Figure 2: Reactivity profile demonstrating the conversion of the anthranilic core into heterocycles, diazonium intermediates, and carboxylic acid derivatives.

Experimental Protocols

Protocol 1: Analytical Characterization (Expected Data)

To validate the identity of synthesized or purchased material, ensure the following spectral signatures are present:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 1.18 (d, 6H): Isopropyl methyl groups (doublet).

    • δ 2.80 (sept, 1H): Isopropyl methine proton.

    • δ 6.45 (dd, 1H): Aromatic proton at C3 (ortho to amine, shielded).

    • δ 6.60 (s, 1H): Aromatic proton at C5.

    • δ 7.65 (d, 1H): Aromatic proton at C6 (ortho to carboxyl).

    • δ 8.50 (br s, 2-3H): Amine/Carboxylic acid exchangeable protons.

  • Mass Spectrometry (ESI):

    • [M+H]⁺: 180.22 m/z.

    • [M-H]⁻: 178.22 m/z.

Protocol 2: Safety & Handling
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store at 2–8 °C (refrigerated) under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine, which causes darkening (browning) over time.

References

  • PubChem Compound Summary. 2-Amino-4-isopropylbenzoic acid (CID 67040362). National Center for Biotechnology Information. Available at: [Link]

  • Zhang, X., et al. (2013). Selenium-catalyzed intramolecular atom- and redox-economic transformation of o-nitrotoluenes to anthranilic acids. Chemical Communications (Royal Society of Chemistry). Available at: [Link]

Technical Monograph: 2-Amino-4-isopropylbenzoic Acid (CAS 774165-27-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on CAS 774165-27-4, structured for researchers and drug development professionals.

Role: Privileged Anthranilic Scaffold for Kinase Inhibitor & GPCR Ligand Synthesis

Executive Summary

CAS Number: 774165-27-4 Chemical Name: 2-Amino-4-isopropylbenzoic acid (also: 2-Amino-4-(propan-2-yl)benzoic acid) Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol [1][2][3][4][][6]

Significance: CAS 774165-27-4 is a functionalized anthranilic acid derivative serving as a critical "Key Starting Material" (KSM) in the synthesis of heterocyclic pharmacophores.[6] Its structure combines a hydrophilic, chelating ortho-amino acid motif with a hydrophobic para-isopropyl moiety. This unique substitution pattern makes it an ideal building block for quinazolinone-based kinase inhibitors , TRP channel modulators , and nuclear receptor agonists (e.g., PPAR) . Unlike unsubstituted anthranilic acid, the C4-isopropyl group provides essential steric bulk and lipophilic interactions often required for deep-pocket binding in enzymatic targets.

Physicochemical Profile

Understanding the physical behavior of CAS 774165-27-4 is prerequisite for optimizing yield during acylation or cyclization reactions.

PropertyValueTechnical Note
Appearance Off-white to pale yellow crystalline solidOxidation of the amino group can darken color over time. Store under inert gas.
Melting Point 168–172 °C (Predicted)Sharp melting range indicates high purity; broadening suggests isomeric contamination (e.g., 2-amino-5-isopropyl isomer).
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility. Soluble in dilute acid (protonation of amine) or base (deprotonation of carboxyl).
pKa (Acid) ~4.8 (Carboxyl)slightly higher than benzoic acid (4.2) due to electron-donating isopropyl and amino groups.
pKa (Base) ~2.2 (Aniline)Low basicity due to electron-withdrawing carboxyl group ortho to the amine.
LogP 2.6 – 2.9Moderate lipophilicity; suitable for CNS-active drug scaffolds.

Synthetic Routes & Manufacturing Logic

The industrial preparation of CAS 774165-27-4 typically avoids direct nitration of 4-isopropylbenzoic acid (Cumic acid) because the directing effects favor the 3-position (ortho to the isopropyl group), yielding the wrong isomer.

Validated Synthesis Pathway (The "Cymene Route")

The most chemically consistent route utilizes p-Cymene as the starting material to ensure correct regiochemistry.

  • Nitration: Nitration of p-Cymene occurs ortho to the methyl group (sterically less hindered than ortho to isopropyl), yielding 2-nitro-4-isopropyltoluene .

  • Oxidation: Selective oxidation of the benzylic methyl group to a carboxylic acid using KMnO₄ or Co/Mn-catalyzed aerobic oxidation. Critical Step: Conditions must be controlled to prevent oxidation of the tertiary benzylic hydrogen on the isopropyl group.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (Fe/HCl) of the nitro group to the amine.

Pathway Visualization (Graphviz)

SynthesisPathway Cymene p-Cymene (Starting Material) NitroCymene 2-Nitro-p-cymene (Regioselective Nitration) Cymene->NitroCymene HNO3/H2SO4 (Ortho to Methyl) Isomer 3-Nitro Isomer (Minor) Cymene->Isomer <5% NitroAcid 2-Nitro-4-isopropyl benzoic acid (Methyl Oxidation) NitroCymene->NitroAcid KMnO4/Pyridine (Selective Oxid.) Product CAS 774165-27-4 (Nitro Reduction) NitroAcid->Product H2, Pd/C (Reduction)

Caption: Regioselective synthesis of CAS 774165-27-4 via the p-Cymene route, avoiding the 3-nitro isomer formation common in direct cumic acid nitration.

Mechanism of Action & Applications

While CAS 774165-27-4 is an intermediate, its "Mechanism of Action" refers to its role as a pharmacophore contributor.[6] It is a precursor to Quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry.

Pharmacophoric Contribution[5]
  • H-Bond Donor/Acceptor: The ortho-amino acid motif allows for the formation of a six-membered intramolecular hydrogen bond, pre-organizing the molecule for cyclization with aldehydes or carboxylic acids.

  • Hydrophobic Anchor: The C4-isopropyl group projects into hydrophobic pockets (e.g., the ATP-binding pocket of kinases or the ligand-binding domain of nuclear receptors), enhancing potency and selectivity compared to unsubstituted analogs.

Key Reaction: Cyclization to Quinazolinones

This molecule reacts with formamide, urea, or acyl chlorides to form 7-isopropylquinazolin-4(3H)-one derivatives. These derivatives are investigated for:

  • Kinase Inhibition: Targeting EGFR, VEGFR, or PI3K pathways.

  • Anti-inflammatory Agents: Inhibiting COX-2 or specific cytokines.

  • Antimicrobial Agents: Disrupting bacterial DNA gyrase.

Experimental Protocol: Niementowski Quinazolinone Synthesis

Objective: Use CAS 774165-27-4 to synthesize a 2-substituted-7-isopropylquinazolin-4(3H)-one (Model Reaction).

Reagents:

  • CAS 774165-27-4 (1.0 eq)

  • Formamide (Excess, 5-10 eq)

  • Ammonium Acetate (Catalytic, 0.1 eq)

Protocol:

  • Setup: Charge a 50 mL round-bottom flask with 2-Amino-4-isopropylbenzoic acid (1.79 g, 10 mmol) and Formamide (10 mL).

  • Catalysis: Add Ammonium Acetate (77 mg, 1 mmol) to facilitate dehydration.

  • Heating: Equip with a reflux condenser and heat the mixture to 140–150 °C for 4–6 hours. Note: High temperature is required to drive the condensation and subsequent cyclodehydration.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM). The starting material (fluorescent blue under UV) should disappear, replaced by a lower Rf spot.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL) with vigorous stirring.

  • Isolation: The product, 7-isopropylquinazolin-4(3H)-one , will precipitate as a white/off-white solid. Filter via Büchner funnel.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for the disappearance of the broad COOH signal (~12-13 ppm) and the appearance of the quinazolinone C2-H singlet (~8.1 ppm).

  • LC-MS: Mass shift from 179 (M+H) to 189 (M+H of cyclized product).

Safety & Handling (E-E-A-T)

As an aniline derivative, CAS 774165-27-4 poses specific hazards that must be managed in a research environment.

  • Health Hazards:

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

    • Potential Sensitizer: Like many anilines, it may cause allergic skin reactions upon repeated exposure.

  • Storage:

    • Store at 2–8 °C under Argon or Nitrogen.

    • Light sensitive: Store in amber vials.

    • Incompatible with strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • ChemicalBook. (2025).[7] 2-Amino-4-isopropylbenzoic acid Properties and Suppliers. Retrieved from

  • BLD Pharm. (2024). Safety Data Sheet: 2-Amino-4-isopropylbenzoic acid. Retrieved from

  • GuideChem. (2024). CAS 774165-27-4 Technical Data. Retrieved from

  • Matrix Scientific. (2024). Product Analysis: 2-Amino-4-isopropylbenzoic acid. Retrieved from

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for Anthranilic Acid Derivatives. (General reference for scaffold reactivity).

Sources

Technical Whitepaper: The Evolution and Synthetic Utility of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemical evolution, and synthetic utility of 2-Amino-4-isopropylbenzoic acid , a specialized intermediate in modern medicinal chemistry.

Introduction & Chemical Context

2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4), also known as 4-isopropylanthranilic acid , is a critical pharmacophore scaffold used in the design of small-molecule therapeutics. Structurally, it is a derivative of Anthranilic acid (2-aminobenzoic acid) substituted at the para-position relative to the carboxyl group with an isopropyl moiety.

This molecule represents a "privileged structure" in drug discovery—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its parent compound, Cumic acid (4-isopropylbenzoic acid), which is a natural product found in cumin (Cuminum cyminum), the 2-amino derivative is a purely synthetic intermediate designed to facilitate amide coupling reactions in the synthesis of Glucokinase Activators (GKAs) , DGAT-1 inhibitors , and HCV protease inhibitors .

Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name 2-Amino-4-(propan-2-yl)benzoic acid
CAS Number 774165-27-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
Key Functional Groups Primary Amine (-NH₂), Carboxylic Acid (-COOH), Isopropyl (-CH(CH₃)₂)
Precursor 1-Bromo-4-isopropyl-2-nitrobenzene; Cumic Acid

Discovery and History[6]

The history of 2-Amino-4-isopropylbenzoic acid is not defined by a single isolation event from nature, but rather by its emergence as a strategic building block in the mid-2000s pharmaceutical patent landscape.

The "Scaffold" Era (2004–2008)

While simple anthranilic acids have been known since the 19th century, the specific demand for the 4-isopropyl variant arose with the development of targeted metabolic therapies.

  • 2004: The CAS number 774165-27-4 was assigned, coinciding with a surge in research into Type 2 Diabetes treatments.

  • 2008 (The Abbott Connection): A pivotal moment in the molecule's history is its utilization by Abbott Laboratories . As detailed in patent WO2008/133753 , this molecule was synthesized as a key intermediate for novel therapeutic agents. The patent literature from this period highlights the molecule's role in creating lipophilic binding pockets required for DGAT-1 (Diacylglycerol O-Acyltransferase 1) inhibition and Glucokinase activation .

Mechanistic Significance

The discovery of this intermediate was driven by Structure-Activity Relationship (SAR) studies. Medicinal chemists found that adding a bulky, lipophilic isopropyl group at the 4-position of the anthranilic core significantly improved:

  • Metabolic Stability: The isopropyl group blocks metabolic oxidation at the vulnerable para-position.

  • Hydrophobic Interaction: It enhances binding affinity to hydrophobic pockets in enzymes like Glucokinase.

Synthetic Evolution and Protocols

The synthesis of 2-Amino-4-isopropylbenzoic acid has evolved from classical nitration methods to modern, metal-catalyzed carbonylation routes that offer higher yield and regioselectivity.

Route A: The Classical Nitration Pathway (Historical)

Early syntheses relied on the modification of Cumic acid (4-isopropylbenzoic acid).

  • Nitration: Cumic acid is treated with fuming nitric acid/sulfuric acid.

    • Challenge: This produces a mixture of isomers (2-nitro and 3-nitro), requiring difficult fractional crystallization.

  • Reduction: The isolated 2-nitro-4-isopropylbenzoic acid is reduced using Fe/HCl or catalytic hydrogenation (H₂/Pd-C).

Route B: The Modern Industrial Pathway (Abbott Method)

To avoid isomer separation issues, modern industrial protocols utilize a Carbonylation or Carboxylation approach starting from halogenated precursors. This method is preferred for high-purity pharmaceutical applications.

Detailed Protocol: From 1-Bromo-4-isopropyl-2-nitrobenzene

This protocol is adapted from the methodologies cited in patent literature (e.g., WO2008/133753).[1][2]

Step 1: Precursor Preparation

  • Starting Material: 4-Isopropyl-1-bromobenzene.

  • Reagent: Nitric acid/Sulfuric acid.

  • Reaction: Nitration yields 1-Bromo-4-isopropyl-2-nitrobenzene (CAS 204850-14-6) with high regioselectivity due to the directing effects of the bromine and isopropyl groups.

Step 2: Palladium-Catalyzed Carbonylation (The Critical Step)

  • Reagents: Pd(OAc)₂ (Catalyst), dppp (Ligand), CO (Carbon Monoxide gas), Et₃N (Base), Methanol/Water.

  • Conditions: 80–100°C, 50 psi CO pressure.

  • Mechanism: The Pd catalyst inserts into the C-Br bond. CO insertion follows, and nucleophilic attack by water/methanol yields the carboxylic acid/ester.

Step 3: Nitro Reduction

  • Reagents: H₂ (gas), 10% Pd/C, Ethanol.

  • Protocol:

    • Dissolve the nitro-acid intermediate in ethanol.

    • Add 10 mol% Pd/C catalyst.

    • Stir under H₂ atmosphere (balloon or Parr shaker at 30 psi) for 4–6 hours.

    • Filter through Celite to remove catalyst.

    • Concentrate in vacuo to yield 2-Amino-4-isopropylbenzoic acid .

Synthesispathway Start 4-Isopropyl-1-bromobenzene (Starting Material) Inter1 1-Bromo-4-isopropyl- 2-nitrobenzene (Nitration) Start->Inter1 HNO3/H2SO4 (Nitration) Inter2 2-Nitro-4-isopropyl- benzoic acid (Pd-Catalyzed Carbonylation) Inter1->Inter2 CO, Pd(OAc)2 Pd-Catalyzed Carbonylation Product 2-Amino-4-isopropyl- benzoic acid (Final Product) Inter2->Product H2, Pd/C (Reduction)

Figure 1: The modern industrial synthesis pathway utilizing Pd-catalyzed carbonylation for high regioselectivity.

Pharmaceutical Applications

The primary utility of 2-Amino-4-isopropylbenzoic acid lies in its role as a pharmacophore scaffold . It is rarely the final drug but serves as the "anchor" that binds to specific protein residues.

Glucokinase Activators (GKAs)

Glucokinase (GK) acts as the body's glucose sensor. Small molecule activators bind to an allosteric site on GK.

  • Mechanism: The anthranilic acid moiety forms hydrogen bonds with the Arg63 and Glu431 residues in the allosteric site.

  • Role of Isopropyl: The 4-isopropyl group occupies a specific hydrophobic pocket, increasing the potency of the activator by displacing water molecules and stabilizing the active conformation of the enzyme.

DGAT-1 Inhibitors

Inhibitors of Diacylglycerol O-Acyltransferase 1 are investigated for treating obesity and metabolic syndrome.

  • Structure: Many DGAT-1 inhibitors feature a benzamide core derived from anthranilic acids.

  • Utility: The 2-amino group allows for facile amide coupling with various amines to create a diverse library of inhibitors (Combinatorial Chemistry).

HCV Therapeutics

As indicated by the Abbott patent connections (WO2008/133753), this scaffold has been explored in the synthesis of inhibitors for Hepatitis C Virus (HCV) replication, likely targeting the NS5B polymerase or NS3/4A protease, where lipophilic aromatic cores are essential for binding.

References

  • Abbott Laboratories. (2008).[1][2][3] Patent WO2008/133753 A2: Substituted Benzene Derivatives.[1][3] World Intellectual Property Organization.

  • PubChem. (2025). Compound Summary: 2-Amino-4-isopropylbenzoic acid (CID 67040362). National Library of Medicine.

  • GuideChem. (2025). Chemical Properties and Suppliers of CAS 774165-27-4.[][5][6][1][2][3][7]

  • Royal Society of Chemistry. (2015). Selenium-catalyzed intramolecular transformation of o-nitrotoluenes to anthranilic acids. Chemical Communications.[1]

  • ChemSrc. (2025).[1][3] 1-Bromo-4-isopropyl-2-nitrobenzene: Precursor Data.[1][2][3]

Sources

Spectroscopic Data of 2-Amino-4-isopropylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the spectroscopic data for 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4), a key intermediate in pharmaceutical and materials science research. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages predictive modeling and comparative analysis with structurally similar molecules to provide a robust interpretation of its expected spectroscopic characteristics. This approach, grounded in fundamental principles of spectroscopy, offers valuable insights for researchers and drug development professionals.

Molecular Structure and Spectroscopic Overview

2-Amino-4-isopropylbenzoic acid is a disubstituted benzoic acid derivative. Its structure, featuring an amino group and an isopropyl group on the benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its identification, purity assessment, and the study of its chemical behavior.

Molecular Structure of 2-Amino-4-isopropylbenzoic Acid

Caption: Ball-and-stick model of 2-Amino-4-isopropylbenzoic acid.

This guide will delve into the four key spectroscopic techniques used for the characterization of organic molecules: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Amino-4-isopropylbenzoic acid in a suitable solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the amino protons, the carboxylic acid proton, and the protons of the isopropyl group.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1HCarboxylic acid (-COOH)
~7.6Doublet1HAromatic C5-H
~6.7Doublet of doublets1HAromatic C6-H
~6.5Doublet1HAromatic C3-H
~5.0Singlet (broad)2HAmino (-NH₂)
~2.8Septet1HIsopropyl (-CH)
~1.2Doublet6HIsopropyl (-CH₃)₂

Experimental Protocol for ¹H NMR Data Acquisition

A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is then recorded on a 400 MHz (or higher) NMR spectrometer. The choice of DMSO-d₆ as a solvent is often preferred for carboxylic acids and amines as it can facilitate the observation of exchangeable protons (-COOH and -NH₂).

Interpretation and Causality

The predicted chemical shifts are based on the electronic effects of the substituents on the benzene ring.

  • Aromatic Protons: The amino group (-NH₂) is a strong electron-donating group, which increases the electron density on the aromatic ring, causing the aromatic protons to be shielded and appear at lower chemical shifts (upfield) compared to benzene (7.34 ppm). The carboxylic acid group (-COOH) is an electron-withdrawing group. The interplay of these two groups, along with the isopropyl group, determines the precise chemical shifts of the three aromatic protons. The proton at C5 is expected to be the most downfield of the aromatic protons due to its para position relative to the activating amino group and meta to the deactivating carboxylic acid.

  • Carboxylic Acid and Amino Protons: The protons of the carboxylic acid and amino groups are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear as broad singlets.

  • Isopropyl Group Protons: The isopropyl group will show a characteristic septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). This splitting pattern arises from the coupling between the methine proton and the six methyl protons.

Comparative Analysis with Analogs

The predicted spectrum can be compared with the experimental data of similar compounds:

  • 2-Aminobenzoic Acid (Anthranilic Acid): The aromatic protons of 2-aminobenzoic acid appear in the range of 6.5-7.8 ppm, which is consistent with the predicted shifts for the aromatic protons in our target molecule.[1]

  • 4-Isopropylaniline: The aromatic protons of 4-isopropylaniline show signals in the aromatic region, and the isopropyl group gives a septet around 2.8 ppm and a doublet around 1.2 ppm, strongly supporting the predicted shifts for the isopropyl group in 2-Amino-4-isopropylbenzoic acid.[2]

¹H NMR Correlation Diagram

Caption: Predicted ¹H NMR chemical shift correlations.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 2-Amino-4-isopropylbenzoic acid will show distinct signals for each of the ten carbon atoms in the molecule, as they are all in unique chemical environments.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~170Carboxylic acid (-COOH)
~152Aromatic C2 (-NH₂)
~145Aromatic C4 (-iPr)
~132Aromatic C6
~128Aromatic C5
~115Aromatic C1
~113Aromatic C3
~33Isopropyl (-CH)
~24Isopropyl (-CH₃)₂

Experimental Protocol for ¹³C NMR Data Acquisition

The sample preparation for ¹³C NMR is similar to that for ¹H NMR, although a higher concentration or a longer acquisition time may be required due to the lower natural abundance of the ¹³C isotope. The spectrum is typically acquired on a 100 MHz (or higher) spectrometer.

Interpretation and Causality

The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic distribution in the molecule.

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded due to the two attached electronegative oxygen atoms and will appear at a very low field (~170 ppm).

  • Aromatic Carbons: The carbons attached to the amino group (C2) and the isopropyl group (C4) will be significantly affected by these substituents. The electron-donating amino group will shield the attached carbon and other carbons in ortho and para positions. The carbon attached to the carboxylic acid group (C1) will be deshielded.

  • Isopropyl Carbons: The carbons of the isopropyl group will appear in the aliphatic region of the spectrum, at a much higher field compared to the aromatic carbons.

Comparative Analysis with Analogs

  • 2-Aminobenzoic Acid: The carboxylic carbon appears around 171.9 ppm, and the aromatic carbons are in the range of 111-152 ppm, which aligns with the predicted values.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Medium, BroadN-H stretchAmino (-NH₂)
3300-2500Strong, Very BroadO-H stretchCarboxylic acid (-COOH)
~2960MediumC-H stretchIsopropyl (-CH)
~1680StrongC=O stretchCarboxylic acid (-COOH)
~1600, ~1480Medium-StrongC=C stretchAromatic ring
~1300MediumC-N stretchAryl amine
~1250MediumC-O stretchCarboxylic acid
~830StrongC-H bend (out-of-plane)1,2,4-trisubstituted benzene

Experimental Protocol for IR Data Acquisition

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.

Interpretation and Causality

The IR spectrum provides a direct indication of the functional groups present.

  • -OH and -NH₂ Stretches: The broad absorption in the 3300-2500 cm⁻¹ region is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The N-H stretching vibrations of the primary amine will appear as two bands in the 3400-3200 cm⁻¹ region.

  • C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is a clear indicator of the carbonyl group of the carboxylic acid.[4]

  • Aromatic C=C Stretches: Absorptions in the 1600-1480 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.

  • C-H Bending: The out-of-plane C-H bending vibration in the 800-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. For a 1,2,4-trisubstituted ring, a strong band is expected around 830 cm⁻¹.

Comparative Analysis with Analogs

The IR spectrum of 2-aminobenzoic acid shows characteristic broad O-H and N-H stretching bands, a strong carbonyl absorption, and aromatic C=C stretching bands, which are all expected in the spectrum of 2-Amino-4-isopropylbenzoic acid.[5] Similarly, the IR spectrum of 2-amino-4-methylbenzoic acid from the NIST database shows these characteristic features.[3]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Predicted Mass Spectrum Data (Electron Ionization - EI)

m/zPredicted Relative IntensityPossible Fragment
179High[M]⁺ (Molecular Ion)
164Moderate[M - CH₃]⁺
134High[M - COOH]⁺
118Moderate[M - COOH - CH₄]⁺

Experimental Protocol for Mass Spectrometry Data Acquisition

A mass spectrum can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds. The sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer and detected.

Interpretation and Causality

  • Molecular Ion Peak: The peak with the highest mass-to-charge ratio (m/z) in an EI spectrum is typically the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (179.22 g/mol for C₁₀H₁₃NO₂).

  • Fragmentation Pattern: The fragmentation pattern provides structural information. For 2-Amino-4-isopropylbenzoic acid, common fragmentation pathways would include:

    • Loss of a methyl group (-CH₃) from the isopropyl group, resulting in a fragment at m/z 164.

    • Loss of the carboxylic acid group (-COOH), leading to a fragment at m/z 134. This is often a favorable fragmentation for benzoic acids.

    • Further fragmentation of the [M - COOH]⁺ ion.

Comparative Analysis with Analogs

The mass spectrum of 4-isopropylaniline shows a molecular ion peak at m/z 135 and a significant fragment from the loss of a methyl group at m/z 120, which is analogous to the expected fragmentation of the isopropyl group in our target molecule.[2]

Fragmentation Pathway Diagram

Fragmentation_Pathway M [M]⁺ m/z = 179 M_minus_CH3 [M - CH₃]⁺ m/z = 164 M->M_minus_CH3 - •CH₃ M_minus_COOH [M - COOH]⁺ m/z = 134 M->M_minus_COOH - •COOH

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-Amino-4-isopropylbenzoic acid. By integrating predicted data with experimental observations from structurally related compounds, a detailed and scientifically sound interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass spectra has been presented. This information serves as a valuable resource for the identification and characterization of this important chemical compound in research and development settings. It is important to note that while predictions and comparative analyses are powerful tools, experimental verification remains the gold standard for structural elucidation.

References

  • PubChem. 4-Isopropylaniline. National Center for Biotechnology Information. [Link]

  • Yıldırım, N., & Gökce, H. (2018). Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. Bilge International Journal of Science and Technology Research, 2(1), 74-82.
  • Samsonowicz, M., Lewandowski, W., & Wawer, I. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3-and 4-aminobenzoic acids. Journal of Molecular Structure, 744, 345-352.
  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • The Royal Society of Chemistry. Supporting Information for "Nickel-catalyzed reduction of nitroarenes to anilines with polymethylhydrosiloxane". [Link]

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  • NIST. Benzoic acid, 2-amino-4-methyl-. NIST Chemistry WebBook. [Link]

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An In-Depth Technical Guide to 2-Amino-4-isopropylbenzoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 2-Amino-4-isopropylbenzoic acid, a key chemical scaffold with significant potential in drug discovery and development. As a derivative of anthranilic acid, this molecule and its analogs serve as versatile building blocks for synthesizing compounds with a wide array of biological activities.[1] This document details a plausible synthetic route for the core compound, analyzes its mechanism of action, particularly as an inhibitor of cyclooxygenase (COX) enzymes, and delves into the critical structure-activity relationships that govern its efficacy. We present detailed, field-proven experimental protocols for both its chemical synthesis and its biological evaluation in a robust in-vitro assay. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical entity for therapeutic innovation.

Introduction: The Anthranilic Acid Scaffold in Drug Discovery

The aminobenzoic acid framework is a cornerstone of medicinal chemistry, prized for its structural versatility and its presence in numerous biologically active compounds.[2] The parent molecule, anthranilic acid (2-aminobenzoic acid), is a biosynthetic precursor to the essential amino acid tryptophan and is involved in various metabolic pathways.[1][3] By modifying this core structure—introducing functional groups at various positions on the benzene ring—we can systematically modulate the molecule's physicochemical properties and biological targets.

The subject of this guide, 2-Amino-4-isopropylbenzoic acid, introduces a lipophilic isopropyl group at the C4 position. This modification is strategically significant; it increases the molecule's non-polar character, which can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with target proteins. Analogs of this structure have demonstrated compelling potential as anti-inflammatory, analgesic, and antimicrobial agents, making this scaffold a high-value target for further investigation.[4]

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is the foundation of rational drug design. These parameters dictate how the molecule will behave in both chemical reactions and biological systems. The properties for the core compound are summarized below.

PropertyValueSource
IUPAC Name 2-amino-4-propan-2-ylbenzoic acidPubChem [CID: 67040362]
CAS Number 774165-27-4ChemScene [CS-0322461][5]
Molecular Formula C₁₀H₁₃NO₂ChemScene [CS-0322461][5]
Molecular Weight 179.22 g/mol ChemScene [CS-0322461][5]
Topological Polar Surface Area (TPSA) 63.32 ŲChemScene
Computed LogP 2.09ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 2ChemScene

Synthesis and Chemical Landscape

The synthesis of 2-Amino-4-isopropylbenzoic acid can be approached through established, reliable organic chemistry transformations. The causality behind this proposed pathway lies in leveraging a commercially available starting material and employing high-yielding, well-documented reactions to achieve the target structure.

Proposed Synthetic Pathway for 2-Amino-4-isopropylbenzoic Acid

A logical and efficient synthesis begins with 4-isopropylbenzoic acid (cuminic acid), which is readily available.[6] The strategy involves two key steps: regioselective nitration followed by reduction.

  • Nitration: The first step is the electrophilic aromatic substitution to install a nitro group. The carboxylic acid is a meta-directing group, while the isopropyl group is an ortho-, para-directing group. The position ortho to the carboxylic acid (and meta to the isopropyl group) is sterically hindered. Therefore, nitration is expected to occur primarily at the position ortho to the isopropyl group, which is also meta to the carboxyl group. However, to achieve the desired 2-amino substitution pattern, we must nitrate at the position ortho to the carboxylic acid. This can be achieved under carefully controlled conditions.

  • Reduction: The second step is the reduction of the nitro group to a primary amine. This is a standard transformation, commonly achieved with high efficiency using methods like catalytic hydrogenation or metal-acid reduction.

SynthesisWorkflow Start 4-Isopropylbenzoic Acid (Cuminic Acid) Intermediate 4-Isopropyl-2-nitrobenzoic Acid Start->Intermediate Step 1: Nitration (HNO₃, H₂SO₄) Product 2-Amino-4-isopropylbenzoic Acid Intermediate->Product Step 2: Reduction (e.g., H₂, Pd/C)

Caption: Proposed two-step synthesis of 2-Amino-4-isopropylbenzoic acid.

Synthesis of Key Analogs: Esterification

Analogs, such as esters, are frequently synthesized to improve properties like cell permeability, effectively creating prodrugs. A straightforward analog is the isopropyl ester, which can be synthesized via a Fischer esterification reaction. This acid-catalyzed reaction between the carboxylic acid and an alcohol (in this case, 2-propanol) is an equilibrium process.[7] Driving the reaction to completion is achieved by using an excess of the alcohol, which also serves as the solvent.

Mechanism of Action & Biological Significance

Primary Target: Inhibition of Cyclooxygenase (COX) Enzymes

A significant body of research points to the anti-inflammatory activity of benzoic acid derivatives.[8] This activity is primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases.[9]

There are two main isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate essential physiological functions, such as protecting the gastric mucosa and maintaining kidney function.[10]

  • COX-2: This isoform is typically undetectable in most tissues but is rapidly induced by pro-inflammatory stimuli, such as cytokines and endotoxins.[11] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.

The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to selectively inhibit COX-2 while sparing COX-1, thereby reducing inflammation without causing the gastrointestinal side effects associated with non-selective inhibitors.[11] The structural features of 2-Amino-4-isopropylbenzoic acid and its analogs make them prime candidates for investigation as selective COX-2 inhibitors.

The Arachidonic Acid Cascade

The following diagram illustrates the central role of COX enzymes in the conversion of arachidonic acid into pro-inflammatory mediators and shows the point of intervention for COX inhibitors.

SignalingPathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A₂ (PLA₂) MembranePhospholipids->PLA2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Inflammatory Stimuli COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGG2 Prostaglandin G₂ (PGG₂) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H₂ (PGH₂) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) PGH2->Prostaglandins Thromboxanes Thromboxanes (TXA₂) PGH2->Thromboxanes Inhibitor 2-Amino-4-isopropylbenzoic Acid Analogs Inhibitor->COX2 Inhibition

Caption: The Arachidonic Acid Cascade and the site of COX-2 inhibition.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is crucial for optimizing lead compounds. For aminobenzoic acid derivatives, several key principles have emerged:

  • Role of the Aromatic Ring: The planar, sp2-hybridized aromatic ring is essential for bioactivity, likely facilitating binding within the active site of target enzymes through π-stacking and hydrophobic interactions.[8]

  • Importance of Ionization: The ionization state of the carboxylic acid and amino groups is a decisive factor for incorporation into enzymatic systems. Under physiological pH, these groups will be ionized, allowing for critical ionic interactions with amino acid residues in the enzyme's active site.[12]

  • Impact of Substituents:

    • Position: The relative positions of the functional groups are critical. For some enzymes, bulky groups in the 2-position (ortho to the carboxyl group) can hinder activity, suggesting steric constraints within the binding pocket.[12] Conversely, for other targets, substitution at the 2-position can have a strong positive effect on inhibitory activity.[13]

    • Lipophilicity: The addition of lipophilic groups, such as the isopropyl group in the title compound, can enhance membrane permeability and hydrophobic interactions with the target, but an optimal balance is required.

    • Electronic Effects: The electronic properties of substituents (electron-donating vs. electron-withdrawing) can influence the pKa of the acidic and basic groups and modulate binding affinity.

Key Applications and Therapeutic Potential

The primary therapeutic application for this class of compounds is in the treatment of inflammation and pain. Their mechanism of action suggests they would function as NSAIDs, with the potential for improved COX-2 selectivity, which could translate to a better safety profile.

Compound ClassTherapeutic ApplicationKey Findings / Potential
2-Aminobenzoic Acid Derivatives Anti-inflammatory, AnalgesicNewer derivatives have shown potent activity, in some cases exceeding that of standard drugs like aspirin.[4]
p-Aminobenzoic Acid (PABA) Analogs Antimicrobial, Anti-cholinesterasePABA is a versatile building block for compounds with broad biological activities, including potential use in Alzheimer's disease and as antibacterial agents.[2][14]
Benzoic Acid Derivatives Anti-sicklingCertain benzoic acid derivatives have been shown to exhibit anti-sickling properties in-vitro, relevant for sickle cell disease.[15]

Experimental Protocols

The following protocols are presented as self-validating systems. Each step is designed to be monitored and confirmed before proceeding, ensuring the integrity of the final product and the reliability of the biological data.

Protocol: Synthesis of 2-Amino-4-isopropylbenzoic Acid

Objective: To synthesize the title compound from 4-isopropylbenzoic acid in a two-step process.

Step 1: Synthesis of 4-Isopropyl-2-nitrobenzoic Acid (Nitration)

  • Materials: 4-isopropylbenzoic acid, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄), Ice, Deionized Water, Diethyl Ether.

  • Procedure:

    • In a round-bottom flask submerged in an ice-water bath, slowly add 10.0 g of 4-isopropylbenzoic acid to 40 mL of concentrated H₂SO₄ with stirring. Ensure the temperature is maintained below 10°C.

    • Prepare a nitrating mixture by slowly adding 4.0 mL of fuming HNO₃ to 10 mL of concentrated H₂SO₄ in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 4-isopropylbenzoic acid over 30 minutes, ensuring the reaction temperature does not exceed 10°C. The use of a dropping funnel is critical for controlled addition.

    • After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours.

    • Validation Checkpoint: Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate with a few drops of acetic acid) to confirm the consumption of the starting material.

    • Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A precipitate will form.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral to litmus paper.

    • Dry the crude product in a vacuum oven. Recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 4-isopropyl-2-nitrobenzoic acid.

Step 2: Synthesis of 2-Amino-4-isopropylbenzoic Acid (Reduction)

  • Materials: 4-isopropyl-2-nitrobenzoic acid, Ethanol, 10% Palladium on Carbon (Pd/C), Hydrogen Gas (H₂), Celite.

  • Procedure:

    • Dissolve 5.0 g of the nitro-compound from Step 1 in 100 mL of ethanol in a hydrogenation flask.

    • Carefully add 0.5 g of 10% Pd/C catalyst to the solution.

    • Secure the flask to a Parr hydrogenation apparatus. Purge the system with nitrogen gas, then introduce hydrogen gas to a pressure of 50 psi.

    • Shake the reaction mixture at room temperature. The reaction is exothermic; monitor the temperature and pressure.

    • Validation Checkpoint: The reaction is complete when hydrogen uptake ceases (typically 4-6 hours). Progress can also be monitored by TLC, looking for the disappearance of the starting material and the appearance of a new, more polar spot.

    • Vent the apparatus, purge with nitrogen, and then filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid is the crude 2-Amino-4-isopropylbenzoic acid. It can be purified further by recrystallization if necessary.

Protocol: In-Vitro Fluorometric COX-2 Inhibition Assay

Objective: To determine the inhibitory potential (IC₅₀) of a test compound against human recombinant COX-2. This protocol is adapted from commercially available kits.[9]

  • Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to Prostaglandin G2 (PGG₂). A fluorometric probe is then used to detect PGG₂, producing a fluorescent signal proportional to the enzyme's activity. An inhibitor will reduce the rate of signal generation.

  • Materials: Human Recombinant COX-2, COX Assay Buffer, COX Probe, Arachidonic Acid (substrate), Test Compound (dissolved in DMSO), Positive Control Inhibitor (e.g., Celecoxib), 96-well white opaque microplate, Fluorescence plate reader (Ex/Em = 535/587 nm).

  • Procedure:

    • Reagent Preparation: Prepare all reagents according to the manufacturer's specifications. Reconstitute the COX-2 enzyme in sterile water and keep on ice.[9] Prepare serial dilutions of the test compound and the positive control inhibitor in COX Assay Buffer. The final DMSO concentration in the well should be kept constant and low (<1%).

    • Assay Plate Setup:

      • Enzyme Control (100% Activity): Add Assay Buffer and DMSO (vehicle control).

      • Inhibitor Wells: Add serial dilutions of the test compound.

      • Positive Control: Add a known concentration of Celecoxib.

      • Background Control: Add Assay Buffer without the enzyme.

    • Enzyme Addition: Add the diluted COX-2 enzyme solution to all wells except the Background Control.

    • Pre-incubation: Add the COX Probe to all wells. Mix gently and incubate the plate for 10-15 minutes at 37°C, protected from light. This step allows the test compounds to bind to the enzyme.[16]

    • Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate solution to all wells.

    • Kinetic Measurement: Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes at 37°C.

    • Data Analysis (Self-Validation):

      • For each well, calculate the rate of fluorescence increase (slope of the linear portion of the kinetic curve).

      • Subtract the slope of the Background Control from all other readings.

      • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate_Inhibitor / Rate_EnzymeControl)] * 100.

      • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. The positive control (Celecoxib) must yield an IC₅₀ value within the expected range for the assay to be considered valid.

Conclusion and Future Directions

2-Amino-4-isopropylbenzoic acid and its analogs represent a fertile ground for the development of novel therapeutics, particularly in the anti-inflammatory domain. The synthetic pathways are robust and scalable, and the primary biological target, COX-2, is well-defined and clinically validated. The structure-activity relationships discussed herein provide a rational basis for designing next-generation analogs with improved potency and selectivity.

Future research should focus on synthesizing a broader library of derivatives, exploring substitutions at the C5 and C6 positions, and modifying the amino and carboxyl groups to create novel prodrugs. A comprehensive screening of these new chemical entities against both COX-1 and COX-2 is essential to establish a selectivity index, which is a critical parameter for predicting clinical safety. Further investigation into other potential biological targets is also warranted, as aminobenzoic acid derivatives have shown a wide range of activities.[2]

References

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  • Zahra, A., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. Available at: [Link]

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  • Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro. Hilaris SRL. Available at: [Link]

  • Wang, X. (2015). Preparation method of 2-amino-4-sulfobenzoic acid. Google Patents.
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  • Kumar, A., et al. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

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  • Wang, J. L., & Zhang, H. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, G. (2007). New method for synthesizing p-isopropyl benzoic acid. Google Patents.
  • Li, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. MDPI. Available at: [Link]

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safety and handling of 2-Amino-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

<-4> A Technical Guide to the Safe Handling of 2-Amino-4-isopropylbenzoic Acid

Introduction

2-Amino-4-isopropylbenzoic acid (CAS No. 774165-27-4) is an aromatic amino acid derivative increasingly utilized in synthetic chemistry and drug discovery pipelines.[1] As with any specialized chemical reagent, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The causality behind each procedural recommendation is explained to foster a culture of safety that is both informed and proactive.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. Before any handling of 2-Amino-4-isopropylbenzoic acid, a systematic evaluation of its potential hazards must be conducted.

GHS Classification

2-Amino-4-isopropylbenzoic acid is classified as hazardous under the Globally Harmonized System (GHS).[1] The primary hazards are summarized in the table below.

GHS Pictogram Signal Word Hazard Statements

Warning H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Causality: The presence of both an amine and a carboxylic acid group on an aromatic ring, along with the isopropyl moiety, contributes to its irritant and moderately toxic properties. The amino group can act as a mild base and irritant, while the overall molecule can interfere with biological processes if ingested or inhaled, leading to systemic effects. Skin and eye irritation are common for compounds of this class due to their ability to interact with proteins and lipids in tissues.

Risk Assessment Workflow

A self-validating approach to risk assessment involves a continuous loop of evaluation and control. The following workflow should be implemented before any new experimental protocol involving this compound.

RiskAssessmentWorkflow cluster_prep Preparation & Evaluation cluster_risk Hazard Control cluster_review Execution & Review A Review Safety Data Sheet (SDS) for 2-Amino-4-isopropylbenzoic acid B Identify Quantities & Concentrations to be Used A->B C Analyze Experimental Steps (e.g., heating, weighing, transfer) B->C D Evaluate Existing Controls (Fume Hood, Ventilation) C->D E Select Appropriate PPE (Gloves, Eye Protection, Lab Coat) D->E Assess Gaps F Define Safe Work Practices (e.g., Weighing Technique, Spill Control) E->F G Prepare Emergency Plan (Spill Kit, First Aid Access) F->G H Execute Experiment Following Protocol G->H I Post-Experiment Review & Document Any Incidents H->I I->A Update for Next Exp.

Caption: Risk Assessment Workflow for 2-Amino-4-isopropylbenzoic acid.

Exposure Controls and Personal Protection

Minimizing exposure is achieved through a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls
  • Ventilation: All handling of solid 2-Amino-4-isopropylbenzoic acid, especially weighing and transferring, must be conducted in a certified chemical fume hood.[3] This is critical to prevent inhalation of fine particulates, which can cause respiratory irritation.[1][2][3]

  • Safety Showers and Eyewash Stations: Ensure unobstructed access to a safety shower and eyewash station. Regular testing of this equipment is mandatory.[4]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the compound. A tiered approach ensures comprehensive protection.

Protection Type Specification Rationale & Causality
Hand Protection Nitrile or neoprene gloves.[5]Provides a barrier against skin contact, preventing irritation. Double-gloving is recommended when handling larger quantities or for prolonged procedures.
Eye Protection Chemical splash goggles or a face shield.[5]Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against dust particles and splashes, mitigating the risk of serious eye irritation.[1][2]
Skin & Body Flame-resistant lab coat, long pants, and closed-toe shoes.A lab coat protects against incidental skin contact and contamination of personal clothing.[6] Closed-toe shoes are mandatory to protect against spills.
Respiratory NIOSH-approved respirator (if fume hood is unavailable or for large spills).[7]Required only in situations where airborne concentrations may exceed exposure limits, such as a large spill outside of a fume hood.[7]

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is essential for preventing accidents and maintaining the chemical's integrity.

Handling
  • Weighing and Transfer: As a fine powder, the compound can easily become airborne. Use a spatula to carefully transfer the solid. Avoid pouring, which can create dust clouds.[3] Weigh the compound on anti-static weigh paper or in a tared container within the fume hood.

  • Solution Preparation: When dissolving, add the solid slowly to the solvent to avoid splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][3] Remove contaminated clothing immediately.[2]

Storage
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][8] Recommended storage temperature is between 2-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents.[4][9]

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms and statements.

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures
  • If Swallowed: Rinse mouth with water. Get medical help.[2] Do not induce vomiting unless directed to do so by medical personnel.

  • If on Skin: Immediately wash with plenty of soap and water.[2] If skin irritation occurs, get medical advice.[2] Remove and wash contaminated clothing before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Seek immediate medical attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2] If feeling unwell, seek medical help.[2]

Spill and Leak Procedures

For a small spill of solid 2-Amino-4-isopropylbenzoic acid:

  • Evacuate and Alert: Alert personnel in the immediate area.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat.

  • Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[10]

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container.[11][12] Avoid creating dust.[11] Double bag the residue in plastic bags.[11]

  • Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Disposal: Label the waste container and dispose of it according to institutional and local regulations.[11]

SpillResponse cluster_steps Response Protocol spill Small Solid Spill Occurs A 1. Alert Area & Evacuate Non-Essential Personnel spill->A B 2. Don Full PPE (Gloves, Goggles, Lab Coat) A->B C 3. Cover Spill with Inert Absorbent (e.g., Vermiculite) B->C D 4. Carefully Sweep Material into Labeled Waste Container C->D E 5. Decontaminate Area with Wet Wipe D->E F 6. Dispose of All Materials as Hazardous Waste E->F

Caption: Emergency Response Protocol for a Small Spill.

Disposal Considerations

Chemical waste must be managed responsibly to prevent environmental contamination.

  • Waste Characterization: 2-Amino-4-isopropylbenzoic acid waste should be classified as hazardous chemical waste.

  • Containerization: Collect waste in a clearly labeled, sealed container that is compatible with the material.

  • Disposal Route: Dispose of contents and container in accordance with all local, regional, national, and international regulations.[2] Do not dispose of down the drain.[3][13] Contact your institution's environmental health and safety department for specific guidance.[11]

Case Study: Experimental Protocol

Objective: Synthesis of an amide via coupling of 2-Amino-4-isopropylbenzoic acid with a primary amine.

Step Procedure Safety Rationale & Controls
1. Reagent Weighing In a fume hood, weigh 179 mg (1 mmol) of 2-Amino-4-isopropylbenzoic acid onto weigh paper and transfer to a round-bottom flask.Rationale: Prevents inhalation of powder.[3] Controls: Fume hood, nitrile gloves, safety goggles.
2. Dissolution Add 10 mL of dichloromethane (DCM) to the flask and stir to dissolve.Rationale: DCM is a volatile solvent. Controls: Fume hood, ensure flask is securely clamped.
3. Reagent Addition Add coupling agents (e.g., EDC, HOBt) and the primary amine to the reaction mixture.Rationale: Coupling agents can be sensitizers. Controls: Perform additions slowly to control any potential exotherm. Keep flask under an inert atmosphere if required.
4. Reaction Monitoring Monitor the reaction by Thin Layer Chromatography (TLC).Rationale: Involves handling small quantities of the reaction mixture. Controls: Use a capillary tube for spotting to minimize exposure. View TLC plate under UV light in a shielded box.
5. Work-up & Extraction Quench the reaction and perform a liquid-liquid extraction using a separatory funnel.Rationale: Potential for splashes and aerosol generation. Controls: Ensure the separatory funnel is properly sealed and vented frequently. Perform all extractions in the fume hood.
6. Disposal Dispose of all aqueous and organic waste streams in separate, labeled hazardous waste containers.Rationale: Prevents improper disposal of hazardous chemicals.[14] Controls: Follow institutional waste disposal guidelines.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • Real Safety. (2016). Personal Protective Equipment for Chemical Handling. Retrieved from [Link]

  • Condalab. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • The University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

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An In-Depth Technical Guide to the Solubility of 2-Amino-4-isopropylbenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. 2-Amino-4-isopropylbenzoic acid, a substituted anthranilic acid derivative, presents a unique physicochemical profile due to its amphoteric nature, combining a hydrophobic isopropyl-benzene scaffold with hydrophilic amino and carboxylic acid functional groups. This guide provides a comprehensive framework for researchers, chemists, and formulation scientists to understand, experimentally determine, and interpret the solubility of this compound. We delve into the molecular factors governing its solubility, provide a detailed, field-proven protocol for equilibrium solubility determination, and discuss the appropriate analytical techniques for quantification. The principles and methodologies outlined herein are designed to establish a robust, self-validating system for generating reliable solubility data essential for informed decision-making in the drug development pipeline.

Introduction: The Critical Role of Solubility

2-Amino-4-isopropylbenzoic acid (CAS No. 774165-27-4) is a molecule of interest in medicinal chemistry and materials science.[1] Its structure, featuring both acidic (carboxylic acid) and basic (amino) centers, classifies it as an amino acid derivative. The solubility of such compounds is not a single value but a complex function of the solution's properties. In pharmaceutical sciences, poor aqueous solubility is a primary hurdle that can terminate the development of otherwise promising drug candidates.[2] Understanding a compound's solubility profile is therefore paramount for:

  • Guiding Formulation Strategy: Determining whether a compound can be formulated as a simple aqueous solution, or if it will require enabling technologies such as co-solvents, surfactants, or amorphous solid dispersions.

  • Predicting Oral Bioavailability: A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Solubility is often the rate-limiting step for absorption.[2]

  • Informing Process Chemistry: Solubility in various organic solvents is crucial for designing efficient purification, crystallization, and synthesis protocols.

This document serves as a practical guide to systematically evaluating the solubility of 2-Amino-4-isopropylbenzoic acid, grounded in fundamental physicochemical principles.

Physicochemical Landscape: Factors Governing Solubility

The solubility of 2-Amino-4-isopropylbenzoic acid is dictated by the interplay of its structural features with the properties of the solvent. A thorough analysis of its molecular structure provides the causal basis for its expected behavior.

  • Molecular Structure:

    • Hydrophobic Core: The benzene ring and the isopropyl group form a non-polar, hydrophobic region, which favors dissolution in non-polar organic solvents.

    • Hydrophilic & Ionizable Groups: The carboxylic acid (-COOH) and primary amine (-NH₂) groups are polar and capable of hydrogen bonding. Crucially, they are ionizable.

  • Influence of pH (Aqueous Solubility): As an amphoteric substance, 2-Amino-4-isopropylbenzoic acid's charge state is pH-dependent.

    • In Acidic Media (low pH): The amino group will be protonated (-NH₃⁺), while the carboxylic acid remains neutral (-COOH). The resulting cationic species will exhibit enhanced solubility in water.

    • In Basic Media (high pH): The carboxylic acid will be deprotonated (-COO⁻), while the amino group is neutral (-NH₂). This anionic species will also show increased aqueous solubility.

    • At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will exist predominantly as a neutral zwitterion (-NH₃⁺ and -COO⁻). At this point, intermolecular electrostatic attractions are maximized and solubility in water is at its minimum.[3] The solubility of amino acids typically shows a "U-shaped" curve with respect to pH, a behavior expected for this compound.[3]

  • Solvent Polarity ("Like Dissolves Like"):

    • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with both the amino and carboxylic acid groups. While the hydrophobic isopropyl group hinders solubility in water, good solubility is expected in alcohols like ethanol, where the solvent's alkyl chain can interact favorably with the non-polar parts of the molecule.[4] Studies on similar benzoic acid derivatives confirm that solubility increases significantly in ethanol-water mixtures as the proportion of ethanol rises.[5]

    • Polar Aprotic Solvents (e.g., DMSO, Acetone): Solvents like DMSO are excellent hydrogen bond acceptors and can effectively solvate the molecule. High solubility is generally expected in DMSO.[6]

    • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the highly polar amino and carboxyl functions, very low solubility is anticipated in these solvents.

  • Temperature and Dissolution Thermodynamics: The dissolution process involves breaking the solute-solute and solvent-solvent bonds and forming new solute-solvent bonds. For most solids, this process is endothermic (absorbs heat). Consequently, according to the principles of thermodynamics, the solubility of 2-Amino-4-isopropylbenzoic acid is expected to increase with rising temperature.[5][7] This relationship can be quantified using the van't Hoff equation, which relates the change in solubility to the enthalpy of dissolution.[8][9]

Experimental Protocol: Equilibrium Solubility Determination

To generate reliable and reproducible data, the Shake-Flask Method is the gold standard for determining equilibrium solubility.[10] This method ensures that the solution has reached its saturation point and is in thermodynamic equilibrium with the solid material.

Causality Behind the Workflow

The protocol is designed to be a self-validating system. An excess of the solid compound is used to guarantee saturation. The extended equilibration time with agitation ensures the system reaches a true thermodynamic equilibrium, moving beyond the faster but less definitive "kinetic solubility" measurements often used in early screening.[11] The final phase separation and quantification steps are designed to accurately measure the concentration of the dissolved solute without interference from the undissolved solid.

Step-by-Step Methodology

Materials and Reagents:

  • 2-Amino-4-isopropylbenzoic acid (solid, high purity)

  • Selected solvents (e.g., deionized water, pH buffers from 2 to 10, ethanol, methanol, DMSO)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge capable of handling vials/tubes

  • Syringe filters (0.22 µm, select material compatible with solvent, e.g., PTFE for organic, PVDF for aqueous)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector or LC-MS/MS system

Procedure:

  • Preparation: Add an excess amount of solid 2-Amino-4-isopropylbenzoic acid to a series of vials. "Excess" means enough solid should remain visible at the end of the experiment. A starting point of ~5-10 mg of solid per 1 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of each chosen solvent or pH buffer to the respective vials.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a minimum of 24-48 hours. Rationale: This extended period is crucial to ensure the dissolution process reaches a true equilibrium state. Shorter times may only yield a supersaturated or undersaturated solution, leading to erroneous kinetic data.[10]

  • Phase Separation: After equilibration, let the vials stand undisturbed for at least 2 hours to allow the excess solid to settle. Then, perform one of the following:

    • Centrifugation (Preferred): Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

    • Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean vial. Trustworthiness Check: To mitigate solute adsorption onto the filter, pre-rinse the filter by discarding the first 100-200 µL of the filtrate.[10]

  • Sample Preparation for Analysis: Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method (see Section 4) to determine the concentration of the dissolved compound.

  • Calculate Solubility: Back-calculate the original concentration in the saturated solution using the dilution factor. Express the final solubility in units such as mg/mL or mM.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification prep1 Weigh excess solid (2-Amino-4-isopropylbenzoic acid) prep2 Add precise volume of solvent to vial prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Allow solid to settle equil2->sep1 sep2 Centrifuge at high speed (e.g., 14,000 rpm) sep1->sep2 sep3 Collect clear supernatant sep2->sep3 quant1 Dilute supernatant to known concentration sep3->quant1 quant2 Analyze via validated HPLC-UV method quant1->quant2 quant3 Calculate original solubility (mg/mL or mM) quant2->quant3

Caption: Equilibrium solubility determination workflow via the Shake-Flask method.

Analytical Quantification: Ensuring Accuracy

The accuracy of any solubility measurement is fundamentally dependent on the method used for quantification. For a UV-active compound like 2-Amino-4-isopropylbenzoic acid, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most robust and widely used technique.[12]

Recommended HPLC-UV Method Parameters:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is ideal for retaining this moderately polar compound.

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention.

  • Detection: The aromatic ring provides strong UV absorbance. A detection wavelength between 254 nm and 280 nm should be evaluated for optimal sensitivity. A photodiode array (PDA) detector is recommended to confirm peak purity.

  • Quantification: A calibration curve must be prepared using at least five standards of known concentration. The curve's linearity (R² > 0.999) must be verified to ensure accurate quantification.

For analyses in complex biological matrices or for very low solubility measurements, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity.[13]

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and interpretation.

Table 1: Solubility of 2-Amino-4-isopropylbenzoic Acid at 25°C

Solvent System pH Solubility (mg/mL) Solubility (mM)
Deionized Water ~pI [Experimental Value] [Calculated Value]
0.1 M HCl Buffer 2.0 [Experimental Value] [Calculated Value]
Phosphate Buffer 7.4 [Experimental Value] [Calculated Value]
Carbonate Buffer 10.0 [Experimental Value] [Calculated Value]
Ethanol N/A [Experimental Value] [Calculated Value]
Methanol N/A [Experimental Value] [Calculated Value]
DMSO N/A [Experimental Value] [Calculated Value]

| Acetonitrile | N/A | [Experimental Value] | [Calculated Value] |

Interpretation for Drug Development:

  • Aqueous Solubility at pH 7.4: This is a key indicator for potential oral bioavailability. Values below 0.1 mg/mL often signal challenges that require formulation enhancement.[2]

  • pH-Solubility Profile: The data from pH 2 to 10 will reveal the amphoteric nature and help predict where in the GI tract the compound is likely to dissolve.

  • Organic Solvent Data: This information is vital for process chemists to select appropriate solvents for reaction workups, crystallization, and purification.

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for determining the solubility of 2-Amino-4-isopropylbenzoic acid. By understanding the underlying physicochemical drivers and employing a robust experimental methodology like the Shake-Flask protocol coupled with accurate HPLC-UV analysis, researchers can generate the high-quality, reliable data necessary for successful drug development. This systematic approach mitigates risks, enables logical formulation design, and ultimately accelerates the journey from a promising molecule to a viable therapeutic candidate.

References

  • Vertex AI Search. p-Cumic Acid | Solubility of Things.
  • Sigma-Aldrich. 4-Isopropylbenzoic acid = 96 536-66-3.
  • ResearchGate. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
  • Scribd. Determination of The Solubility of Benzoic Acid and Its Enthalpy of Dissolution.
  • MedChemExpress. 4-Isopropylbenzoic acid - Product Data Sheet.
  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems.
  • MedchemExpress.com. 4-Isopropylbenzoic acid (Cuminic acid) | Antifungal Agent.
  • ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • RSC Publishing. Analytical Methods.
  • American Pharmaceutical Review. What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • ChemScene. 774165-27-4 | 2-Amino-4-isopropylbenzoic acid.
  • Journal of Biochemical Technology. Thermodynamic Solvation Parameters for Saturated Benzoic Acid and some of its Derivatives in Binary Mixtures of Ethanol and Water.
  • BMG LABTECH. Drug solubility: why testing early matters in HTS.
  • MDPI. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
  • Creative Proteomics. Amino Acid Analysis Methods.
  • ResearchGate. (PDF) THERMODYNAMIC BASED AQUEOUS SOLVATION AND DISSOCIATION OF BENZOIC ACID.
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • MDPI. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry.
  • PubChem. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820.
  • CEM GmbH. Research Article Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids.
  • ChemicalBook. 4-Isopropylbenzoic acid | 536-66-3.

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Methodological & Application

Analytical Profiling of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4, also known as 4-isopropylanthranilic acid) is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specific kinase inhibitors, and agrochemical ligands. Structurally, it consists of an anthranilic acid core substituted with an isopropyl group at the para position relative to the amino group.

Physicochemical Profile

Understanding the molecule's "personality" is the first step in method design. As an amphoteric molecule (zwitterion), its behavior is heavily pH-dependent.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 179.22 g/mol Detectable by Single Quad MS (ESI+).
LogP (Predicted) ~2.09Significantly more hydrophobic than Anthranilic Acid (LogP 1.2). Requires higher organic strength in HPLC.
pKa (Acid) ~2.1 - 2.5At pH < 2, the carboxyl group is protonated (neutral).
pKa (Base) ~4.8 - 5.0At pH < 5, the amino group is protonated (cationic).
UV Max ~250 nm, ~335 nmThe benzene ring and amino-conjugation provide strong UV absorbance.

Method 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

Objective: Quantitative assay and purity profiling. Rationale: The isopropyl group adds hydrophobicity, making Reverse Phase (RP) chromatography the ideal separation mode. However, the amino group can interact with free silanols on silica columns, causing peak tailing. We utilize a "Charged Surface Hybrid" (CSH) or end-capped C18 column with an acidic mobile phase to suppress silanol activity and control the ionization state.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC (or equivalent).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (Recommended: Waters XSelect CSH C18 or Agilent ZORBAX Eclipse Plus C18).

    • Why? High carbon load handles the isopropyl retention; end-capping prevents amine tailing.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Improves mass transfer and peak shape).

  • Detection:

    • UV: 254 nm (Universal aromatic) and 335 nm (Specific to anthranilic core, higher selectivity).

    • MS (Optional): ESI Positive Mode (Target Mass: [M+H]+ = 180.22).

Gradient Program

A gradient is required to separate the main peak from potential late-eluting impurities (e.g., bis-isopropyl analogs or dimers).

Time (min)% Mobile Phase BEvent
0.010Initial equilibration (keep amine soluble).
10.070Linear ramp to elute main peak (expected ~6-7 min).
12.095Wash column (remove hydrophobic dimers).
14.095Hold wash.
14.110Re-equilibration.
18.010End of Run.
Workflow Logic Diagram

The following diagram illustrates the decision process for selecting this specific HPLC methodology.

HPLC_Method_Logic Start Analyte: 2-Amino-4-isopropylbenzoic acid Prop_Check Check Properties: Amphoteric (Acid + Amine) LogP ~2.1 (Hydrophobic) Start->Prop_Check Mode_Select Selection: Reverse Phase (C18) Prop_Check->Mode_Select Tail_Risk Risk: Amine Interaction with Silanols (Tailing) Mode_Select->Tail_Risk Solution_1 Solution: Use End-capped or Hybrid Column Tail_Risk->Solution_1 pH_Select Mobile Phase pH Selection Solution_1->pH_Select Acidic_Path Acidic (pH ~2.7) 0.1% Formic Acid pH_Select->Acidic_Path Result Result: COOH = Protonated (Neutral -> Retains) NH2 = Protonated (Cationic -> Soluble) Isopropyl = Hydrophobic Retention Acidic_Path->Result

Figure 1: Method Development Logic for Amphoteric Anthranilic Acid Derivatives.

Method 2: Gas Chromatography (GC-MS)

Objective: Identification of volatile impurities and structural confirmation. Challenge: The carboxylic acid (-COOH) and amine (-NH2) groups form strong hydrogen bonds, leading to poor volatility and thermal degradation if injected directly. Solution: Silylation derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

Derivatization Protocol
  • Sample: Weigh 5 mg of 2-Amino-4-isopropylbenzoic acid into a 1.5 mL GC vial.

  • Solvent: Add 500 µL of anhydrous Pyridine (acts as a solvent and acid scavenger).

  • Reagent: Add 200 µL BSTFA + 1% TMCS (Trimethylchlorosilane).

  • Reaction: Cap and heat at 70°C for 30 minutes.

    • Chemistry: Replaces active hydrogens on -COOH and -NH2 with -Si(CH3)3 groups.

  • Injection: Inject 1 µL of the cooled solution directly into GC.

GC Parameters
  • Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 260°C.

  • Oven Program:

    • 50°C (hold 1 min).

    • Ramp 15°C/min to 300°C.

    • Hold 5 min.

  • MS Source: EI (70 eV), Source Temp 230°C.

Impurity Profiling & System Suitability

When analyzing technical grade material, specific impurities related to the synthesis (likely nitration of cumene derivatives followed by reduction) must be monitored.

Key Impurities Table
Impurity NameOriginRelative Retention (HPLC)Detection Strategy
3-Isopropylaniline Decarboxylation byproduct< 1.0 (Elutes earlier)GC-MS (Volatile)
2-Amino-5-isopropylbenzoic acid Regioisomer~1.0 (Critical Pair)HPLC (Requires optimized gradient)
4-Isopropylnitrobenzoic acid Unreacted Intermediate> 1.0 (Elutes later)UV 254 nm
System Suitability Limits (SST)

Before releasing data, the analytical run must pass these criteria:

  • Tailing Factor (Tf): < 1.5 (Strict control due to amine).

  • Precision (RSD): < 2.0% for 5 replicate injections.

  • Resolution (Rs): > 2.0 between main peak and nearest isomer.

References

  • PubChem. (2023). 2-Isopropylbenzoic acid (Analogous Structure Data). National Library of Medicine. [Link]

  • Schmitt, T. M., et al. (1986). Analysis of anthranilic acid by liquid chromatography.[1] Talanta, 33(8), 657-660. [Link]

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Application and Protocol for the HPLC Analysis of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 2-Amino-4-isopropylbenzoic Acid

2-Amino-4-isopropylbenzoic acid is a substituted aromatic amino acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity and stability of this intermediate are critical to the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity, stability, and concentration of such compounds in research, development, and quality control settings.[1][2] This document provides a comprehensive guide to developing and validating a robust HPLC method for the analysis of 2-Amino-4-isopropylbenzoic acid, including protocols for assay, impurity determination, and forced degradation studies to establish a stability-indicating method.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.[3]

PropertyValue/InformationSource
Molecular FormulaC₁₀H₁₃NO₂[4]
Molecular Weight179.22 g/mol [4]
StructureA benzoic acid with an amino group at position 2 and an isopropyl group at position 4.[4]
PolarityThe molecule possesses both polar (amino and carboxylic acid) and non-polar (isopropyl and benzene ring) moieties, making it suitable for reversed-phase HPLC.Inferred
UV AbsorbanceWhile specific data for this molecule is not readily available, related compounds like 2-aminobenzoic acid and 4-aminobenzoic acid show strong absorbance in the UV region, with maxima around 230 nm and 278 nm.[5][6] An initial UV scan is recommended to determine the optimal wavelength for detection.Inferred
SolubilityExpected to be soluble in common organic solvents like methanol and acetonitrile and in aqueous buffers, especially at non-neutral pH. The related 4-isopropylbenzoic acid is soluble in alcohol and slightly soluble in water.[7]Inferred

The presence of both acidic (carboxylic acid) and basic (amino) functional groups means that the retention of 2-Amino-4-isopropylbenzoic acid will be highly dependent on the pH of the mobile phase. Manipulation of pH can be a powerful tool to optimize selectivity and peak shape.

Recommended HPLC Method for Analysis

This section details a starting point for the HPLC analysis of 2-Amino-4-isopropylbenzoic acid. Optimization may be required based on the specific sample matrix and analytical instrumentation.

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[5]

  • Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid, ammonium acetate, or other suitable buffering agents.

  • Reference Standard: A well-characterized standard of 2-Amino-4-isopropylbenzoic acid of known purity.

Chromatographic Conditions
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape.[5]
Mobile Phase B AcetonitrileA common and effective organic modifier in reversed-phase HPLC.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-17 min: 80% B; 17-18 min: 80-10% B; 18-25 min: 10% BA gradient is recommended for initial method development to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[5]
Column Temperature 30 °CProvides stable retention times and improved peak symmetry.
Detection Wavelength 235 nmBased on the UV absorbance of related aminobenzoic acids.[3] A DAD can be used to monitor multiple wavelengths and assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample and Standard Preparation Protocol
  • Solvent (Diluent): A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v) is a good starting point.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 25 mg of 2-Amino-4-isopropylbenzoic acid reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the diluent.

  • Sample Solution: Prepare the sample to a target concentration of approximately 0.1 mg/mL in the diluent. The sample may require filtration through a 0.45 µm syringe filter before injection if particulates are present.

Method Validation Protocol (as per ICH Q2(R2) Guidelines)

A comprehensive validation of the analytical method is essential to ensure its suitability for the intended purpose.[8] The following parameters should be assessed:

  • Specificity and Stability-Indicating Properties: This is demonstrated through forced degradation studies. The method must be able to resolve the main peak from any degradation products and from components in the sample matrix.[9]

  • Linearity: Analyze a series of at least five concentrations of the reference standard (e.g., from 0.01 to 0.2 mg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or sample matrix with known amounts of the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of the working standard solution on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

    • Intermediate Precision (Inter-day and Inter-analyst): Repeat the analysis on a different day with a different analyst. The RSD over the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Robustness: Intentionally vary critical method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability during normal use. The system suitability parameters should remain within acceptable limits.

System Suitability Criteria

Before each analytical run, a system suitability test must be performed by injecting the working standard solution.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Areas (from 5 replicate injections) ≤ 2.0%

Forced Degradation and Stability-Indicating Method Development

Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of the HPLC method.[10] The goal is to achieve 5-20% degradation of the active substance.

Protocol for Forced Degradation Studies
  • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before injection.

  • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve the stressed sample in the diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) and/or visible light for an extended period (e.g., 7 days) in a photostability chamber.

A DAD is invaluable in these studies as it allows for the assessment of peak purity, ensuring that the main analyte peak is not co-eluting with any degradation products.

Workflow and Visualization

The overall workflow for the HPLC analysis of 2-Amino-4-isopropylbenzoic acid is depicted below.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation A Weigh Standard/Sample B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Filter Sample (if needed) C->D E Inject into HPLC System D->E F Chromatographic Separation E->F G UV/DAD Detection F->G H Integrate Peaks G->H I System Suitability Check H->I J Quantification & Purity Assessment I->J K Method Validation J->K L L J->L Generate Report

Caption: HPLC analysis workflow from preparation to reporting.

Chiral Separation Considerations

As 2-Amino-4-isopropylbenzoic acid is an amino acid derivative, it may exist as enantiomers if the synthesis route allows. The separation of these enantiomers would require a chiral HPLC method.

  • Approach: Direct separation on a Chiral Stationary Phase (CSP) is the most common approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds.

  • Mobile Phase: For normal-phase chiral separations, mixtures of hexane/isopropanol or hexane/ethanol are typically used. For reversed-phase, aqueous buffers with methanol or acetonitrile are employed.[1]

  • Method Development: Screening different CSPs and mobile phase compositions is an empirical process to achieve optimal resolution between the enantiomers.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for 2-Amino-4-isopropylbenzoic acid. The proposed reversed-phase method serves as a robust starting point, and the detailed validation and forced degradation protocols ensure that the final method will be reliable, accurate, and fit for purpose in a regulated environment. The principles outlined herein are grounded in established chromatographic theory and adhere to international regulatory guidelines, providing researchers and drug development professionals with a solid foundation for their analytical work.

References

  • Der Pharma Chemica. (2016). Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of oxidative stress induced degradation of p-aminobenzoic acid and methoxsalen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2015). (PDF) Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. Retrieved from [Link]

  • Eawag-BBD. (n.d.). 2-Aminobenzoate Degradation Pathway. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • PubMed. (1981). High-performance liquid chromatographic assay for benzocaine and p-aminobenzoic acid including preliminary stability data. Retrieved from [Link]

  • PubMed Central. (1987). Anaerobic degradation of 2-aminobenzoic acid (anthranilic acid) via benzoyl-coenzyme A (CoA) and cyclohex-1-enecarboxyl-CoA in a denitrifying bacterium. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]

  • ACS Publications. (1985). Chiral separation of heterocyclic drugs by HPLC: solute-stationary phase base-pair interactions. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminobenzoic acid. Retrieved from [Link]

  • MDPI. (2023). Lifitegrast Degradation: Products and Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of benzocaine and its primary degradation products, p-aminobenzoic acid, and N-formylbenzocaine. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Aminobenzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). a UV–visible spectrum of the 2-amino benzoic acid. b Emission spectrum.... Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 2-amino-4-methyl-. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

Sources

Application Note: High-Throughput Analysis of 2-Amino-4-isopropylbenzoic Acid by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-Amino-4-isopropylbenzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details a streamlined sample preparation procedure, optimized liquid chromatography conditions for efficient separation, and mass spectrometry parameters for selective detection and fragmentation analysis. This method is tailored for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices.

Introduction

2-Amino-4-isopropylbenzoic acid, a substituted aromatic amino acid, is a molecule of interest in pharmaceutical and chemical research due to its structural motifs. Accurate and reliable quantification of such small molecules is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development pipelines.[1][2] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled selectivity and sensitivity for the analysis of small molecules in complex mixtures.[3][4] This guide provides a comprehensive protocol for the analysis of 2-Amino-4-isopropylbenzoic acid, leveraging the power of Electrospray Ionization (ESI) for gentle ionization and tandem mass spectrometry for unambiguous identification and quantification.

Analyte Properties:

PropertyValueSource
Chemical Formula C₁₀H₁₃NO₂[5][6]
Molecular Weight 179.22 g/mol [5][6]
IUPAC Name 2-amino-4-propan-2-ylbenzoic acid[5]
CAS Number 774165-27-4[5][6]

Experimental

Sample Preparation

A clean sample is paramount for reproducible and sensitive LC-MS analysis.[7] The following protocol is a general guideline and may require optimization depending on the sample matrix.

Protocol: Protein Precipitation

This protocol is suitable for removing proteins from biological matrices like plasma or serum.

  • Aliquot Sample: Transfer 100 µL of the sample into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing an internal standard (if used). The 3:1 solvent-to-sample ratio ensures efficient protein precipitation.

  • Vortex: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant: Carefully transfer the supernatant to a new tube, avoiding disturbance of the protein pellet.

  • Evaporate and Reconstitute: Dry the supernatant under a gentle stream of nitrogen.[8] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Filter: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.

Liquid Chromatography (LC)

The choice of a suitable LC column and mobile phase is critical for achieving good peak shape and separation from matrix components. A reversed-phase C18 column is a common and effective choice for the separation of aromatic compounds.[2]

Table of LC Parameters:

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS)

Electrospray ionization in positive ion mode is recommended for the analysis of amino-containing compounds as the amino group is readily protonated.

Table of MS Parameters:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Cone Voltage 20 V
Desolvation Gas Flow 800 L/hr
Desolvation Temperature 350°C
Source Temperature 150°C
Scan Mode Full Scan (m/z 50-300) and Product Ion Scan
Collision Gas Argon

Results and Discussion

Predicted Fragmentation Pattern

In the absence of an experimental spectrum, the fragmentation of protonated 2-Amino-4-isopropylbenzoic acid ([M+H]⁺, m/z 180.1) can be predicted based on the fragmentation of similar structures, such as benzoic acid and other amino acids.[9][10] The primary sites for fragmentation are the carboxylic acid group, the isopropyl group, and the amino group.

Predicted Major Fragment Ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
180.1163.1NH₃ (17.0 Da)Isopropylbenzoic acid cation
180.1162.1H₂O (18.0 Da)Acylium ion
180.1134.1H₂O + CO (46.0 Da)Isopropyl aniline cation
180.1119.1Isopropyl group (43.0 Da) + H₂2-Aminobenzoic acid cation

Workflow for LC-MS/MS Analysis:

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Evaporation Evaporation & Reconstitution Precipitation->Evaporation Filtration Filtration Evaporation->Filtration LC Liquid Chromatography Separation Filtration->LC ESI Electrospray Ionization LC->ESI MS1 Full Scan MS (m/z 180.1) ESI->MS1 MS2 Product Ion Scan (MS/MS) MS1->MS2 Quantification Quantification MS2->Quantification Confirmation Structural Confirmation MS2->Confirmation

Caption: Overall workflow from sample preparation to data analysis.

Predicted Fragmentation Pathway of 2-Amino-4-isopropylbenzoic acid:

fragmentation parent [M+H]⁺ m/z 180.1 frag1 m/z 163.1 (-NH₃) parent->frag1 frag2 m/z 162.1 (-H₂O) parent->frag2 frag4 m/z 119.1 (-C₃H₇) parent->frag4 frag3 m/z 134.1 (-H₂O, -CO) frag2->frag3

Caption: Predicted fragmentation of protonated 2-Amino-4-isopropylbenzoic acid.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the analysis of 2-Amino-4-isopropylbenzoic acid by LC-MS/MS. The described methods for sample preparation, liquid chromatography, and mass spectrometry are designed to be robust and can serve as a strong foundation for method development and validation in regulated and research environments. The predicted fragmentation pathway offers a basis for the structural confirmation of the analyte.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67040362, 2-Amino-4-isopropylbenzoic acid. Retrieved from [Link].

  • Guo, T., et al. (2021). LC-MS/MS-based bioanalysis of branched-chain and aromatic amino acids in human serum. Bioanalysis, 13(13), 1049-1060. Available from: [Link]

  • Paiva, A. A., et al. (2013). Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C-Isotopomers in Metabolic Studies. Journal of The American Society for Mass Spectrometry, 24(5), 700–712. Available from: [Link]

  • Opentrons (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 48(5), 567-587. Available from: [Link]

  • An, M., et al. (2018). An advanced LC-MS (Q-TOF) technique for the detection of amino acids in atmospheric aerosols. Atmospheric Measurement Techniques, 11(8), 4813-4824. Available from: [Link]

  • Organomation (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]

  • Element Lab Solutions (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • Lunn, G., et al. (2020). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 104(4), 1102-1118. Available from: [Link]

  • Ji, Q., et al. (2009). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. Journal of Analytical Methods in Chemistry, 2009, 830594. Available from: [Link]

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5936-5942. Available from: [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Phenomenex (2021). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. Clinical Laboratory News. Available from: [Link]

  • Agilent Technologies (n.d.). Improved and Simplified Liquid Chromatography/Atmospheric Pressure Chemical Ionization Mass Spectrometry Method for the Analysis of Underivatized Free Amino Acids in Various Foods. Retrieved from [Link]

  • ContaminantDB (n.d.). 4-Isopropylbenzoic acid (CHEM029185). Retrieved from [Link]

  • Matrix Science (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Wikipedia (n.d.). Electrospray ionization. Retrieved from [Link]

  • Agilent Technologies (2014). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • SCIEX (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]

  • ZefSci (2024). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from [Link]

  • Aw Yong, K. M., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Molecules, 24(8), 1599. Available from: [Link]

  • V. H. Wysocki, et al. (1992). Fragmentation of Protonated Peptides: Surface- Induced Dissociation in Conjunction with a Quantum Mechanical Approach. Journal of the American Chemical Society, 114 (19), pp 7558–7565. Available from: [Link]

  • An, Y., et al. (2010). Mass Spectrometric-Based Stable Isotopic 2-Aminobenzoic Acid Glycan Mapping for Rapid Glycan Screening of Biotherapeutics. Analytical Chemistry, 82(4), 1354–1362. Available from: [Link]

Sources

Application Note: Synthetic Utility of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a technical guide for the utilization of 2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4), also known as 4-isopropylanthranilic acid , in organic synthesis.

Executive Summary & Chemical Profile

2-Amino-4-isopropylbenzoic acid is a functionalized anthranilic acid derivative characterized by an isopropyl group at the 4-position.[1][2] In medicinal chemistry, this scaffold serves as a critical pharmacophore for synthesizing 7-isopropylquinazolin-4(3H)-ones and related heterocycles.

The isopropyl moiety provides two distinct advantages over the unsubstituted congener:

  • Lipophilicity Modulation: It increases the LogP of the final drug candidate, enhancing membrane permeability and hydrophobic pocket occupancy in target proteins (e.g., TRP channels, Kinases).

  • Electronic Influence: The isopropyl group exerts a weak inductive (+I) effect. Located meta to the amine and para to the carboxylic acid, it subtly increases the electron density of the aromatic ring without significantly hindering the nucleophilicity of the amine, making it an ideal substrate for cyclization reactions.

Physicochemical Properties Table
PropertyValue / Description
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOH, EtOAc; Sparingly soluble in water
pKa (Calc) ~2.4 (COOH), ~4.9 (NH₂ conjugate acid)
Key Reactivity Nucleophilic aromatic amine; Electrophilic carboxylic acid
Storage 2–8°C, inert atmosphere (argon/nitrogen) recommended

Core Application: Synthesis of 7-Isopropylquinazolin-4(3H)-one Scaffolds

The primary application of this building block is the construction of the quinazolinone core, a "privileged structure" in drug discovery found in anticonvulsants, anti-inflammatories, and anticancer agents.[3]

Method A: The Modified Niementowski Cyclization

This protocol describes the direct condensation with formamide. The 4-isopropyl group on the starting material maps to the 7-position of the final quinazolinone ring.

Reaction Scheme

2-Amino-4-isopropylbenzoic acid + Formamide


 7-Isopropylquinazolin-4(3H)-one + 2 H₂O
Protocol Steps
  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-Amino-4-isopropylbenzoic acid (1.0 equiv, e.g., 500 mg).

  • Reagent Addition: Add Formamide (10.0 equiv). The excess formamide acts as both reagent and solvent.[3]

  • Reaction: Heat the mixture to 140–150°C for 6–8 hours.

    • Expert Insight: The reaction proceeds via an o-amidobenzamide intermediate.[3] The high temperature is required to drive the dehydration cyclization. Monitor by TLC (5% MeOH in DCM).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (20 mL). The product should precipitate as a solid due to the lipophilic isopropyl group.

    • Troubleshooting: If the product oils out (common with isopropyl derivatives), extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to yield the pure product.

Method B: The Benzoxazinone "One-Pot" Pathway

For synthesizing 2,3-disubstituted quinazolinones (e.g., for kinase inhibitor libraries), the benzoxazinone route is superior as it allows modular introduction of substituents.

Protocol Steps
  • Acylation/Cyclization:

    • Dissolve 2-Amino-4-isopropylbenzoic acid (1.0 equiv) in Acetic Anhydride (5.0 equiv).

    • Reflux for 1–2 hours. The amine is acetylated, and the acid cyclizes to form 7-isopropyl-2-methyl-4H-benzo[d][1,3]oxazin-4-one .

    • Remove excess acetic anhydride under reduced pressure (rotary evaporator).

  • Amine Condensation:

    • Redissolve the crude benzoxazinone residue in Glacial Acetic Acid or Ethanol .

    • Add the desired Primary Amine (R-NH₂, 1.1 equiv).

    • Reflux for 4–6 hours.

  • Mechanism: The amine attacks the oxazinone ring, opening it to an amide, which then dehydrates to re-close the ring, forming the quinazolinone.

Visualization of Reaction Pathways

The following diagram illustrates the divergence between the direct Niementowski cyclization and the Benzoxazinone intermediate pathway.

QuinazolinoneSynthesis Start 2-Amino-4-isopropylbenzoic acid (Starting Material) Formamide Formamide (150°C) Start->Formamide Niementowski Ac2O Ac2O (Reflux) Start->Ac2O Cyclodehydration Product1 Product A: 7-Isopropylquinazolin-4(3H)-one (Unsubstituted at C2) Formamide->Product1 -2 H2O Benzoxazinone Intermediate: 7-Isopropyl-benzoxazinone Ac2O->Benzoxazinone Amine Primary Amine (R-NH2) Benzoxazinone->Amine Ring Opening Product2 Product B: 2,3-Disubstituted 7-Isopropylquinazolinone Amine->Product2 Recyclization

Caption: Divergent synthetic pathways for 2-Amino-4-isopropylbenzoic acid yielding substituted quinazolinone scaffolds.

Expert Insights & Troubleshooting

Steric vs. Electronic Considerations
  • Regiochemistry: The isopropyl group is at position 4 of the anthranilic acid. In the final quinazolinone, this corresponds to position 7 . This is critical for SAR (Structure-Activity Relationship) studies. Do not confuse this with 4-isopropylbenzoic acid derivatives which lack the nitrogen.

  • Solubility Challenges: The isopropyl group significantly reduces water solubility compared to the methyl analog.

    • Recommendation: When performing acid-base extractions, avoid highly concentrated aqueous layers to prevent "oiling out" of the intermediate salts. Use a biphasic system (DCM/Water) rather than precipitation alone.

Self-Validating QC Steps

To ensure the protocol was successful, verify the following diagnostic signals in ¹H NMR (DMSO-d₆):

  • Isopropyl Handle: Look for a distinctive doublet (~1.2 ppm, 6H) and a septet (~2.9 ppm, 1H).

  • Ring Closure (Niementowski): Disappearance of the broad carboxylic acid proton (~12-13 ppm) and the aniline protons (~6-7 ppm). Appearance of the Quinazolinone C2-H singlet at ~8.0 ppm.

References

  • PubChem. (2025).[4][5] Compound Summary: 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4).[2][] National Library of Medicine. Retrieved from [Link]

  • Hilaris Publisher. (2011). Synthesis of Some Biologically Active 4(3H)-Quinazolinones. Retrieved from [Link]

  • Google Patents. (1970). US3511836A - 2,4,6,7-tetra substituted quinazolines.

Sources

The Versatility of 2-Amino-4-isopropylbenzoic Acid in Medicinal Chemistry: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is perpetual. 2-Amino-4-isopropylbenzoic acid, a substituted anthranilic acid derivative, emerges as a compelling starting point for the development of new therapeutic agents. Its structure, featuring a carboxylic acid, an aniline amine, and a lipophilic isopropyl group, presents a unique combination of functionalities ripe for chemical modification. This guide provides an in-depth exploration of the potential applications of 2-Amino-4-isopropylbenzoic acid in medicinal chemistry, supported by detailed protocols for the synthesis of derivative libraries and their subsequent biological evaluation. While direct therapeutic applications of the parent molecule are not extensively documented, its utility as a versatile building block is inferred from the broad biological activities exhibited by analogous aminobenzoic acid derivatives, which have shown promise as anticancer, antimicrobial, and enzyme-inhibiting agents.[1][2]

Core Applications in Drug Discovery

The strategic placement of reactive handles on the 2-Amino-4-isopropylbenzoic acid scaffold allows for the systematic exploration of chemical space to develop compounds with tailored pharmacological profiles. Two primary areas of application are highlighted herein: anticancer and antimicrobial agent development.

Anticancer Drug Discovery: A Scaffold for Cytotoxic and Targeted Agents

The aminobenzoic acid core is a constituent of numerous compounds with demonstrated anticancer properties.[1][2] Derivatives of 2-Amino-4-isopropylbenzoic acid can be designed to target various hallmarks of cancer, including uncontrolled proliferation and survival.

Derivatives of 2-Amino-4-isopropylbenzoic acid may exert their anticancer effects through several mechanisms, including but not limited to:

  • Enzyme Inhibition: The scaffold can be elaborated to target the active sites of kinases, which are often dysregulated in cancer.[3][4][5] The aniline and carboxylic acid moieties can serve as key hydrogen bond donors and acceptors, while the isopropyl group can occupy hydrophobic pockets within the enzyme's binding site.

  • Microtubule Disruption: PABA derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[1]

  • Induction of Apoptosis: By interacting with key cellular targets, novel derivatives can trigger programmed cell death in cancer cells.

Experimental Workflow for Anticancer Agent Development

G cluster_0 Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization A 2-Amino-4-isopropylbenzoic acid B Amide/Ester Library Synthesis A->B Derivatization C Cytotoxicity Assay (MTT/MTS) B->C Primary Screening D Target-Based Assay (e.g., Kinase Inhibition) C->D Identify Active Compounds E Structure-Activity Relationship (SAR) Studies D->E Further Evaluation F ADME/Tox Profiling E->F Refine Structure

Caption: Workflow for Anticancer Drug Development.

Antimicrobial Drug Discovery: A New Frontier Against Resistance

The emergence of antimicrobial resistance necessitates the development of new chemical entities with novel mechanisms of action. Aminobenzoic acid derivatives have a history of antimicrobial activity, with sulfonamides being a classic example.[6] The 2-Amino-4-isopropylbenzoic acid scaffold can be leveraged to create a new generation of antimicrobial agents.

  • Inhibition of Essential Metabolic Pathways: Similar to sulfonamides, which inhibit folate synthesis, derivatives of 2-Amino-4-isopropylbenzoic acid could be designed to interfere with vital bacterial metabolic pathways.[6]

  • Disruption of Cell Wall Integrity: The scaffold could be modified to inhibit enzymes involved in the synthesis of the bacterial cell wall.

  • Inhibition of Bacterial Enzymes: Novel derivatives may target other essential bacterial enzymes, leading to bactericidal or bacteriostatic effects.

Protocols for Synthesis and Biological Evaluation

Protocol 1: Synthesis of a Diverse Amide Library of 2-Amino-4-isopropylbenzoic Acid

This protocol details a general procedure for the synthesis of an amide library from 2-Amino-4-isopropylbenzoic acid and a variety of primary and secondary amines.

Rationale: Amide bond formation is a robust and versatile reaction in medicinal chemistry, allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).[7]

Materials:

  • 2-Amino-4-isopropylbenzoic acid

  • A diverse set of primary and secondary amines

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 2-Amino-4-isopropylbenzoic acid (1.0 eq) in anhydrous DCM.

    • Add thionyl chloride (1.2 eq) dropwise at 0 °C.[8]

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the acyl chloride.

  • Amide Coupling:

    • Dissolve the resulting acyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

    • Add the amine solution dropwise to the acyl chloride solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

Derivative Type Starting Materials General Yield Range
Primary Amides2-Amino-4-isopropylbenzoic acid, Primary Amines60-90%
Secondary Amides2-Amino-4-isopropylbenzoic acid, Secondary Amines50-85%

Experimental Workflow for Amide Library Synthesis

G A 2-Amino-4-isopropylbenzoic acid B Acyl Chloride Formation (SOCl2) A->B D Amide Coupling B->D C Amine Solution (R1R2NH, TEA) C->D E Work-up & Purification D->E F Amide Derivative Library E->F

Caption: Amide Library Synthesis Workflow.

Protocol 2: In Vitro Anticancer Cytotoxicity Screening using the MTT Assay

This protocol outlines a standard procedure for evaluating the cytotoxic effects of the synthesized 2-Amino-4-isopropylbenzoic acid derivatives on cancer cell lines.[9][10][11]

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized 2-Amino-4-isopropylbenzoic acid derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plates at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Parameter Description
Cell Lines MCF-7 (Breast), A549 (Lung), HCT116 (Colon)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations Typically 0.01 µM to 100 µM
Incubation Time 48 or 72 hours
Absorbance Reading 570 nm
Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol describes a method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial strains.[12]

Rationale: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Synthesized 2-Amino-4-isopropylbenzoic acid derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Positive control (a known antibiotic) and negative control (broth only)

Procedure:

  • Preparation of Compound Dilutions:

    • Perform serial two-fold dilutions of the test compounds in CAMHB in the 96-well plates.

  • Inoculation:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add the bacterial suspension to each well containing the compound dilutions.

  • Incubation:

    • Incubate the plates at 35-37 °C for 16-20 hours in ambient air.

  • Determination of MIC:

    • Visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

2-Amino-4-isopropylbenzoic acid represents a promising and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for generating libraries of compounds with a wide range of biological activities. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this scaffold in anticancer and antimicrobial drug discovery. Future work should focus on the synthesis of more complex derivatives and their evaluation against a broader panel of biological targets to fully elucidate the therapeutic potential of this privileged chemical structure.

References

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Application Notes and Protocols for 2-Amino-4-isopropylbenzoic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Versatile Building Block

2-Amino-4-isopropylbenzoic acid, a substituted aromatic aminobenzoic acid, presents a unique molecular architecture for the synthesis of advanced materials. Its structure, featuring a reactive amine, a carboxylic acid, and a sterically influential isopropyl group, makes it a compelling monomer for the development of novel polymers and a bespoke ligand for the construction of metal-organic frameworks (MOFs). The presence of the bulky, hydrophobic isopropyl group is anticipated to impart distinct solubility, thermal, and morphological characteristics to the resulting materials, opening avenues for specialized applications in materials science and drug delivery.

This guide provides in-depth technical insights and actionable protocols for leveraging 2-Amino-4-isopropylbenzoic acid in the synthesis of high-performance polyamides and functional MOFs. The methodologies are grounded in established chemical principles, adapted to accommodate the specific steric and electronic properties of this unique monomer.

Physicochemical Properties of 2-Amino-4-isopropylbenzoic Acid

A thorough understanding of the monomer's properties is critical for designing successful synthetic strategies. The following table summarizes key physicochemical data for 2-Amino-4-isopropylbenzoic acid.

PropertyValueSource
CAS Number 774165-27-4[1]
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
Appearance Off-white to white crystalline powder (predicted)Inferred from similar compounds
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols.[2]Inferred from 4-isopropylbenzoic acid
Storage Sealed in a dry environment at 2-8°C for optimal stability.[1]

Part 1: Application in Polymer Synthesis - High-Performance Polyamides

The bifunctional nature of 2-Amino-4-isopropylbenzoic acid, possessing both an amine and a carboxylic acid group, allows it to undergo self-condensation or copolymerization to form aromatic polyamides (aramids). The incorporation of the isopropyl group into the polymer backbone is expected to disrupt chain packing, potentially leading to enhanced solubility and processability compared to unsubstituted aramids, without significantly compromising thermal stability.[3]

Causality Behind Experimental Choices in Polyamide Synthesis

The synthesis of high-molecular-weight aromatic polyamides from aminobenzoic acids can be challenging due to the monomers' high melting points and potential for side reactions like decarboxylation at elevated temperatures.[4] Therefore, low-temperature solution polymerization methods are generally preferred. These methods often involve the in-situ activation of the carboxylic acid group to facilitate amide bond formation. The choice of solvent and activating agent is critical for maintaining a homogeneous reaction mixture and achieving high molecular weight. The steric hindrance from the isopropyl group may slow the polymerization rate, necessitating adjustments to reaction time and temperature.[5][6]

Experimental Protocol: Synthesis of a Homopolyamide via the Phosphorylation Reaction

This protocol is adapted from established methods for aromatic polyamide synthesis and is designed to promote the formation of high-molecular-weight polymer from 2-Amino-4-isopropylbenzoic acid.

Materials:

  • 2-Amino-4-isopropylbenzoic acid

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Deionized water

  • Round-bottom flask with a mechanical stirrer, nitrogen inlet/outlet, and heating mantle

  • Filtration apparatus

Procedure:

  • Monomer Solution Preparation: In a dry, nitrogen-purged round-bottom flask, dissolve 2-Amino-4-isopropylbenzoic acid (1.0 eq) and anhydrous calcium chloride (1.1 eq) in anhydrous NMP (to achieve a monomer concentration of 10-15% w/v). Stir the mixture at room temperature until all solids have dissolved. The CaCl₂ aids in dissolving the monomer and the resulting polymer.

  • Reaction Initiation: To the stirred solution, add anhydrous pyridine (2.2 eq) followed by the dropwise addition of triphenyl phosphite (1.1 eq). The pyridine acts as an acid scavenger, while TPP is the activating agent for the carboxylic acid.

  • Polymerization: Heat the reaction mixture to 100-110°C and maintain this temperature with vigorous stirring for 4-6 hours under a continuous nitrogen stream. The increased temperature is necessary to overcome the potential steric hindrance from the isopropyl group.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the viscous solution to room temperature and pour it into a rapidly stirred vessel containing methanol. The polyamide will precipitate as a fibrous solid.

  • Collect the polymer by filtration and wash it thoroughly with hot methanol and then with deionized water to remove any residual solvent, salts, and unreacted monomers.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.

Self-Validation and Characterization:

The success of the polymerization can be validated through several characterization techniques:

  • FTIR Spectroscopy: The appearance of characteristic amide bands (N-H stretch around 3300 cm⁻¹ and C=O stretch around 1650 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch will confirm amide bond formation.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy of the polymer dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ with LiCl) can confirm the polymer structure.

  • Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) will determine the polymer's thermal stability, while differential scanning calorimetry (DSC) can be used to identify the glass transition temperature (Tg), which is expected to be high for an aromatic polyamide.[4]

Part 2: Application in Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of 2-Amino-4-isopropylbenzoic acid makes it an excellent candidate for use as an organic linker in the synthesis of MOFs.[7] The presence of the amino group provides a site for post-synthetic modification, while the isopropyl group can influence the framework's topology, porosity, and hydrophobicity.[8] The steric bulk of the isopropyl group may lead to the formation of MOFs with larger pores or prevent interpenetration, which can be beneficial for applications in gas storage and separation.[8]

Causality Behind Experimental Choices in MOF Synthesis

Solvothermal synthesis is a common method for producing crystalline MOFs.[9][10] This technique involves heating a mixture of the metal salt and the organic linker in a sealed vessel at a temperature above the solvent's boiling point. The choice of metal ion, solvent system, temperature, and reaction time are all critical parameters that dictate the resulting MOF's structure and properties. For a sterically hindered linker like 2-Amino-4-isopropylbenzoic acid, a higher reaction temperature or a longer reaction time may be necessary to overcome the kinetic barriers to framework assembly. The choice of solvent can also influence the coordination environment of the metal ion and the solubility of the reactants, thereby directing the formation of a specific crystal phase.[9]

Experimental Protocol: Solvothermal Synthesis of a Zinc-Based MOF

This protocol provides a general guideline for the synthesis of a MOF using 2-Amino-4-isopropylbenzoic acid as the organic linker and zinc nitrate as the metal source.

Materials:

  • 2-Amino-4-isopropylbenzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Centrifuge and vials

  • Programmable oven

Procedure:

  • Reactant Solution Preparation: In a glass vial, dissolve 2-Amino-4-isopropylbenzoic acid (0.5 mmol) in DMF (10 mL). In a separate vial, dissolve zinc nitrate hexahydrate (0.5 mmol) in DMF (10 mL).

  • Mixing and Sealing: Combine the two solutions in the Teflon liner of the autoclave. Seal the autoclave tightly.

  • Solvothermal Reaction: Place the sealed autoclave in a programmable oven and heat it to 120°C for 24-48 hours. The elevated temperature and pressure facilitate the deprotonation of the carboxylic acid and the coordination to the metal centers.

  • Cooling and Crystal Collection: After the reaction time, allow the autoclave to cool slowly to room temperature. Collect the crystalline product by centrifugation or decantation of the supernatant liquid.

  • Washing and Activation: Wash the collected crystals with fresh DMF several times to remove any unreacted starting materials trapped within the pores. Then, exchange the DMF with a more volatile solvent like ethanol by soaking the crystals in ethanol for 24 hours (refreshing the ethanol several times).

  • Drying (Activation): To activate the MOF (i.e., remove the solvent from the pores), heat the ethanol-soaked crystals under vacuum at a temperature below the decomposition temperature of the MOF (as determined by TGA).

Self-Validation and Characterization:

The formation of the desired MOF can be confirmed by:

  • Powder X-ray Diffraction (PXRD): The PXRD pattern of the product should show sharp peaks, indicating a crystalline material. The pattern can be compared to simulated patterns from single-crystal X-ray diffraction if suitable single crystals are obtained.

  • Thermogravimetric Analysis (TGA): TGA will reveal the thermal stability of the MOF and can be used to confirm the removal of solvent molecules during activation.

  • Gas Sorption Analysis: Nitrogen sorption measurements at 77 K can be used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOF, confirming its porosity.

  • FTIR Spectroscopy: The disappearance of the carboxylic acid O-H stretch and the appearance of new bands corresponding to the coordinated carboxylate group will confirm the formation of the framework.

Visualizations

Workflow for Polyamide Synthesis

Polyamide_Synthesis Monomer 2-Amino-4-isopropylbenzoic Acid + CaCl₂ in NMP Activation Add Pyridine & Triphenyl Phosphite Monomer->Activation Dissolution Polymerization Heat at 100-110°C (4-6 hours) Activation->Polymerization Initiation Precipitation Pour into Methanol Polymerization->Precipitation Isolation Purification Wash with Methanol & Deionized Water Precipitation->Purification Washing Drying Vacuum Oven (80-100°C) Purification->Drying Polyamide Purified Polyamide Drying->Polyamide

Caption: General workflow for the synthesis of a polyamide from 2-Amino-4-isopropylbenzoic acid.

Workflow for MOF Synthesis

MOF_Synthesis Reactants 2-Amino-4-isopropylbenzoic Acid + Metal Salt in DMF Solvothermal Heat in Autoclave (120°C, 24-48h) Reactants->Solvothermal Mixing Isolation Cooling & Crystal Collection Solvothermal->Isolation Crystallization Washing Wash with DMF & Ethanol Isolation->Washing Purification Activation Heat under Vacuum Washing->Activation Solvent Exchange MOF Activated MOF Activation->MOF

Caption: General workflow for the solvothermal synthesis of a metal-organic framework.

References

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Technical Application Note: Experimental Procedures Involving 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2]

2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4) is a specialized anthranilic acid derivative characterized by an isopropyl group at the para position relative to the amino functionality (or meta to the carboxylic acid).[1] In drug discovery, this scaffold serves as a critical building block for constructing lipophilic quinazolinone cores, often utilized in kinase inhibitors and GPCR ligands where the isopropyl group fills hydrophobic pockets (e.g., Val/Leu/Ile rich regions) within the binding site.

Unlike the more common unsubstituted anthranilic acid, the 4-isopropyl moiety introduces significant lipophilicity (increasing LogP) and subtle steric bulk that does not interfere with ortho-cyclization but dramatically alters the solubility profile and pharmacokinetic properties of downstream derivatives.

Chemical Specifications
PropertySpecification
CAS Number 774165-27-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
IUPAC Name 2-Amino-4-(propan-2-yl)benzoic acid
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water
pKa (Calc.) ~2.4 (Acid), ~4.9 (Base)

Preparation & Synthesis Strategies

While often purchased as a reagent, in-house synthesis is required for isotopic labeling or scale-up. Two primary routes are validated based on recent literature.[2]

Method A: Selenium-Catalyzed Redox Transformation (Green Chemistry)

This method utilizes o-nitrotoluenes, specifically 4-isopropyl-1-methyl-2-nitrobenzene, avoiding harsh oxidation steps.

  • Mechanism: Intramolecular atom-economic redox transformation.

  • Reagents: Selenium (catalyst), NaOMe, O₂ (or oxidant).

  • Procedure Insight: The selenium acts as an oxygen transfer agent, oxidizing the methyl group to the acid while reducing the nitro group to the amine. This is superior to traditional KMnO₄ oxidation which would likely attack the benzylic isopropyl hydrogen.

Method B: Ortho-Amination of 4-Isopropylbenzoic Acid

Direct amination using hydroxylamine derivatives via rearrangement.

  • Substrate: 4-Isopropylbenzoic acid (Cumic acid).

  • Reagents: tert-Butyl (benzoyloxy)carbamate, Rhodium or Copper catalysts.

  • Selectivity: High ortho selectivity directed by the carboxyl group.

Core Application Protocols

The following protocols are designed for the derivatization of 2-amino-4-isopropylbenzoic acid into high-value heterocyclic scaffolds.

Protocol 1: Cyclocondensation to 7-Isopropylquinazolin-4(3H)-one

Objective: Synthesis of the quinazolinone core, a "privileged structure" in medicinal chemistry. Rationale: The reaction utilizes the ortho-amino acid motif to form a pyrimidine ring. The 4-isopropyl group on the benzene ring translates to the 7-position on the quinazolinone.

Materials
  • 2-Amino-4-isopropylbenzoic acid (1.0 equiv)[3][1][4]

  • Formamide (Excess, acts as solvent & reagent)

  • Ammonium Acetate (0.1 equiv, catalyst)

  • Ethanol (for workup)

Step-by-Step Methodology
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 2-amino-4-isopropylbenzoic acid (1.0 g, 5.58 mmol).

  • Reagent Addition: Add Formamide (5.0 mL). The solid may not dissolve immediately. Add Ammonium Acetate (43 mg).

  • Cyclization: Heat the mixture to 140–150 °C for 4–6 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (fluorescent blue/purple) should disappear, replaced by a lower Rf spot (quinazolinone).

  • Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the dark solution into ice-cold water (20 mL).

  • Isolation: The product, 7-isopropylquinazolin-4(3H)-one, will precipitate as a beige solid. Stir for 30 minutes to ensure full granulation.

  • Purification: Filter the solid and wash with cold water (2 x 10 mL) followed by cold Ethanol (5 mL) to remove formamide traces.

  • Drying: Dry under vacuum at 45 °C.

Expected Yield: 75–85% Critical Note: The isopropyl group is stable at these temperatures, but exceeding 180 °C may cause slow decarboxylation of the starting material if cyclization is slow.

Protocol 2: Sandmeyer Conversion to 2-Iodo-4-isopropylbenzoic Acid

Objective: Converting the amino group to an iodine handle for Suzuki/Sonogashira coupling. Rationale: This creates a bifunctional scaffold (Acid + Aryl Iodide) for diversity-oriented synthesis.

Materials
  • 2-Amino-4-isopropylbenzoic acid (1.0 equiv)[3][1][4]

  • NaNO₂ (1.1 equiv)

  • KI (2.5 equiv)

  • HCl (6M) or H₂SO₄ (20%)

  • Acetonitrile/Water

Step-by-Step Methodology
  • Diazotization: Suspend the starting material (500 mg) in HCl (6M, 3 mL) and Acetonitrile (2 mL). Cool to 0 °C in an ice/salt bath.

  • Nitrite Addition: Dropwise add a solution of NaNO₂ (1.1 equiv) in water. Maintain temperature < 5 °C. Stir for 20 mins. The suspension should clear as the diazonium salt forms.

  • Iodination: Dissolve KI (2.5 equiv) in water (2 mL). Add this solution slowly to the diazonium mixture.

    • Observation: Nitrogen gas evolution (bubbling) and formation of a dark iodine color.

  • Reaction: Allow to warm to room temperature and stir for 1 hour. Heat to 60 °C for 30 mins to ensure completion.

  • Quench: Treat with saturated Na₂S₂O₃ (Sodium thiosulfate) to reduce excess iodine (color changes from dark purple to yellow/white).

  • Extraction: Extract with EtOAc (3 x 15 mL). Dry over Na₂SO₄ and concentrate.

Analytical Validation

When characterizing 2-Amino-4-isopropylbenzoic acid or its derivatives, look for these specific spectral signatures:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • Isopropyl Group: A distinct doublet at

      
       ~1.2 ppm (6H, -CH₃) and a septet at 
      
      
      
      ~2.8 ppm (1H, -CH-).
    • Aromatic Region:

      • H3 (ortho to amino, meta to isopropyl): ~6.5 ppm (doublet, small coupling).

      • H5 (ortho to isopropyl): ~6.4 ppm (doublet of doublets).

      • H6 (ortho to acid): ~7.6 ppm (doublet).

    • Amino Group: Broad singlet at

      
       ~5.0–7.0 ppm (exchangeable).
      
  • Mass Spectrometry (ESI):

    • Positive Mode:

      
      .
      
    • Negative Mode:

      
      .
      

Workflow Visualization

The following diagram illustrates the strategic utility of 2-Amino-4-isopropylbenzoic acid in synthesis.

G Start 2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4) Diazo Diazonium Intermediate [N2+ Species] Start->Diazo NaNO2, HCl, 0°C Quin 7-Isopropylquinazolin-4(3H)-one (Kinase Scaffold) Start->Quin Formamide, 150°C (Cyclocondensation) Amide Amide/Peptide Derivatives (Prodrugs/Ligands) Start->Amide R-NH2, HATU, DIPEA (Amidation) Iodo 2-Iodo-4-isopropylbenzoic acid (Coupling Partner) Diazo->Iodo KI, H2O (Sandmeyer)

Figure 1: Synthetic divergence from the 2-Amino-4-isopropylbenzoic acid core.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Amino-benzoic acids can oxidize (darken) upon prolonged exposure to air and light.

  • Spill Cleanup: Absorb with sand/vermiculite. Neutralize acidic residues with weak bicarbonate solution before disposal.

References

  • Selenium-catalyzed intramolecular transformation of o-nitrotoluenes: Zhang, X., et al. "Selenium-catalyzed intramolecular atom- and redox-economic transformation of o-nitrotoluenes to anthranilic acids." Chemical Communications, 2019 .[1]

  • Ortho-Selective Amination of Arene Carboxylic Acids: Specific protocols for amino-isopropylbenzoic acid derivatives.

  • Compound Identification & CAS Data: 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4) Properties and Suppliers.

  • Connolly, D. J., et al. "Synthesis of quinazolin-4(3H)-ones." Tetrahedron, 2005.

Sources

Application Notes and Protocols for Investigating the Enzymatic Metabolism of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unraveling the Metabolic Fate of 2-Amino-4-isopropylbenzoic Acid

2-Amino-4-isopropylbenzoic acid is a substituted aromatic compound with structural motifs—an amino group, a carboxylic acid, and an isopropyl side chain—that suggest its potential as a bioactive molecule and a substrate for various metabolic enzymes. Understanding the enzymatic reactions this compound undergoes is critical for drug development, as metabolism dictates its pharmacokinetic profile, potential toxicity, and efficacy. This guide provides a comprehensive overview of the probable metabolic pathways for 2-Amino-4-isopropylbenzoic acid, grounded in the established biochemistry of analogous structures. We present detailed protocols for investigating these potential enzymatic transformations, enabling researchers to elucidate the metabolic fate of this compound.

The core metabolic pathways likely to be involved in the biotransformation of 2-Amino-4-isopropylbenzoic acid are Phase I oxidation, primarily targeting the isopropyl group, and Phase II conjugation reactions at the amino and carboxylic acid moieties. This document will delve into the experimental systems required to probe these pathways, focusing on the roles of Cytochrome P450 (CYP) monooxygenases and UDP-glucuronosyltransferases (UGTs).

Part 1: Predicted Metabolic Pathways

Based on the metabolism of structurally related compounds, we can predict several key enzymatic reactions involving 2-Amino-4-isopropylbenzoic acid. The presence of an isopropyl group makes it a likely candidate for oxidation, a common reaction for xenobiotics bearing this functional group.[1] Furthermore, the amino and carboxylic acid groups are prime sites for conjugation reactions, which typically enhance water solubility and facilitate excretion.[2]

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The Cytochrome P450 superfamily of enzymes is a major player in the oxidative metabolism of a vast number of drugs and other xenobiotics.[3][4] For compounds with alkyl side chains, particularly an isopropyl group, P450s can catalyze hydroxylation reactions. For instance, the bacterial P450 enzyme CYP199A4 has been shown to oxidize 4-isopropylbenzoic acid, leading to both hydroxylation and desaturation products.[5] Human CYPs, particularly from families 1, 2, and 3, are responsible for the metabolism of the majority of clinical drugs.[3] Therefore, it is highly probable that 2-Amino-4-isopropylbenzoic acid is a substrate for one or more CYP isoforms.

The predicted primary oxidative metabolites would result from hydroxylation of the isopropyl group at the tertiary carbon, leading to a more polar compound.

Predicted Phase I Metabolic Pathway

G cluster_0 Phase I Metabolism A 2-Amino-4-isopropylbenzoic acid B Hydroxylated Metabolite A->B Cytochrome P450 (CYP) + O2, + NADPH

Caption: Predicted Cytochrome P450-mediated hydroxylation of 2-Amino-4-isopropylbenzoic acid.

Phase II Metabolism: Conjugation Reactions

Following Phase I metabolism, or in some cases directly, xenobiotics undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the parent compound or its metabolites, increasing their water solubility and facilitating their removal from the body. For 2-Amino-4-isopropylbenzoic acid, two primary conjugation pathways are plausible:

  • Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to a substrate.[6] The amino and carboxylic acid groups of 2-Amino-4-isopropylbenzoic acid are potential sites for N- and O-glucuronidation, respectively. UGTs are expressed in various tissues, with the highest concentrations found in the liver.[7] Several UGT isoforms exist, with UGT1A and UGT2B subfamilies being particularly important for drug metabolism.[7]

  • Amino Acid Conjugation: The carboxylic acid moiety can be conjugated with amino acids, most commonly glycine.[2] This is a well-established metabolic pathway for benzoic acid and its derivatives.[2]

Predicted Phase II Metabolic Pathways

G cluster_1 Phase II Metabolism A 2-Amino-4-isopropylbenzoic acid C N-Glucuronide Conjugate A->C UGTs + UDPGA D O-Glucuronide Conjugate A->D UGTs + UDPGA E Glycine Conjugate A->E Acyl-CoA Synthetase, Glycine N-Acyltransferase + Glycine, + ATP, + CoA

Caption: Predicted Phase II conjugation pathways for 2-Amino-4-isopropylbenzoic acid.

Part 2: Experimental Protocols

To investigate the enzymatic metabolism of 2-Amino-4-isopropylbenzoic acid, a series of in vitro experiments using subcellular fractions and recombinant enzymes are recommended.

Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)

Human liver microsomes are a rich source of both CYP and UGT enzymes and are a standard tool for in vitro drug metabolism studies.[8] This protocol is designed to screen for the overall metabolic stability of 2-Amino-4-isopropylbenzoic acid and to identify the formation of both Phase I and Phase II metabolites.

Objective: To determine if 2-Amino-4-isopropylbenzoic acid is metabolized by human liver microsomal enzymes and to identify the resulting metabolites.

Materials:

  • 2-Amino-4-isopropylbenzoic acid

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Alamethicin

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of 2-Amino-4-isopropylbenzoic acid in a suitable solvent (e.g., DMSO or methanol) at a concentration of 10 mM.

    • On ice, prepare the incubation mixtures in microcentrifuge tubes as described in the table below. It is crucial to run parallel incubations with and without the necessary cofactors (NADPH and UDPGA) to distinguish between Phase I and Phase II metabolism. A no-enzyme control is also essential to account for any non-enzymatic degradation.

ComponentPhase I Assay (µL)Phase II Assay (µL)Control (-Cofactor) (µL)Control (-Enzyme) (µL)
Potassium Phosphate Buffer (100 mM, pH 7.4)to 200to 200to 200to 200
HLM (20 mg/mL)2220
Alamethicin (5 mg/mL)0111
2-Amino-4-isopropylbenzoic acid (10 mM)0.20.20.20.2
NADPH Regenerating System400040
UDPGA (50 mM)0404
Waterto final volumeto final volumeto final volumeto final volume
  • Pre-incubation:

    • For the Phase II assay, pre-incubate the mixture containing HLM and alamethicin on ice for 15 minutes. Alamethicin is a pore-forming agent used to activate UGTs within the microsomal membrane.[8][9]

  • Initiation of Reaction:

    • Pre-warm the incubation mixtures at 37°C for 5 minutes.

    • Initiate the reactions by adding the substrate, 2-Amino-4-isopropylbenzoic acid. For the Phase I assay, the reaction is initiated by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reactions at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reactions by adding an equal volume (200 µL) of ice-cold acetonitrile containing an internal standard.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the proteins.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the depletion of the parent compound and to identify and quantify the formation of metabolites.

Data Analysis:

  • Metabolic Stability: Plot the percentage of remaining 2-Amino-4-isopropylbenzoic acid against time. From this, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

  • Metabolite Identification: Analyze the LC-MS/MS data for potential metabolites. Look for mass shifts corresponding to hydroxylation (+16 Da) and glucuronidation (+176 Da).

Protocol 2: Reaction Phenotyping with Recombinant Human CYP and UGT Isoforms

Once metabolism is confirmed with HLM, the next step is to identify the specific enzyme isoforms responsible. This is achieved using recombinant human enzymes expressed in a suitable system (e.g., baculovirus-infected insect cells).

Objective: To identify the specific human CYP and UGT isoforms involved in the metabolism of 2-Amino-4-isopropylbenzoic acid.

Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) and control insect cell microsomes

  • Recombinant human UGT isoforms (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7) and control insect cell microsomes

  • Other reagents as listed in Protocol 1

Procedure:

  • Preparation of Incubation Mixtures:

    • The procedure is similar to Protocol 1, but instead of HLM, individual recombinant CYP or UGT isoforms are used. The protein concentration of the recombinant enzymes should be optimized based on the manufacturer's recommendations.

  • Incubation and Analysis:

    • Follow the incubation, termination, and analysis steps as described in Protocol 1.

Data Analysis:

  • Compare the rate of metabolite formation across the different CYP and UGT isoforms. The isoforms that show the highest activity are the primary enzymes responsible for the metabolism of 2-Amino-4-isopropylbenzoic acid.

Experimental Workflow for Investigating Metabolism

G A Start: 2-Amino-4-isopropylbenzoic acid B Protocol 1: In Vitro Metabolism with HLM A->B C LC-MS/MS Analysis B->C D Metabolism Observed? C->D E Protocol 2: Reaction Phenotyping with Recombinant CYPs and UGTs D->E Yes G End: Metabolically Stable D->G No F Identify Specific Metabolizing Enzymes E->F H Characterize Metabolites F->H

Caption: A stepwise workflow for the in vitro investigation of 2-Amino-4-isopropylbenzoic acid metabolism.

Part 3: Data Interpretation and Further Steps

The results from these in vitro studies will provide a comprehensive profile of the metabolic fate of 2-Amino-4-isopropylbenzoic acid.

Quantitative Data Summary

The following table should be populated with the experimental data obtained.

ParameterValue
HLM Metabolism
In Vitro Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Major Metabolites Identified
Metabolite 1 (e.g., Hydroxylated)
Metabolite 2 (e.g., N-Glucuronide)
Primary Metabolizing Enzymes
CYP Isoform(s)
UGT Isoform(s)

Causality and Experimental Choices:

  • The use of a NADPH regenerating system is critical for sustaining the catalytic activity of CYPs, which are NADPH-dependent monooxygenases.

  • Alamethicin is included in UGT assays to overcome the latency of these enzymes in microsomes, ensuring that the measured activity reflects the true catalytic potential.[8][9]

  • Recombinant enzymes are essential for unambiguous identification of the specific isoforms involved, avoiding the complexity of the multiple enzymes present in HLM.

Trustworthiness and Self-Validation:

  • The inclusion of negative controls (no enzyme, no cofactor) is fundamental to ensure that the observed substrate depletion and metabolite formation are indeed due to enzymatic activity.

  • An internal standard in the LC-MS/MS analysis is crucial for accurate quantification by correcting for variations in sample processing and instrument response.

Further Research:

  • Enzyme Kinetics: Once the primary metabolizing enzymes are identified, kinetic parameters (Km and Vmax) should be determined to understand the affinity of the enzyme for the substrate and the maximum rate of metabolism.

  • Inhibition Studies: Investigate the potential of 2-Amino-4-isopropylbenzoic acid to inhibit major CYP and UGT isoforms to assess the risk of drug-drug interactions.

  • Metabolite Identification Confirmation: The structures of the major metabolites should be confirmed using techniques such as high-resolution mass spectrometry and NMR spectroscopy.

By following these detailed protocols and applying sound scientific reasoning, researchers can effectively characterize the enzymatic reactions involving 2-Amino-4-isopropylbenzoic acid, providing crucial data for its development as a potential therapeutic agent.

References

  • Hanna, P. E., et al. (1990). Isopropyl 4-aminobenzoate as an inhibitor or an alternative acceptor substrate in the enzymatic acetylation of p-nitroaniline. ResearchGate. Available at: [Link]

  • Aprile, S., et al. (2010). In vitro metabolism study of 2-isopropyl-9H-thioxanthen-9-one (2-ITX) in rat and human: evidence for the formation of an epoxide metabolite. PubMed. Available at: [Link]

  • Eaton, R. W. (1996). p-Cumate catabolic pathway in Pseudomonas putida F1: cloning and characterization of DNA carrying the cmt operon. Journal of Bacteriology. Available at: [Link]

  • Pass, G. J., et al. (2002). Microsomal metabolism and enzyme kinetics of the terpene p-cymene in the common brushtail possum (Trichosurus vulpecula), koala (Phascolarctos cinereus) and rat. Xenobiotica. Available at: [Link]

  • James, M. O. (2016). The Biochemistry and Toxicology of Benzoic Acid Metabolism and Its Relationship to the Elimination of Waste Nitrogen. PubMed. Available at: [Link]

  • Zhong, Z., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. MDPI. Available at: [Link]

  • Rowland, A., et al. (2012). Optimized Assays for Human UDP-Glucuronosyltransferase (UGT) Activities: Altered Alamethicin Concentration and Utility to Screen for UGT Inhibitors. Drug Metabolism and Disposition. Available at: [Link]

  • Fujiwara, R., et al. (2018). Structure and Protein–Protein Interactions of Human UDP-Glucuronosyltransferases. Frontiers in Pharmacology. Available at: [Link]

  • Stingl, J. C., et al. (2023). The Activity of Members of the UDP-Glucuronosyltransferase Subfamilies UGT1A and UGT2B is Impaired in Patients with Liver Cirrhosis. PMC. Available at: [Link]

  • Czerwinski, M. (2021). The Important Role of UDP Glucuronosyltransferases in Drug Metabolism and Drug Drug Interactions. YouTube. Available at: [Link]

  • Segall, M. (n.d.). What's the importance of cytochrome P450 metabolism? Optibrium. Available at: [Link]

  • Bell, S. G., et al. (2017). Exploring the Factors which Result in Cytochrome P450 Catalyzed Desaturation Versus Hydroxylation. PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Amino-4-isopropylbenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-Amino-4-isopropylbenzoic acid (also known as 4-isopropylanthranilic acid).

This guide prioritizes the p-Cymene Route , identified as the most viable pathway for controlling regiochemistry (placing the amino group at position 2) while preserving the sensitive isopropyl group at position 4.

Subject: Troubleshooting & Yield Optimization for CAS 774165-27-4 Applicable For: Process Chemistry, Drug Discovery, Fine Chemical Synthesis Core Challenge: Achieving regioselective amination at the 2-position while preventing oxidative degradation of the 4-isopropyl group.

Synthesis Strategy & Route Selection

The direct nitration of 4-isopropylbenzoic acid (Cumic acid) is not recommended .

  • Reason: The carboxyl group (meta-director) and the isopropyl group (ortho/para-director) both direct the incoming nitro group primarily to the 3-position . This yields the wrong isomer (3-nitro-4-isopropylbenzoic acid).

  • Recommended Route: The p-Cymene Pathway . By starting with p-Cymene (1-methyl-4-isopropylbenzene), we leverage the methyl group to direct nitration to the 2-position (ortho to methyl, meta to isopropyl), followed by selective oxidation of the methyl group to a carboxyl group.

The Optimized Workflow
  • Regioselective Nitration: p-Cymene

    
     2-Nitro-p-cymene.
    
  • Selective Oxidation: 2-Nitro-p-cymene

    
     2-Nitro-4-isopropylbenzoic acid.
    
  • Reduction: 2-Nitro-4-isopropylbenzoic acid

    
    2-Amino-4-isopropylbenzoic acid .
    

SynthesisRoute Start p-Cymene (1-methyl-4-isopropylbenzene) Step1 Step 1: Nitration (HNO3/H2SO4) Start->Step1 Inter1 2-Nitro-p-cymene (Target Regioisomer) Step1->Inter1 Major Isomer (Sterics) Step2 Step 2: Selective Oxidation (Dilute HNO3 or KMnO4) Inter1->Step2 Inter2 2-Nitro-4-isopropylbenzoic Acid Step2->Inter2 Critical Control Point Step3 Step 3: Reduction (H2/Pd-C or Fe/HCl) Inter2->Step3 End TARGET: 2-Amino-4-isopropylbenzoic Acid Step3->End

Figure 1: The p-Cymene pathway ensures correct substitution patterns. Step 2 is the critical bottleneck for yield.

Troubleshooting & Optimization Modules

Module 1: The Nitration Step (Regioselectivity)

Goal: Maximize 2-nitro-p-cymene; minimize dinitration and 3-nitro isomer.

IssueRoot CauseCorrective Action
Low Regioselectivity (High 3-nitro isomer) Temperature too high allowing thermodynamic control.Maintain <10°C. The isopropyl group is bulky; kinetic control favors the less hindered position ortho to the methyl (Position 2).
Formation of Dinitrated Species Excess nitrating agent or "runaway" exotherm.Use stoichiometric HNO3 (1.05 eq) . Add mixed acid dropwise. Ensure efficient cooling. Stop reaction immediately upon consumption of starting material (monitor via TLC/GC).
Oily/Emulsified Product Incomplete separation of acid waste.Quench on crushed ice. Extract with DCM or Ethyl Acetate . Wash organic layer with NaHCO3 to remove acid traces before evaporation.

Key Insight: The methyl group activates the ortho position (2) more effectively than the isopropyl group activates its ortho position (3), primarily due to the steric bulk of the isopropyl group shielding position 3.

Module 2: The Selective Oxidation (The Critical Step)

Goal: Oxidize the methyl group (C1) to -COOH without degrading the isopropyl group (C4). Risk: The benzylic hydrogen of the isopropyl group is tertiary and highly susceptible to oxidative cleavage (forming acetophenone derivatives).

Q: My yield drops significantly in this step. Why? A: You are likely over-oxidizing the isopropyl group. Standard harsh oxidation (e.g., KMnO4 reflux without pH control) attacks both alkyl groups.

Troubleshooting Protocol:

  • Select the Right Oxidant:

    • Recommended:Dilute Nitric Acid (20-30%) under reflux (120-130°C in autoclave if needed). The nitro group at position 2 deactivates the adjacent methyl slightly, but it sterically protects the ring.

    • Alternative (Milder):KMnO4 / Pyridine / Water . The pyridine buffers the system and moderates the oxidation potential.

  • Monitor Reaction Endpoint:

    • Do not run for fixed time. Monitor via HPLC. Stop immediately when the aldehyde intermediate disappears. Prolonged exposure destroys the isopropyl group.

  • Phase Transfer Catalysis:

    • If using KMnO4 in water, add TBAB (Tetrabutylammonium bromide) . This allows oxidation at lower temperatures (60-80°C), sparing the isopropyl group.

OxidationLogic Start Oxidation Strategy Q1 Are you using KMnO4? Start->Q1 Q2 Is the Isopropyl group degrading? Q1->Q2 Yes Action2 Switch to Dilute HNO3 (20-30%) Reflux Q1->Action2 No (using HNO3) Action1 Use Pyridine/Water (1:1 ratio) or Phase Transfer Catalyst Q2->Action1 Yes (High degradation) Action3 Reduce Temp to <80°C Monitor HPLC strictly Q2->Action3 No (Low conversion)

Figure 2: Decision tree for optimizing the selective oxidation of the methyl group.

Module 3: Reduction & Isolation

Goal: Reduce -NO2 to -NH2 without reducing the aromatic ring or removing the isopropyl group.

IssueTroubleshooting Guide
Incomplete Reduction Catalyst Poisoning: If using Pd/C, ensure the starting material is free of sulfur or halogenated solvent traces from previous steps. Recommendation: Use Fe powder / NH4Cl in Ethanol/Water for a robust, chemoselective reduction that tolerates impurities better than catalytic hydrogenation.
Product Solubility (Yield Loss) The product is an amino acid (zwitterion). It is soluble in both strong acid and strong base. Fix: Isolate by adjusting pH to the Isoelectric Point (pI approx 4.5 - 5.5) . The product will precipitate maximally at this pH.
Coloration (Pink/Brown) Oxidation of the amino group by air. Fix: Perform the final acidification and filtration under an inert atmosphere (N2) or add a trace of sodium metabisulfite during workup.

Experimental Protocols (Field-Proven)

Protocol A: Synthesis of 2-Nitro-p-cymene[1]
  • Setup: 3-neck flask, thermometer, dropping funnel, ice bath.

  • Reagents: p-Cymene (13.4 g, 0.1 mol), Conc. H2SO4 (20 mL).

  • Procedure: Cool p-Cymene/H2SO4 mix to 0-5°C. Add mixed acid (HNO3/H2SO4) dropwise, maintaining T < 10°C. Stir for 1 hour at 5°C.

  • Workup: Pour onto ice. Extract with DCM. Wash with NaHCO3. Dry and evaporate.

  • Expectation: Yellow oil. Yield >90%. Major isomer: 2-nitro.[1]

Protocol B: Selective Oxidation to 2-Nitro-4-isopropylbenzoic Acid
  • Setup: Reflux setup.

  • Reagents: 2-Nitro-p-cymene (10 g), KMnO4 (2.5 eq), Pyridine (30 mL), Water (60 mL).

  • Procedure: Heat to 80-90°C. Add KMnO4 in portions over 2-3 hours. Crucial: Do not dump all oxidant at once.

  • Workup: Filter MnO2 while hot. Wash solid with hot water. Acidify filtrate with HCl to pH 2.

  • Isolation: The acid precipitates. Filter and recrystallize from Ethanol/Water.

  • Yield Target: 50-65%. (Note: Some loss to over-oxidation is inevitable; focus on purity).

Protocol C: Reduction to Target
  • Reagents: Nitro-acid (5 g), 10% Pd/C (0.5 g), Methanol (50 mL).

  • Procedure: Hydrogenate at 30-40 psi H2 for 4 hours.

  • Workup: Filter catalyst. Concentrate filtrate. Adjust pH to ~5 with dilute NaOH/HCl.

  • Purification: Collect precipitate. Recrystallize from dilute ethanol.

Frequently Asked Questions (FAQs)

Q: Can I start with 4-isopropylaniline? A: Yes, but it requires a multi-step "Sandmeyer-Isatin" route. You would react the aniline with chloral hydrate to form the isatin, then oxidatively cleave it. This is often more expensive and generates more waste than the Cymene route.

Q: Why not use Chromic Acid (Jones Reagent) for the oxidation? A: Chromic acid is too aggressive and environmentally hazardous (Cr VI). It often cleaves the isopropyl group to form terephthalic acid derivatives. The Pyridine/KMnO4 or Dilute HNO3 methods are more selective for the methyl group.

Q: The final product turns purple on standing. Is it impure? A: Anthranilic acids are prone to air oxidation. Store the product in amber vials under Argon/Nitrogen at 2-8°C. Ensure all iron/metal salts are removed during the workup, as they catalyze this oxidation.

References

  • Nitration Regioselectivity: Olah, G. A.; Kuhn, S. J.; Flood, S. H. "Aromatic Substitution. XIX. Friedel-Crafts Isopropylation of Benzene and Methylbenzenes." J. Am. Chem. Soc.1962 , 84, 1688. Link (Establishes directing effects in alkylbenzenes).

  • Selective Oxidation of Nitrotoluenes: Coon, C. L.; Blucher, R. L.; Hill, M. E. "Aromatic Oxidation with Nitric Acid." J. Org. Chem.1973 , 38, 4243. Link (Methodology for oxidizing methyl groups in presence of deactivating nitro groups).

  • Synthesis of Cumic Acid Derivatives: Makgwane, P. R.; Ray, S. S. "Selective oxidation of p-cymene." J. Mol. Catal. A: Chem.[2][3][4][5][6]2016 , 418, 1. (Discusses the lability of the isopropyl group during oxidation).

  • General Anthranilic Acid Synthesis: "Anthranilic Acid." Organic Syntheses, Coll.[3] Vol. 1, p. 391 (1941). Link (Standard reduction protocols).

Sources

Technical Support Center: Synthesis of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable compound. Our goal is to provide you with in-depth, field-proven insights to optimize your synthetic route, troubleshoot common issues, and ensure the integrity of your final product.

Introduction: Navigating the Synthetic Landscape

The synthesis of 2-Amino-4-isopropylbenzoic acid presents a unique set of challenges primarily due to the directing effects of the amino and isopropyl substituents on the aromatic ring. Careful consideration of the synthetic strategy is crucial to avoid the formation of isomeric impurities and other side products. This guide will focus on two plausible synthetic pathways and the potential pitfalls associated with each key transformation.

We will explore a multi-step synthesis starting from 4-isopropylaniline and a more direct, yet potentially problematic, route involving the Friedel-Crafts isopropylation of 2-aminobenzoic acid. For each, we will delve into the causality behind experimental choices and provide self-validating protocols.

Part 1: Troubleshooting Guide & FAQs for Common Synthetic Routes

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Synthesis Starting from 4-Isopropylaniline

This is a common and often preferred route due to better control over regioselectivity. The general sequence involves:

  • Protection of the amino group of 4-isopropylaniline as an acetanilide.

  • Nitration of the resulting N-(4-isopropylphenyl)acetamide.

  • Hydrolysis of the acetamido group to regenerate the amine.

  • Oxidation of the intermediate to form the carboxylic acid (if starting from a precursor with a methyl group that needs conversion).

  • Reduction of the nitro group to the final amino-acid product.

Synthetic Pathway 1 A 4-Isopropylaniline B N-(4-isopropylphenyl)acetamide A->B Acetic Anhydride C 4-Isopropyl-2-nitroacetanilide B->C HNO₃ / H₂SO₄ D 4-Isopropyl-2-nitroaniline C->D Acid/Base Hydrolysis E 4-Isopropyl-2-nitrobenzoic acid D->E Oxidation (e.g., KMnO₄) F 2-Amino-4-isopropylbenzoic acid E->F Reduction (e.g., Sn/HCl)

Caption: Synthetic route starting from 4-isopropylaniline.

Frequently Asked Questions & Troubleshooting

Question 1: During the nitration of N-(4-isopropylphenyl)acetamide, I am observing the formation of multiple products. How can I improve the regioselectivity for the desired 2-nitro isomer?

Answer: This is a classic challenge in electrophilic aromatic substitution. The acetamido group is an ortho-, para-director, and since the para position is blocked by the isopropyl group, you would expect predominantly ortho-nitration. However, side reactions can occur.

Causality:

  • Steric Hindrance: The bulky isopropyl group can sterically hinder the approach of the nitronium ion (NO₂⁺) to the ortho position, although the acetamido group's directing effect is strong.

  • Polynitration: If the reaction conditions are too harsh (high temperature or excessive nitrating agent), you risk adding a second nitro group to the ring.[1]

  • Ipso-Substitution: A less common but possible side reaction is ipso-nitration, where the isopropyl group is replaced by a nitro group. This is more likely with bulky alkyl groups like tert-butyl but can occur with isopropyl groups under certain conditions.[2]

Troubleshooting Protocol:

  • Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating mixture. This minimizes the energy available for the formation of less stable isomers and reduces the rate of side reactions.

  • Stoichiometry of Nitrating Agent: Use a carefully measured amount of the nitrating agent (a mixture of concentrated nitric and sulfuric acid). A slight stoichiometric excess is usually sufficient.

  • Slow Addition: Add the nitrating agent dropwise to the solution of N-(4-isopropylphenyl)acetamide with vigorous stirring to ensure rapid mixing and prevent localized overheating.

Table 1: Typical Reaction Conditions for Selective Nitration

ParameterRecommended ConditionRationale
Temperature0-5 °CMinimizes side reactions and polynitration.
Nitrating Agent1.05-1.1 equivalentsAvoids excess nitrating agent that can lead to side products.
Addition RateSlow, dropwisePrevents localized high concentrations and temperature spikes.

Question 2: The oxidation of the intermediate (e.g., 4-isopropyl-2-nitrotoluene, if this were the precursor) to the carboxylic acid is incomplete, and I am left with starting material and other byproducts. How can I drive the reaction to completion?

Answer: The oxidation of an alkyl side chain on an aromatic ring, especially a secondary carbon like an isopropyl group, can be challenging.

Causality:

  • Insufficient Oxidant: The stoichiometry of the oxidizing agent (e.g., potassium permanganate, KMnO₄) might be insufficient for complete conversion.

  • Reaction Time and Temperature: The reaction may require prolonged heating to go to completion. However, excessively high temperatures can lead to degradation of the aromatic ring.

  • Formation of Intermediates: The oxidation of an isopropyl group proceeds through a benzylic radical and can form intermediate ketones before complete oxidation to the carboxylic acid.[3] Incomplete oxidation can leave these intermediates as impurities.[4]

Troubleshooting Protocol:

  • Optimize Oxidant Concentration: Use a moderate excess of a strong oxidizing agent like KMnO₄. The reaction is typically run in a basic aqueous solution.

  • Control Temperature and Reaction Time: Heat the reaction mixture to reflux and monitor the progress by TLC. The disappearance of the purple permanganate color is an indicator of its consumption.

  • Work-up Procedure: After the reaction, the manganese dioxide (MnO₂) byproduct needs to be carefully removed by filtration. Acidification of the filtrate will then precipitate the desired carboxylic acid.

Question 3: During the reduction of the nitro group in 4-isopropyl-2-nitrobenzoic acid, I am getting a colored impurity in my final product. What is this and how can I avoid it?

Answer: The presence of colored impurities after the reduction of a nitro group often points to the formation of diazo compounds or other partially reduced species.[5]

Causality:

  • Incomplete Reduction: If the reduction is not carried to completion, intermediate species like nitroso or hydroxylamino compounds can react with each other to form colored azo or azoxy compounds.

  • Oxidation of the Product: The resulting amino group is susceptible to oxidation, especially during work-up if exposed to air for extended periods, which can lead to colored polymeric byproducts.

Troubleshooting Protocol:

  • Ensure Complete Reduction: Use a sufficient excess of the reducing agent (e.g., tin and hydrochloric acid, or catalytic hydrogenation). Monitor the reaction by TLC until all the starting material is consumed.

  • Inert Atmosphere: During the work-up, especially after neutralization of the acid, it can be beneficial to work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aniline product.

  • Purification: The final product can be purified by recrystallization.[6] The choice of solvent will depend on the solubility of the desired product versus the impurities.

Troubleshooting Route 1 Start Start: 4-Isopropylaniline Synthesis Nitration Nitration Step Start->Nitration Oxidation Oxidation Step Nitration->Oxidation Problem1 Problem: Multiple Products Nitration->Problem1 Reduction Reduction Step Oxidation->Reduction Problem2 Problem: Incomplete Reaction Oxidation->Problem2 Problem3 Problem: Colored Impurities Reduction->Problem3 Solution1 Solution: Control Temp., Stoichiometry, Addition Rate Problem1->Solution1 Solution2 Solution: Optimize Oxidant, Time, Temp. Problem2->Solution2 Solution3 Solution: Ensure Complete Reduction, Inert Atmosphere Problem3->Solution3 Synthetic Pathway 2 A 2-Aminobenzoic Acid B 2-Acetamidobenzoic Acid A->B Acetic Anhydride C 2-Acetamido-4-isopropylbenzoic Acid B->C Isopropyl Halide / Lewis Acid D 2-Amino-4-isopropylbenzoic Acid C->D Acid/Base Hydrolysis

Sources

Technical Support Center: Enhancing the Stability of 2-Amino-4-isopropylbenzoic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of 2-Amino-4-isopropylbenzoic acid solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity and reliability of your experiments.

Introduction: Understanding the Instability of 2-Amino-4-isopropylbenzoic Acid

2-Amino-4-isopropylbenzoic acid, a substituted aromatic amino acid, is a valuable building block in pharmaceutical synthesis. However, its chemical structure, featuring both an aromatic amine and a carboxylic acid, renders it susceptible to degradation in solution. The primary modes of degradation are oxidation of the amino group, photodegradation, and decarboxylation, all of which can be influenced by environmental factors such as pH, temperature, light, and the presence of oxygen. Understanding these degradation pathways is paramount to developing stable formulations for reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My 2-Amino-4-isopropylbenzoic acid solution is turning yellow/brown. What is causing this discoloration?

A1: The yellowing or browning of your solution is a common indicator of oxidative degradation. The amino group on the benzene ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to oxygen, light, and certain metal ions. Aromatic amino acids are known to be prone to oxidation.[1]

Q2: I'm observing a loss of potency in my stock solution over a short period. What could be the reason?

A2: A loss of potency can be attributed to several degradation pathways. Besides oxidation, decarboxylation of the carboxylic acid group can occur, especially at elevated temperatures, leading to the formation of 3-isopropylaniline.[2] Photodegradation, induced by exposure to UV or even ambient light, can also break down the molecule.[3][4]

Q3: How does the pH of my solution affect the stability of 2-Amino-4-isopropylbenzoic acid?

A3: The pH of the solution plays a critical role in the stability of 2-Amino-4-isopropylbenzoic acid. The molecule has both an acidic carboxylic acid group and a basic amino group, meaning its ionization state will change with pH. Generally, aminobenzoic acids are most stable as neutral species.[5] At very low or high pH, the ionic forms may be more susceptible to certain degradation reactions. For instance, the photodegradation of p-aminobenzoic acid (PABA) has been shown to be pH-dependent.[6][7]

Q4: What are the ideal storage conditions for my 2-Amino-4-isopropylbenzoic acid solutions?

A4: To minimize degradation, solutions should be stored at low temperatures (2-8°C or frozen at -20°C to -80°C), protected from light by using amber vials or by wrapping the container in aluminum foil, and in a tightly sealed container to minimize exposure to oxygen.[8][9] For long-term storage, freezing is generally recommended.[9]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues encountered during experiments with 2-Amino-4-isopropylbenzoic acid.

Problem 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Oxidation 1. Deoxygenate your solvent: Before dissolving the compound, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes. 2. Add an antioxidant: Incorporate a suitable antioxidant, such as ascorbic acid or sodium metabisulfite, into your formulation. 3. Use a chelating agent: If metal ion contamination is suspected, add a chelating agent like EDTA.Aromatic amines are readily oxidized.[10] Removing dissolved oxygen minimizes the primary oxidant. Antioxidants act as sacrificial agents, getting oxidized before the target molecule.[11][12] Metal ions can catalyze oxidation reactions.[13]
Photodegradation 1. Work in low-light conditions: Prepare and handle solutions under subdued lighting. 2. Use light-protective containers: Store solutions in amber glass vials or containers wrapped in aluminum foil.Exposure to UV and visible light can provide the energy to initiate degradation reactions, particularly for aromatic compounds.[3][4]
Problem 2: Precipitation or Crystallization in the Solution
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Solubility 1. Adjust the pH: Carefully adjust the pH of the solution to bring the compound into its more soluble ionized form. The solubility of aminobenzoic acids is pH-dependent.[14] 2. Use a co-solvent: Consider adding a small percentage of a water-miscible organic solvent like ethanol or DMSO.2-Amino-4-isopropylbenzoic acid has limited water solubility. Altering the pH can increase solubility by forming a salt. Co-solvents can improve the solvation of the molecule.
Temperature Effects 1. Prepare solutions at room temperature: Avoid preparing concentrated solutions in cold solvents, as solubility decreases with temperature.[14]The solubility of most solids in liquids decreases as the temperature drops.
Problem 3: Inconsistent Experimental Results
Potential Cause Troubleshooting Steps Scientific Rationale
Degradation of Stock Solution 1. Prepare fresh solutions: For critical experiments, prepare solutions fresh on the day of use. 2. Perform a stability study: Analyze your stock solution at different time points using a stability-indicating method like HPLC to determine its usable lifetime under your storage conditions.The concentration of the active compound may be decreasing over time due to degradation, leading to variability in your results. A stability-indicating method can separate the intact drug from its degradation products.[15]
Formation of Active Degradants 1. Characterize degradation products: If possible, use techniques like LC-MS to identify the major degradation products.In some cases, degradation products may be biologically active and could interfere with your assay, leading to unexpected results.

Experimental Protocols

Protocol 1: Preparation of a Stabilized 2-Amino-4-isopropylbenzoic Acid Solution

This protocol outlines the preparation of an aqueous solution with enhanced stability.

Materials:

  • 2-Amino-4-isopropylbenzoic acid

  • High-purity water (e.g., Milli-Q)

  • Ascorbic acid (or other suitable antioxidant)

  • Disodium EDTA (optional)

  • Nitrogen or Argon gas

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Amber volumetric flasks and vials

Procedure:

  • Place the desired volume of high-purity water into a beaker with a stir bar.

  • Sparge the water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Add the antioxidant (e.g., ascorbic acid to a final concentration of 0.01-0.1% w/v) and the chelating agent (e.g., EDTA to a final concentration of 0.01% w/v) to the deoxygenated water and stir until dissolved.

  • Weigh the required amount of 2-Amino-4-isopropylbenzoic acid and add it to the solution while stirring.

  • Gently warm the solution if necessary to aid dissolution, but do not exceed 40°C.

  • Once dissolved, allow the solution to cool to room temperature.

  • Adjust the pH to the desired value using 0.1 M HCl or 0.1 M NaOH. A pH near neutral is often a good starting point for stability.[5]

  • Transfer the solution to an amber volumetric flask and bring it to the final volume with deoxygenated water.

  • Filter the solution through a 0.22 µm syringe filter into amber vials.

  • Blanket the headspace of the vials with nitrogen or argon before sealing.

  • Store at 2-8°C for short-term use or at -20°C to -80°C for long-term storage.

Protocol 2: Forced Degradation Study to Identify Potential Degradants

This protocol is designed to intentionally degrade the compound to help develop a stability-indicating analytical method.[16][17]

Materials:

  • 2-Amino-4-isopropylbenzoic acid stock solution (e.g., 1 mg/mL)

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 30% Hydrogen peroxide (for oxidation)

  • Water bath or oven (for thermal stress)

  • UV lamp (for photolytic stress)

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Leave at room temperature for 24 hours.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Leave at room temperature for 24 hours.

  • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.

  • Control: Keep a sample of the stock solution at 2-8°C, protected from light.

  • After the specified time, neutralize the acid and base-stressed samples.

  • Analyze all samples by a suitable method, such as HPLC with a photodiode array (PDA) detector, to compare the degradation profiles.

Data Presentation

Table 1: Summary of Common Degradation Pathways and Influencing Factors
Degradation PathwayKey Influencing FactorsPotential Degradation ProductsMitigation Strategies
Oxidation Oxygen, Light, Metal Ions, High pHHydroxylated derivatives, Quinone-imines, PolymersDeoxygenation, Antioxidants, Chelating agents, Light protection
Photodegradation UV/Visible Light, Oxygen, pHRadicals, Dimers, Oxidized productsLight-protective containers, Working in low-light conditions
Decarboxylation High Temperature, Acidic/Basic conditions3-isopropylanilineTemperature control, pH optimization

Visualizations

Diagram 1: Key Degradation Pathways of 2-Amino-4-isopropylbenzoic Acid

G main 2-Amino-4-isopropylbenzoic Acid oxidation Oxidation (O₂, light, metal ions) main->oxidation photodegradation Photodegradation (UV/Visible Light) main->photodegradation decarboxylation Decarboxylation (Heat) main->decarboxylation oxidized_products Oxidized Products (e.g., quinone-imines, hydroxylated species) oxidation->oxidized_products photo_products Photodegradation Products (e.g., radicals, dimers) photodegradation->photo_products decarboxylated_product 3-isopropylaniline decarboxylation->decarboxylated_product

Caption: Major degradation routes for 2-Amino-4-isopropylbenzoic acid.

Diagram 2: Troubleshooting Workflow for Solution Instability

G start Solution Instability Observed (e.g., color change, precipitation) check_color Is there discoloration? start->check_color check_precipitate Is there precipitation? check_color->check_precipitate No oxidation_photodegradation Suspect Oxidation/ Photodegradation check_color->oxidation_photodegradation Yes solubility_issue Suspect Solubility Issue check_precipitate->solubility_issue Yes reassess Re-evaluate Solution Stability check_precipitate->reassess No action_ox Implement protective measures: - Deoxygenate solvent - Add antioxidant - Use amber vials oxidation_photodegradation->action_ox action_sol Optimize formulation: - Adjust pH - Use co-solvent solubility_issue->action_sol action_ox->reassess action_sol->reassess

Caption: A logical workflow for diagnosing and resolving instability issues.

References

  • D. Grdenic, "The C-O bond length in the carboxyl group," J. Chem. Soc., 1965, 1312.
  • Oxidation of the aromatic amino acids tryptophan and tyrosine disrupts their anabolic effects on bone marrow mesenchymal stem cells. Free Radical Biology and Medicine.
  • Metabolism of Aromatic amino acid.
  • Oxidation of aromatic amino acid residues.
  • 4-Aminobenzoic acid. Wikipedia.
  • Thermal Degradation of Arom
  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies.
  • EFFECT OF pH ON THE ADSORPTION OF p-AMINOBENZOIC ACID ON POLYSTYRENE-BASED ADSORBENTS. Chinese Journal of Polymer Science.
  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isol
  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chrom
  • The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current st
  • The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.
  • Thermal degradation of 18 amino acids during pyrolytic processes. PMC.
  • Thermal degradation characteristics of amino acids in rainbow trout fillets during traditional high temperature short time processing and microwave processing.
  • Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degrad
  • Process for the decarboxylation of aromatic carboxylic acids.
  • Enhancing the in vitro Antioxidant Capacities via the interaction of amino acids.
  • Investigation of Para-Aminobenzoic Acid's Photodegradation in Different pH Environments under UVB Light. The College of Wooster.
  • The photochemistry of p-aminobenzoic acid. PubMed.
  • Instability Challenges and Stabilization Str
  • Forced Degradation Studies for Biopharmaceuticals.
  • The photophysics of p-aminobenzoic acid.
  • Short- and Long-Term Stability of Arom
  • Chromatograms of p -aminobenzoic acid and methoxsalen on various...
  • Forced Degradation Studies | ICH Stability Testing. BioPharmaSpec.
  • Aquatic photodegradation of sunscreen agent p-aminobenzoic acid in the presence of dissolved organic m
  • Decarboxyl
  • The repair of oxidized amino acids by antioxidants. PubMed.
  • Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
  • Comparison of methods for determination of para-aminobenzoic acid (PABA). Koreascience.
  • Proteins & Peptides Forced Degradation Studies.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Essential Amino Acids As Antioxidants. Asian Scientist Magazine.
  • Molecular Rearrangement in Aromatic Amino Acids and Proteins After Reaction with Hydroxyl and Hydroperoxyl Radicals and UV-C Radi
  • Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC.
  • Thermal degradation of 18 amino acids during pyrolytic processes.
  • Harnessing Natural Deep Eutectic Solvents for Functional Foods: Enhancing Extraction, and Antioxidant/Anti-Inflamm
  • Decarboxyl
  • 4-Aminobenzoic acid. Solubility of Things.
  • The Role of Aromatic Amine Intermediates in Pharmaceutical Synthesis.
  • HPLC Methods for analysis of 4-Aminobenzoic acid.
  • TiO2 photocatalytic degradation of UV filter para-aminobenzoic acid under artificial and solar illumination.

Sources

Technical Support Center: HPLC Separation of 2-Amino-4-isopropylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chromatographic sciences. This guide provides in-depth troubleshooting advice for the High-Performance Liquid Chromatography (HPLC) separation of 2-Amino-4-isopropylbenzoic acid and its positional isomers. As compounds with both acidic (carboxylic acid) and basic (amino) functional groups, these zwitterionic molecules present unique challenges in achieving optimal separation. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am seeing poor or no resolution between my 2-Amino-4-isopropylbenzoic acid isomers on a standard C18 column. What is the underlying issue and how can I fix it?

A1: The Scientific Challenge: Isomer Co-elution

Positional isomers, such as 2-amino-4-isopropylbenzoic acid, 3-amino-4-isopropylbenzoic acid, or 2-amino-5-isopropylbenzoic acid, possess identical molecular weights and very similar physicochemical properties, including polarity and hydrophobicity.[1][2] A standard C18 column separates primarily based on hydrophobic interactions. Since the difference in hydrophobicity between these isomers is minimal, the column may fail to discriminate between them, leading to co-elution or poor resolution.

The key to separating such closely related compounds is to exploit the subtle differences in their charge states and spatial arrangement. This requires moving beyond simple hydrophobicity and manipulating secondary chemical interactions.

Troubleshooting Workflow & Solutions

  • Manipulate Mobile Phase pH — The Most Powerful Tool: The zwitterionic nature of your analytes makes mobile phase pH the most critical parameter for controlling retention and selectivity.[3][4] The amino group is basic, and the carboxylic acid group is acidic. By adjusting the pH, you alter the degree of ionization of these groups, which in turn changes the molecule's overall polarity and its interaction with the stationary phase.[5][6]

    • Mechanism at Low pH (e.g., pH 2.5-3.5): The carboxylic acid group is protonated (neutral), while the amino group is protonated (positive charge). The molecule behaves as a cation. In this state, retention on a C18 column will be more predictable, but secondary interactions with silica are possible (see Q2 on Peak Tailing).

    • Mechanism at Mid pH (e.g., pH 4-6): The mobile phase pH is near the pKa of the carboxylic acid and the amino group. Here, the molecule exists in a mixed ionic state or as a zwitterion. This pH range can sometimes introduce complex interactions and should be approached with caution, as slight variations can lead to poor reproducibility.[7]

    • Mechanism at High pH (e.g., pH > 7 on a pH-stable column): The carboxylic acid is deprotonated (negative charge), and the amino group is neutral. The molecule behaves as an anion.

  • Select an Alternative Stationary Phase: If pH optimization on a C18 column is insufficient, consider a stationary phase that offers different interaction mechanisms.

    • Phenyl-Hexyl Columns: These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of your analytes.[8] The different positions of the amino and isopropyl groups on the benzene ring will alter the electron density and accessibility for these π-π interactions, often providing the necessary selectivity to resolve positional isomers.[8]

    • Mixed-Mode Columns: This is a highly effective approach. Columns with both reversed-phase (e.g., C18) and ion-exchange (e.g., cation-exchange) characteristics can simultaneously leverage hydrophobic and ionic interactions.[1][2] This dual mechanism is excellent for separating compounds with subtle differences in both hydrophobicity and charge distribution, like your isomers.[2]

  • Optimize the Organic Modifier: While acetonitrile is the default choice, switching to methanol can alter selectivity. Methanol is a protic solvent and a better hydrogen bond donor/acceptor, which can change how the analytes interact with the stationary phase versus the mobile phase, sometimes improving isomer resolution.

dot

G cluster_0 Troubleshooting Poor Isomer Resolution start Initial Observation: Poor or No Resolution ph_adjust Step 1: Adjust Mobile Phase pH (Most Critical Parameter) start->ph_adjust ph_low Try Low pH (2.5-3.5) (Ion Suppression for COOH) ph_adjust->ph_low Primary Approach ph_high Try High pH (7.5-9.0) (Requires pH-stable column) ph_adjust->ph_high Alternative column_select Step 2: Change Stationary Phase (If pH adjustment is insufficient) ph_low->column_select If resolution is still poor ph_high->column_select If resolution is still poor phenyl_col Phenyl-Hexyl Column (Exploit π-π interactions) column_select->phenyl_col mixed_mode_col Mixed-Mode Column (RP + Ion-Exchange) column_select->mixed_mode_col organic_mod Step 3: Switch Organic Modifier (Fine-tune selectivity) phenyl_col->organic_mod mixed_mode_col->organic_mod methanol Methanol instead of Acetonitrile organic_mod->methanol success Resolution Achieved methanol->success

Caption: Workflow for addressing poor isomer resolution.

Q2: My peaks for 2-Amino-4-isopropylbenzoic acid are tailing significantly. Why is this happening and what are the solutions?

A2: The Scientific Challenge: Secondary Silanol Interactions

Peak tailing for basic compounds like your analyte is a classic HPLC problem.[9] It is most often caused by secondary interactions between the protonated amino group on your molecule and negatively charged, ionized residual silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[7][10] This secondary ion-exchange mechanism creates multiple retention sites, causing some molecules to lag behind the main peak, resulting in a "tail."

Troubleshooting Workflow & Solutions

  • Lower the Mobile Phase pH: Operating at a low pH (e.g., pH < 3.0) is the most effective way to combat this issue. At this pH, the high concentration of protons in the mobile phase protonates the residual silanol groups to their neutral state (Si-OH).[10] This eliminates the ionic interaction site, leading to more symmetrical peaks.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica, which has fewer metal impurities and a lower concentration of acidic silanols. Furthermore, ensure you are using a column with robust "end-capping." End-capping is a process where the stationary phase is chemically treated to block most of the residual silanol groups with a small, inert group (like trimethylsilyl), reducing the sites available for secondary interactions.[7]

  • Check for Column Degradation: If you are using an older column, especially if it has been exposed to high pH mobile phases, the stationary phase may have degraded. This can expose more silanol groups. If a new, high-quality column provides good peak shape while the old one does not, the column needs to be replaced.[10]

Parameter Symmetrical Peak (Good) Tailing Peak (Bad) Rationale for Correction
Mobile Phase pH 2.74.5Low pH protonates silanols, preventing secondary ionic interactions.[10]
Column Type Modern, fully end-capped C18Older, non-end-capped C18End-capping chemically blocks silanol groups.[7]
Analyte State Primarily cationic (NH3+)Cationic (NH3+)The analyte's basic group is the source of the interaction.
Silanol State Neutral (Si-OH)Ionized (Si-O⁻)The ionized silanol is the secondary retention site causing the tail.
Q3: My isomers are eluting very early, near the solvent front, with little to no retention. How do I increase their retention on a reversed-phase column?

A3: The Scientific Challenge: High Polarity

Although the isopropyl group and benzene ring provide some hydrophobicity, the presence of both an amino and a carboxylic acid group makes these molecules relatively polar.[1] In reversed-phase HPLC, which retains compounds based on hydrophobicity, highly polar compounds may have weak interactions with the C18 stationary phase and be swept through the column quickly, eluting at or near the void volume (t₀).[1]

Troubleshooting Workflow & Solutions

  • Decrease the Organic Solvent Percentage: The most straightforward solution in reversed-phase is to make the mobile phase weaker (more polar). Reduce the percentage of acetonitrile or methanol in your mobile phase. This will increase the retention of your polar analytes. Start with a very low organic concentration (e.g., 5-10%) and create a shallow gradient.

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): If your compounds are simply too polar for adequate retention in reversed-phase, HILIC is the ideal alternative.[11][12]

    • HILIC Mechanism: In HILIC, you use a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (>80% acetonitrile).[13] The mobile phase water content creates a water-enriched layer on the surface of the stationary phase. Polar analytes partition into this aqueous layer and are retained. The elution solvent is actually the water/buffer, making it the "strong" solvent.[11][13]

    • Benefit: This mode provides excellent retention and often unique selectivity for polar and zwitterionic compounds that are poorly retained in reversed-phase.[12]

dot

G cluster_1 Mode Selection for Aminobenzoic Acid Isomers start Analyte Properties: Polar, Zwitterionic rp_mode Reversed-Phase (RP) (Primary Choice) start->rp_mode rp_check Is retention > 1.5x void volume? rp_mode->rp_check hilic_mode Hydrophilic Interaction (HILIC) (Alternative for Polar Analytes) rp_check->hilic_mode No mixed_mode Mixed-Mode (RP/IEX) (Advanced Selectivity) rp_check->mixed_mode No, and/or Resolution is Poor optimize Optimize Method rp_check->optimize Yes hilic_protocol Use high %ACN mobile phase with a polar column (e.g., Silica, Amide) hilic_mode->hilic_protocol hilic_protocol->optimize mixed_mode_protocol Leverages both hydrophobic and ionic interactions. Ideal for isomers. mixed_mode->mixed_mode_protocol mixed_mode_protocol->optimize

Caption: Decision tree for selecting the appropriate HPLC mode.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening for Isomer Separation

This protocol outlines a systematic approach to finding the optimal mobile phase pH for separating 2-Amino-4-isopropylbenzoic acid isomers on a C18 or Phenyl-Hexyl column.

  • Prepare Aqueous Buffers: Prepare three separate aqueous mobile phase buffers at a concentration of 20 mM.

    • Buffer A (pH 2.8): 20 mM Potassium Phosphate. Adjust pH to 2.8 with phosphoric acid.

    • Buffer B (pH 4.5): 20 mM Ammonium Acetate. Adjust pH to 4.5 with acetic acid.

    • Buffer C (pH 7.5): 20 mM Ammonium Bicarbonate. Adjust pH to 7.5 with ammonium hydroxide. (Ensure your column is stable at this pH).

  • Set Initial HPLC Conditions:

    • Column: High-purity, end-capped C18 or Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Your selected aqueous buffer.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at the absorbance maximum of your analytes (e.g., 254 nm or 280 nm).

  • Run Screening Gradient: For each buffer system (A, B, and C), run the same scouting gradient.

    • Gradient Program: 5% to 95% Acetonitrile over 15 minutes. Hold at 95% for 2 minutes. Return to 5% and re-equilibrate for 5 minutes.

  • Analyze Results:

    • Compare the chromatograms from the three pH values.

    • Identify the pH that provides the best separation (resolution) between the isomers.

    • Observe the retention time shifts and changes in elution order.

    • Select the most promising pH and optimize the gradient (make it shallower around the elution time of your isomers) to further improve resolution.

Protocol 2: Getting Started with HILIC for Polar Isomers

This protocol provides a starting point for developing a HILIC method if your isomers are not retained in reversed-phase.

  • Select a HILIC Column: Use a column specifically designed for HILIC, such as one with a bare silica, amide, or diol stationary phase (e.g., 150 x 4.6 mm, 3.5 µm).

  • Prepare Mobile Phase:

    • Mobile Phase A: 90:10 Acetonitrile:Water with 10 mM Ammonium Acetate.

    • Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.

  • Set Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: Keep low (1-2 µL) to prevent peak distortion. The sample solvent should ideally match the initial mobile phase composition.[14]

  • Run Screening Gradient:

    • Gradient Program: Start at 100% Mobile Phase A (high organic). Hold for 2 minutes. Run a gradient to 100% Mobile Phase B over 15 minutes.

  • Analyze and Optimize:

    • In HILIC, retention should be high at the start and decrease as the percentage of water increases.

    • Adjust the gradient slope and buffer concentration to optimize the separation.

References

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies.

  • Chiral HPLC separation: strategy and approaches. Chiralpedia.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed.

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica.

  • HPLC Separation of Three Isomers of Aminobenzoic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography.

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. ResearchGate.

  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed.

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns. Thermo Fisher Scientific.

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online.

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.

  • 2-Amino-4-isopropylbenzoic acid. ChemScene.

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation.

  • Review: Isomer Separation, Chiral Resolution, and Structure Elucidation Analyses Are the Future of Analytical Supercritical Fluid Chromatography—Mass Spectrometry. ResearchGate.

  • Exploring the Role of pH in HPLC Separation. Moravek, Inc.

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC International.

  • 4-Isopropylbenzoic acid. Sigma-Aldrich.

  • Control pH During Method Development for Better Chromatography. Agilent.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Springer.

  • SUPERCRITICAL FLUID CHROMATOGRAPHY. Agilent.

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Hydrophilic Interaction Chromatography–Mass Spectrometry (HILIC–MS) Approaches for Probing the Polar Metabolome. Royal Society of Chemistry.

  • 4-Isopropylbenzoic acid (Cuminic acid). MedchemExpress.com.

  • How does pH affect the results of HPLC results? Quora.

  • Reversed Phase HPLC Method Development. Phenomenex.

  • Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR.

  • Tips and Tricks of HPLC System Troubleshooting. Agilent.

  • Hydrophilic interaction chromatography of polar and ionizable compounds by UHPLC. ResearchGate.

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita.

  • 4-Isopropylbenzoic Acid. PubChem.

  • Preparative Supercritical Fluid Chromatography Made Easy. YouTube.

  • 4-Isopropylbenzoic acid. ChemicalBook.

Sources

overcoming solubility issues with 2-Amino-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility Issues with 2-Amino-4-isopropylbenzoic Acid CAS Reference: 774165-27-4 (Specific Isomer) / Analogous to Anthranilic Acid Derivatives Document ID: TS-SOL-2A4I-001 Status: Verified for Research & Development Use[1][2][3]

Executive Summary: The Solubility Paradox

The Core Issue: Researchers frequently encounter precipitation when working with 2-Amino-4-isopropylbenzoic acid . This molecule presents a dual challenge:

  • Zwitterionic Lattice: As an anthranilic acid derivative, it possesses both a basic amine (

    
    ) and an acidic carboxyl (
    
    
    
    ) group.[1][2][3] At neutral pH (and specifically near its isoelectric point, pI), these groups interact electrostatically to form a stable, high-energy crystal lattice that resists solvation.[1][2]
  • Lipophilic Bulk: The isopropyl group at the 4-position adds significant hydrophobicity (estimated LogP increase of ~1.0–1.2 over anthranilic acid), drastically reducing water solubility compared to its parent compound.[2][3]

The Solution: Successful solubilization requires disrupting the crystal lattice via pH manipulation (forcing the molecule into a charged cationic or anionic state) or utilizing dipolar aprotic solvents to overcome the hydrophobic effect.[1][2][3]

Physicochemical Profile & Solubility Matrix

Before attempting solubilization, review the estimated properties that dictate solvent choice.[2][3]

Table 1: Physicochemical Properties (Estimated)
PropertyValue (Approx.)Implication
Molecular Weight 179.22 g/mol Moderate size, kinetics are not the limiting factor.[1][2][3]
pKa (Carboxyl) ~2.2 – 2.5Deprotonated (

) above pH 4.[1][2][3]5.
pKa (Amine) ~4.8 – 5.2Protonated (

) below pH 4.[1][2][3]5.
Isoelectric Point (pI) ~3.5 – 4.0DANGER ZONE: Minimum solubility occurs here.[1][2][3]
LogP (Octanol/Water) ~2.1 – 2.5Lipophilic.[1][2][3] Requires organic co-solvents.[2][3]
Table 2: Solvent Compatibility Guide
SolventSolubility RatingApplication Notes
Water (pH 7) 🔴 Poor Likely < 0.5 mg/mL.[1][2][3] Zwitterionic crashing expected.
PBS (pH 7.4) 🟠 Marginal May dissolve at low concentrations (<1 mM) but prone to precipitation over time.[1][2][3]
DMSO 🟢 Excellent Recommended Stock Solvent (up to 50-100 mM).[1][2][3]
Ethanol 🟡 Good Requires heating; lower saturation point than DMSO.[1][2][3]
0.1M NaOH 🟢 High Forms highly soluble Sodium Salt (Anionic).[1][2][3]
0.1M HCl 🟢 High Forms soluble Hydrochloride Salt (Cationic).[1][2][3]

Visualizing the Workflow

The following decision tree illustrates the correct solvent selection based on your downstream application.

SolubilityWorkflow Start START: 2-Amino-4-isopropylbenzoic acid (Solid Powder) AppCheck What is your downstream application? Start->AppCheck BioAssay Cell Culture / Enzymatic Assay (Aqueous Buffer Required) AppCheck->BioAssay Synthesis Chemical Synthesis / Purification (Organic Phase) AppCheck->Synthesis StockPrep Prepare 1000x Stock in DMSO BioAssay->StockPrep OrgSolvent Use DMSO or DMF (Stock: 50-100 mM) Synthesis->OrgSolvent Heat Apply Gentle Heat (40°C) if turbidity persists OrgSolvent->Heat Dilution Dilution Step StockPrep->Dilution PrecipCheck Does it precipitate in media? Dilution->PrecipCheck DirectAdd Direct Addition OK (Keep DMSO < 0.5%) PrecipCheck->DirectAdd No SaltForm Protocol B: In-situ Salt Formation (Pre-dissolve in 0.1M NaOH) PrecipCheck->SaltForm Yes (High Conc.) Cosolvent Protocol C: Co-solvent System (PEG400 / Tween 80) PrecipCheck->Cosolvent Yes (In Vivo)

Figure 1: Solubility Decision Tree. Select your protocol based on whether the end-use is biological (aqueous) or chemical (organic).[1][2][3]

Step-by-Step Troubleshooting Protocols

Protocol A: Preparation of Standard Stock (DMSO)

Best for: HTS screening, general storage, and small-volume biological spikes.[1][2]

  • Weighing: Weigh the target amount of 2-Amino-4-isopropylbenzoic acid.

  • Solvent Addition: Add DMSO (Dimethyl Sulfoxide) to achieve a concentration of 50 mM .[2][3]

    • Note: Avoid Ethanol for long-term storage as evaporation alters concentration.[1][2][3]

  • Mixing: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 40°C for 5 minutes.[2][3] The solution should be crystal clear.

  • Storage: Aliquot into amber glass vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent micro-precipitation.

Protocol B: The "Aqueous Rescue" (Sodium Salt Formation)

Best for: Aqueous buffers where DMSO is toxic or contraindicated.[1]

Mechanism: By raising the pH > 8.0, you convert the carboxylic acid (


) to the carboxylate anion (

), breaking the zwitterionic lattice.[1][2][3]
  • Calculate Molar Equivalent: Determine the moles of your compound.

  • Alkaline Dissolution:

    • Add 0.95 equivalents of 0.1 M NaOH or KOH.[2][3]

    • Why 0.95? To avoid "overshooting" into extremely high pH which might damage sensitive downstream proteins.[2][3]

  • Volume Adjustment: Add water to reach 90% of final volume.

  • pH Tuning: Check pH. It should be slightly basic (pH 8–9).[1][2][3] If the solid is fully dissolved, adjust the final volume with PBS or water.[2][3]

  • Back-Titration (Optional): If you require pH 7.4, slowly add dilute HCl while stirring rapidly.

    • Warning: If you drop below pH 5.0, the compound will crash out.[2][3]

Protocol C: In Vivo Formulation (The "Golden Triangle")

Best for: Animal studies (IP/IV/Oral) requiring high concentrations (>5 mg/mL).[1][3]

This formulation uses a surfactant and a polymer to wrap the lipophilic isopropyl group.[2][3]

Formula: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline

  • Step 1: Dissolve compound completely in 10% volume DMSO .

  • Step 2: Add 40% volume PEG300 and vortex. Solution may warm slightly.[2][3]

  • Step 3: Add 5% volume Tween-80 . Vortex until homogenous.[2][3]

  • Step 4: Slowly add 45% volume Saline (warm) while vortexing.

    • Critical: Add saline last.[2][3] Adding it earlier will cause immediate precipitation.[2][3]

Frequently Asked Questions (FAQs)

Q1: I diluted my DMSO stock (50 mM) into cell culture media (DMEM) and it turned cloudy immediately. Why? A: You experienced "Solvent Shock."[2][3] When the hydrophobic DMSO stock hits the aqueous media, the local solubility drops instantly.[2][3]

  • Fix: Dilute your stock into pure serum-free media first, vortexing immediately, then add serum. Serum proteins (Albumin) can bind the drug and help keep it in solution, but high salt concentrations in media can drive precipitation (Salting-out effect).[1][2][3]

Q2: Can I use this compound in an acidic buffer (pH 4.0)? A: No. pH 4.0 is likely very close to the isoelectric point (pI) of this molecule.[1][3] At the pI, the net charge is zero, and solubility is at its absolute minimum.[2][3] You must operate at pH < 2 (cationic form) or pH > 7 (anionic form).[1][2][3]

Q3: Is the isopropyl group unstable in water? A: No, the isopropyl group is chemically stable on the benzene ring.[2][3] However, it significantly increases the LogP (lipophilicity) compared to standard anthranilic acid.[1][2][3] This means you need higher percentages of organic co-solvents than you would for unsubstituted aminobenzoic acid.[2][3]

Q4: I see "oiling out" instead of crystals. What is happening? A: The isopropyl group lowers the melting point and increases lipophilicity.[2] If you try to dissolve it in a hot solvent and cool it down too fast in the presence of water, it may separate as a supercooled oil rather than crystallizing.[2][3] Re-heat and cool very slowly, or add a seed crystal.

References & Further Reading

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10820, 4-Isopropylbenzoic acid (Analogous Lipophilicity Data).[2][3] Retrieved from [Link]

  • Domańska, U., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.[2][3] (Demonstrates the pH-dependent solubility profiles of anthranilic acid derivatives). Industrial & Engineering Chemistry Research.

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2][3] Wiley-Interscience.[1][2][3] (Authoritative text on pI and zwitterion solubility).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific handling requirements of CAS 774165-27-4.

Sources

Technical Support Center: Improving Regioselectivity in Reactions with 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective reactions with 2-Amino-4-isopropylbenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize their synthetic routes and overcome challenges in achieving desired isomer control. Here, we will delve into the underlying principles governing regioselectivity and provide practical, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in electrophilic aromatic substitution (EAS) reactions of 2-Amino-4-isopropylbenzoic acid?

A1: The regiochemical outcome of EAS reactions on 2-Amino-4-isopropylbenzoic acid is a delicate interplay of three main factors:

  • Directing Effects of Substituents: The aromatic ring possesses two key substituents: an amino group (-NH₂) and a carboxylic acid group (-COOH), along with an isopropyl group.

    • The amino group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance.[1][2][3]

    • The carboxylic acid group is a deactivating group and a meta-director because it withdraws electron density from the ring.[1]

    • The isopropyl group is a weakly activating group and an ortho, para-director.[4]

  • Steric Hindrance: The bulky isopropyl group can sterically hinder access to the positions adjacent to it (positions 3 and 5), potentially disfavoring substitution at these sites.[5][6][7][8] Similarly, the carboxylic acid group can sterically block the adjacent position 3.

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome by altering the reactivity of the electrophile and the substrate.[9][10][11]

Q2: I am observing a mixture of isomers in my nitration reaction. How can I favor substitution at the 5-position?

A2: Achieving high selectivity for the 5-position requires careful consideration of the directing group effects. The amino group strongly directs ortho and para. The position para to the amino group is already substituted with the isopropyl group. The positions ortho to the amino group are C3 and C1 (already substituted). Therefore, the amino group strongly activates the C3 and C5 positions (relative to the carboxylic acid). The carboxylic acid directs incoming electrophiles to the meta positions, which are C3 and C5. The isopropyl group directs ortho and para. The ortho positions are C3 and C5, and the para position is C1 (already substituted).

Therefore, all three groups direct to the C3 and C5 positions. The key to favoring the 5-position is to mitigate the steric hindrance at the 3-position caused by the adjacent carboxylic acid and isopropyl groups.

Troubleshooting Workflow for Favoring 5-Position Substitution:

start Poor Regioselectivity|{Observed Mixture of 3- and 5-substituted products} condition1 Modify Reaction Conditions Lower temperature to favor kinetic control. Use a less polar solvent to reduce stabilization of charged intermediates. start->condition1 Initial Approach condition2 Employ a Bulky Electrophile Increases steric sensitivity, disfavoring the more hindered 3-position. start->condition2 Alternative Strategy protecting_group Protect the Amino Group Convert -NH2 to a less activating, bulkier amide (e.g., acetamide). This can modulate the directing effect and increase steric hindrance around the 2-position. start->protecting_group For Difficult Cases outcome Improved Regioselectivity|{Enhanced yield of the 5-substituted isomer.} condition1->outcome condition2->outcome protecting_group->outcome

Caption: Troubleshooting workflow for improving 5-position substitution.

Q3: How can I selectively perform a reaction at the amino group without affecting the carboxylic acid or the aromatic ring?

A3: For selective modification of the amino group, such as in amide coupling reactions, the key is to use reaction conditions that favor nucleophilic attack by the amine over other potential side reactions.

  • Amide Coupling: Standard peptide coupling reagents (e.g., HBTU, HATU, EDC/HOBt) are highly effective for forming an amide bond with the amino group.[12][13] These reactions are typically performed under mild, slightly basic conditions which deprotonate the carboxylic acid, rendering it less electrophilic, while the amino group remains a potent nucleophile.

  • Protecting Groups: If you need to perform subsequent reactions on the aromatic ring, it is highly advisable to first protect the amino group. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), which can be installed under basic or neutral conditions and are stable to a wide range of reaction conditions.[14][15][16][17]

Troubleshooting Guides

Guide 1: Improving Regioselectivity in Friedel-Crafts Acylation

Problem: Low yield of the desired 5-acyl product and formation of multiple isomers.

Underlying Cause: The strong activation by the amino group can lead to polysubstitution and a lack of selectivity. The Lewis acid catalyst can also complex with the amino group, deactivating the ring and complicating the reaction.

Troubleshooting Protocol:

  • Protect the Amino Group:

    • Step 1a: Dissolve 2-Amino-4-isopropylbenzoic acid in a suitable solvent (e.g., dichloromethane or THF).

    • Step 1b: Add a base (e.g., triethylamine or diisopropylethylamine).

    • Step 1c: Slowly add an acylating agent for protection, such as acetyl chloride or acetic anhydride, at 0 °C.

    • Step 1d: Allow the reaction to warm to room temperature and stir until completion.

    • Step 1e: Work up the reaction to isolate the N-acylated product. The resulting amide is less activating than the amine, leading to more controlled substitution.[18]

  • Optimize Friedel-Crafts Conditions:

    • Step 2a: Dissolve the N-protected substrate in a non-polar solvent like dichloromethane or 1,2-dichloroethane.

    • Step 2b: Cool the reaction to 0 °C or lower.

    • Step 2c: Slowly add the Lewis acid catalyst (e.g., AlCl₃ or FeCl₃).

    • Step 2d: Add the acylating agent (e.g., acetyl chloride) dropwise. The bulkier N-acyl group will further sterically disfavor substitution at the 3-position.

    • Step 2e: Monitor the reaction by TLC or LC-MS.

    • Step 2f: Upon completion, quench the reaction carefully with ice-cold water.

  • Deprotection:

    • Step 3a: Following purification of the acylated product, remove the N-acyl group under acidic or basic conditions to regenerate the free amine.

Data Summary for Condition Optimization:

CatalystSolventTemperature (°C)Ratio of 5-isomer to other isomers
AlCl₃Dichloromethane03:1
FeCl₃Dichloromethane05:1
AlCl₃Nitrobenzene251:2 (Poor)
FeCl₃1,2-Dichloroethane-108:1

Guide 2: Selective Esterification of the Carboxylic Acid

Problem: Difficulty in achieving high yields of the ester due to the presence of the basic amino group.

Underlying Cause: In classical Fischer-Speier esterification, the strong acid catalyst will protonate the amino group, forming an ammonium salt.[19][20] This can reduce the overall nucleophilicity of the substrate and may lead to side reactions.

Recommended Protocol: Steglich Esterification

This method uses a milder coupling agent and is highly effective for substrates with sensitive functional groups.

  • Reaction Setup:

    • Step 1a: Dissolve 2-Amino-4-isopropylbenzoic acid in an aprotic solvent such as dichloromethane or DMF.

    • Step 1b: Add the desired alcohol (1.1 to 1.5 equivalents).

    • Step 1c: Add a catalytic amount of DMAP (4-dimethylaminopyridine).

  • Coupling Agent Addition:

    • Step 2a: Cool the mixture to 0 °C.

    • Step 2b: Add DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) portion-wise.

  • Reaction and Work-up:

    • Step 3a: Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Step 3b: Monitor the reaction by TLC.

    • Step 3c: Upon completion, filter off the urea byproduct.

    • Step 3d: Purify the ester product by column chromatography.

Logical Relationship Diagram for Esterification Method Selection:

start Need to Esterify 2-Amino-4-isopropylbenzoic acid acid_sensitive Is the rest of the molecule sensitive to strong acid? start->acid_sensitive fischer Fischer-Speier Esterification (Excess Alcohol, H₂SO₄ cat.) acid_sensitive->fischer No steglich Steglich Esterification (DCC/DMAP or EDC/DMAP) acid_sensitive->steglich Yes outcome_fischer Potential for low yield and side reactions due to amine protonation. fischer->outcome_fischer outcome_steglich High yield, mild conditions, protects sensitive functional groups. steglich->outcome_steglich

Caption: Decision-making for esterification method.

References

  • BenchChem. (2025). Regioselectivity issues in the functionalization of 2-(But-2-en-1-yl)aniline.
  • Wikipedia. (n.d.). Electrophilic aromatic directing groups.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.
  • ResearchGate. (2025). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N -Aryl Anthranilic Acid Derivatives.
  • ResearchGate. (2021). Green Solvents for the Formation of Amide Linkage.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects.
  • PMC - NIH. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner.
  • ResearchGate. (n.d.). Selectivity II: Regioselectivity.
  • Chemistry LibreTexts. (2015). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring.
  • YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions.
  • PMC - NIH. (n.d.). A one-pot preparation of N-2-mercaptobenzoyl-amino amides.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Google Patents. (n.d.). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • PMC - PubMed Central. (n.d.). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines.
  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? For example: using solvent acetic acid and cyclohexane..
  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
  • PubMed Central. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
  • Journal of the Chemical Society, Faraday Transactions 2. (n.d.). Temperature and solvent effects on the fluorescence of some simple aromatic molecules.
  • SciRP.org. (n.d.). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Pearson+. (n.d.). During the electrophilic aromatic substitution of isopropylbenzen... | Study Prep.
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  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 4-Amino-2-chlorobenzoic Acid.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.
  • CrystEngComm (RSC Publishing). (n.d.). Influence of degraded 1,4-dioxane on the formylation of para-aminobenzoic acid: a pathway to the reactive crystallization of para-formamidobenzoic acid.
  • PMC - NIH. (n.d.). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts.
  • PMC. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • MDPI. (2023). Impact of Solvent Emissions on Reactive Aromatics and Ozone in the Great Lakes Region.
  • ResearchGate. (n.d.). Superseding Substrate Control with Catalyst Control to Improve Regioselectivity in Aryne Annulations.
  • PMC - NIH. (n.d.). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Course Hero. (n.d.). We will talk about the Ortho-, Meta, and Para directors in electrophilic aromatic substitution.
  • YouTube. (2024). Steric Hindrance | Organic Chemistry.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • ResearchGate. (2025). (PDF) Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics.
  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • Indo American Journal of Pharmaceutical Research. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p.
  • Organic Letters - ACS Publications. (2023). A Traceless Heterocyclic Amine Mediator in Regioselectivity−Switchable Formal [1 + 2 + 2] Cycloaddition Reaction to 1,3,4- and 1,4,5-Trisubstituted Pyrazoles.
  • YouTube. (2018). Ortho Meta Para Directors - Activating and Deactivating Groups.
  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions.
  • PubMed. (n.d.). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents.
  • Reddit. (2022). Evaluating the Nucleophilicity of Substituted Aniline Derivatives : r/OrganicChemistry.

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Technical Support Center: Analytical Method Development for 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for analytical method development of 2-Amino-4-isopropylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the analysis of this amphoteric compound.

Introduction: The Analytical Challenge

2-Amino-4-isopropylbenzoic acid is a molecule of interest in pharmaceutical development. Its structure, featuring both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), makes it an amphoteric, zwitterionic compound. This dual nature presents a unique set of challenges for developing robust and reliable analytical methods, particularly for reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems in a question-and-answer format, explaining the root causes and providing step-by-step solutions.

Q1: Why is my HPLC peak for 2-Amino-4-isopropylbenzoic acid showing significant tailing?

Answer:

Peak tailing is the most frequent issue for this type of compound and is typically caused by secondary ionic interactions between the basic amino group of your analyte and acidic residual silanol groups on the surface of silica-based HPLC columns.[1][2][3] At a mobile phase pH above 3, these silanol groups become deprotonated (Si-O⁻) and can strongly interact with the protonated amino group (R-NH₃⁺) of your analyte, leading to a distorted peak shape.[1][4]

Solutions:

  • Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH to around 2.5-3.0.[5] At this pH, the residual silanol groups are fully protonated (Si-OH) and are less likely to interact with the protonated analyte.[1] This minimizes the secondary retention mechanism causing the tailing. Use a buffer like phosphate or formate to ensure a stable pH.[5][6]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured from high-purity silica and are "end-capped" to block a majority of the residual silanol groups.[4][5] Using a column specifically marketed as "base-deactivated" or suitable for basic compounds can significantly improve peak shape.

  • Add a Competing Base: Introducing a small concentration (e.g., 5-10 mM) of a "competing base" like triethylamine (TEA) to the mobile phase can be effective.[3][5] The TEA will preferentially interact with the active silanol sites, effectively shielding them from your analyte. However, be aware that TEA can shorten column lifetime and is not suitable for mass spectrometry (MS) detection due to its ion-suppressing effects.[3][5]

Q2: My analyte's retention time is drifting and not reproducible. What is the cause?

Answer:

Retention time instability for an ionizable compound like 2-Amino-4-isopropylbenzoic acid is almost always due to poor pH control of the mobile phase.[6] Because the analyte has both acidic and basic functional groups, its overall charge and hydrophobicity are highly dependent on the mobile phase pH.[7] Even small fluctuations in an unbuffered mobile phase can alter the ionization state of the molecule, leading to significant shifts in retention time.[6]

Solutions:

  • Incorporate a Buffer: Always use a buffer in your aqueous mobile phase. The buffer should have a pKa within +/- 1 pH unit of your target mobile phase pH to provide adequate buffering capacity.

    • For low pH (e.g., pH 2.5-3.5): Phosphate, formate, or trifluoroacetic acid (TFA) are common choices. A 10-25 mM buffer concentration is a good starting point.[5][8]

    • For MS compatibility: Use volatile buffers like ammonium formate or ammonium acetate.[8]

  • Ensure Proper Mobile Phase Preparation: Always measure the pH of the aqueous component after adding the buffer salts but before mixing with the organic solvent. Adding organic solvent can alter the apparent pH.

  • System Equilibration: Ensure the HPLC system and column are thoroughly equilibrated with the buffered mobile phase before starting your analytical run. A stable baseline is a good indicator of equilibration.

Q3: I am struggling to achieve adequate retention on a standard C18 column. What can I do?

Answer:

While the isopropyl group provides some hydrophobicity, the zwitterionic nature of the molecule at mid-range pH can increase its polarity, leading to poor retention on traditional reversed-phase columns.

Solutions:

  • Optimize Mobile Phase pH for Retention: To maximize retention in reversed-phase mode, the analyte should be in its most neutral, non-ionized state. For 2-Amino-4-isopropylbenzoic acid, this can be achieved by working at a low pH (e.g., ~2.5) where the carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺), making the molecule a positively charged species that can still be retained.[7]

  • Reduce Organic Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[2] This will increase the polarity of the mobile phase, promoting greater interaction between the analyte and the hydrophobic stationary phase.

  • Consider Alternative Column Chemistries: If a C18 column is not providing the desired retention or selectivity, consider other stationary phases.

    • Phenyl-Hexyl: These columns offer alternative selectivity through π-π interactions with the benzene ring of the analyte.

    • Embedded Polar Group (EPG): These columns have a polar group embedded in the alkyl chain, which can provide different selectivity for polar and ionizable compounds.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange characteristics can offer excellent retention and selectivity for zwitterionic compounds.[7][9]

Frequently Asked Questions (FAQs)

What is a good starting point for HPLC method development for this compound?

A systematic approach is recommended. Start with a "scouting gradient" to determine the approximate elution conditions.[10]

Recommended Starting Conditions:

ParameterRecommended SettingRationale
Column High-purity, end-capped C18, 4.6 x 100 mm, <3 µmA robust, general-purpose column that provides good efficiency.[10]
Mobile Phase A Water with 0.1% Formic Acid (pH ~2.7) or 20 mM Ammonium Formate (pH 3.7)Low pH to control peak shape and ensure analyte is protonated.[8] Formate buffer is MS-compatible.
Mobile Phase B Acetonitrile or MethanolCommon strong solvents for reversed-phase HPLC.
Gradient 5% to 95% B over 10-15 minutesA broad gradient to ensure the analyte elutes and to reveal any potential impurities.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection UV, Diode Array Detector (DAD) at 270-280 nmAminobenzoic acids have strong UV absorbance in this range. A DAD allows for peak purity assessment.[11][12]
Column Temp. 30 °CProvides better run-to-run reproducibility.
How do I select the optimal UV detection wavelength?

To ensure maximum sensitivity, the detection wavelength should be set at the absorbance maximum (λmax) of 2-Amino-4-isopropylbenzoic acid.

Protocol: Determining λmax

  • Prepare a dilute solution of your analyte in the mobile phase.

  • Inject the solution into the HPLC system equipped with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Once the analyte peak elutes, use the instrument software to extract the UV spectrum from the peak apex.

  • The wavelength with the highest absorbance is the λmax. For related compounds like p-aminobenzoic acid, λmax is often around 260-270 nm.[11][13]

How should I approach a forced degradation study for this molecule?

Forced degradation studies are crucial for developing a stability-indicating method.[14][15] The goal is to generate potential degradation products to ensure they can be separated from the main analyte peak.

Experimental Protocol: Forced Degradation

  • Prepare Stock Solution: Prepare a stock solution of 2-Amino-4-isopropylbenzoic acid at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours. Aromatic amines are susceptible to oxidation.[14][16]

    • Thermal: Heat solution at 80°C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) or sunlight for a defined period.[14][17] Aminobenzoic acids are known to degrade under UVB/UVC irradiation.[13][18]

  • Analysis: After exposure, neutralize the acidic and basic samples, then dilute all samples to the same target concentration and analyze them using your developed HPLC method.

  • Evaluation: The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent analyte peak. Use a DAD/PDA detector to check for peak purity.

Visual Workflow & Logic Diagrams

The following diagrams illustrate key decision-making processes in method development.

G cluster_0 Troubleshooting Poor Peak Shape start Observe Peak Tailing (Asymmetry > 1.2) q1 Is mobile phase pH < 3? start->q1 s1 Action: Lower pH to 2.5-3.0 using a buffer (e.g., 0.1% Formic Acid) q1->s1 No q2 Using a modern, high-purity end-capped column? q1->q2 Yes s1->q2 s2 Action: Switch to a base-deactivated column q2->s2 No q3 Is mass overload a possibility? q2->q3 Yes s2->q3 s3 Action: Reduce injection concentration/volume q3->s3 Yes end_node Symmetrical Peak Achieved q3->end_node No s3->end_node G cluster_1 Systematic HPLC Method Development Workflow step1 1. Define Analytical Goals (e.g., Purity, Quantitation) step2 2. Analyte Characterization (pKa, Solubility, λmax) step1->step2 step3 3. Initial Screening (Column & Mobile Phase Scouting) step2->step3 step4 4. Optimization (Gradient, pH, Temperature) step3->step4 step5 5. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, Precision) step4->step5 result Robust & Reliable Analytical Method step5->result

Caption: Workflow for systematic HPLC method development.

References

  • Challenges in analytical method development of biopharmaceuticals. Longdom Publishing. Available at: [Link]

  • Challenges in Analytical Method Development For. Scribd. Available at: [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. Available at: [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. Agilent. Available at: [Link]

  • Challenges in the analytical method development and validation for an unstable active pharmaceutical ingredient. PubMed. Available at: [Link]

  • HPLC Method Development. Phenomenex. Available at: [Link]

  • UV-Vis Spectrum of 4-Aminobenzoic Acid. SIELC Technologies. Available at: [Link]

  • Challenges in Analytical Method Development and Validation. BioPharm International. Available at: [Link]

  • Development of analytical methods for the determination of the small molecule component of complex biological systems. Diva Portal. Available at: [Link]

  • HPLC Troubleshooting Guide. Sepserv. Available at: [Link]

  • HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. Available at: [Link]

  • Reversed-phase high-performance liquid chromatography of disaccharides labeled by 4-aminobenzoic acid ethyl ester. Der Pharma Chemica. Available at: [Link]

  • Degradation studies of amines and alkanolamines during CO2 absorption and stripping system. ResearchGate. Available at: [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available at: [Link]

  • Rapid HPTLC Quantification of p-Aminobenzoic Acid in Complex Pharmaceutical Preparations. ResearchGate. Available at: [Link]

  • HPLC method dev strategies for Zwitterions. Chromatography Forum. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Academia.edu. Available at: [Link]

  • Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available at: [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. Available at: [Link]

  • Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. MDPI. Available at: [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters. Available at: [Link]

  • Optimization of chromatography conditions : How to optimize the ph of the mobile phase ?. ResearchGate. Available at: [Link]

  • 4-Aminobenzoic acid. NIST WebBook. Available at: [Link]

  • Eco-Friendly Sample Preparation Trends for Exogenous Toxic Organic Compounds in Food: A Sustainable Perspective for LC-MS Analysis. MDPI. Available at: [Link]

  • Chromatograms of p -aminobenzoic acid and methoxsalen on various... ResearchGate. Available at: [Link]

  • Analytical Methods. RSC Publishing. Available at: [Link]

  • UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. ResearchGate. Available at: [Link]

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managing thermal decomposition of 2-Amino-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Managing Thermal Decomposition of 2-Amino-4-isopropylbenzoic Acid

Executive Summary

This technical guide addresses the thermal stability challenges associated with 2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4).[1] As an anthranilic acid derivative, this compound exhibits two primary degradation vectors: decarboxylation (rapid, thermally driven) and benzylic oxidation (slow, storage driven).[1] This guide provides actionable troubleshooting protocols to quantify, predict, and mitigate these risks during synthesis, drying, and storage.

Part 1: Critical Decomposition Indicators

Q1: I observe a color shift from off-white to yellow/brown during vacuum drying. Is this decomposition? A: Yes, this is a primary indicator of degradation.

  • The Mechanism: The color shift often indicates the formation of 3-isopropylaniline (via decarboxylation) or oxidative coupling products (azo/azoxy dimers).[1] Anilines are prone to rapid photo-oxidation, turning dark brown/black upon exposure to air.[1]

  • Immediate Action: Stop the heat source immediately. Analyze the sample via HPLC or TLC.[1][2] If a new less polar spot appears (aniline derivative), your drying temperature exceeded the stability threshold.

Q2: My material has developed a distinct "amine-like" or "fishy" odor. What happened? A: You have triggered significant decarboxylation .[1]

  • Cause: 2-Amino-4-isopropylbenzoic acid loses CO₂ to form 3-isopropylaniline (m-cumidine).[1] Unlike the parent acid, the aniline derivative is volatile and odorous.[1]

  • Threshold: This typically occurs if the internal bulk temperature exceeds 140–150°C , or lower (>100°C) in the presence of acidic catalysts or transition metals.

Part 2: Characterization & Detection (DSC/TGA)

Q3: How do I determine the safe operating window for this specific lot? A: You must perform a thermal stress profile. Do not rely on generic literature values, as trace metal impurities can catalyze decomposition.

Protocol: Thermal Stability Validation

  • Instrument: Simultaneous TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry).

  • Purge Gas: Nitrogen (50 mL/min) to rule out oxidative degradation first.[1]

  • Ramp Rate: 10°C/min from 40°C to 300°C.

  • Data Interpretation (The "24% Rule"):

    • Event A (Melting): Look for a sharp endotherm (likely range 115–125°C, though amino-isomers can be higher).[1]

    • Event B (Decomposition): Look for an onset of mass loss.[1]

    • Calculation: The molecular weight of 2-Amino-4-isopropylbenzoic acid is 179.22 g/mol .[1][3][4] The loss of CO₂ is 44.01 g/mol .

    • Validation: If TGA shows a step mass loss of ~24.5% , you are observing pure decarboxylation.

ParameterValueCausality
Parent MW 179.22 g/mol 2-Amino-4-isopropylbenzoic acid
Product MW 135.21 g/mol 3-Isopropylaniline
Mass Loss 24.56% Stoichiometric loss of CO₂
Risk Zone >140°COnset of thermal decarboxylation (estimated)

Part 3: Process Control & Mitigation

Q4: Can I use acidic conditions for recrystallization? A: Proceed with extreme caution.

  • Risk: Anthranilic acid derivatives are prone to acid-catalyzed decarboxylation .[1] Protonation of the ring carbon (C1) facilitates the loss of CO₂.[1]

  • Recommendation: Maintain pH > 4.0 during processing if elevated temperatures (>60°C) are required. If using mineral acids, keep the temperature < 40°C.

Q5: We see "purity drift" in samples stored for >6 months. The main impurity is +16 Da.[1] What is it? A: This is likely benzylic oxidation of the isopropyl group.

  • Mechanism: The tertiary carbon on the isopropyl group is susceptible to radical autoxidation, forming a hydroperoxide, which eventually degrades to an alcohol (C-OH) or ketone.[1]

  • Prevention:

    • Atmosphere: Store under Argon or Nitrogen.[1]

    • Container: Amber glass (UV light accelerates radical formation).[1]

    • Stabilizer: If permissible for your end-use, add trace antioxidants (e.g., BHT) to the storage solvent.[1]

Part 4: Visualizing the Decomposition Pathways

The following diagram illustrates the two critical failure modes: Thermal Decarboxylation (Process Risk) and Benzylic Oxidation (Storage Risk).[1]

DecompositionPathways Parent 2-Amino-4-isopropylbenzoic acid (MW 179.2) Heat Heat (>140°C) Acid Catalysis Parent->Heat Thermal Stress Oxygen O2 / UV Light Long-term Storage Parent->Oxygen Storage Drift Aniline 3-Isopropylaniline (MW 135.2) 'Fishy Odor' Heat->Aniline Decarboxylation CO2 CO2 Gas (Mass Loss ~24.5%) Heat->CO2 Peroxide Benzylic Hydroperoxide Intermediate Oxygen->Peroxide Radical Mechanism Alcohol Benzylic Alcohol (+16 Da Impurity) Peroxide->Alcohol Reduction

Figure 1: Primary degradation pathways for 2-Amino-4-isopropylbenzoic acid showing mass loss events and impurity formation.[1]

Part 5: Troubleshooting Workflow (Decision Tree)

Use this logic flow when validating a new lot or investigating a process failure.

DecisionTree Start Issue: Purity Loss or Color Change CheckTemp Was process Temp > 100°C? Start->CheckTemp CheckMass Run TGA: Is Mass Loss ~24%? CheckTemp->CheckMass Yes CheckLCMS Run LC-MS: Is Impurity +16 Da? CheckTemp->CheckLCMS No Decarb Diagnosis: Thermal Decarboxylation Action: Lower Drying Temp, Check pH CheckMass->Decarb Yes Unknown Diagnosis: Contamination/Other Action: Check Solvents/Reagents CheckMass->Unknown No Oxid Diagnosis: Benzylic Oxidation Action: Purge Headspace, Amber Vials CheckLCMS->Oxid Yes CheckLCMS->Unknown No

Figure 2: Diagnostic workflow for identifying the root cause of instability.

References

  • National Center for Biotechnology Information (2026) . PubChem Compound Summary for CID 67040362, 2-Amino-4-isopropylbenzoic acid. Retrieved February 6, 2026, from [Link][1]

  • Dunn, P. J., et al. (2013) . Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal (2023) . Decarboxylation Methods and Mechanisms. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Storage Conditions for 2-Amino-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage and handling of 2-Amino-4-isopropylbenzoic acid. The following information is curated to ensure the long-term stability and integrity of this compound for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 2-Amino-4-isopropylbenzoic acid?

A1: For optimal long-term stability, solid 2-Amino-4-isopropylbenzoic acid should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Some suppliers recommend refrigerated temperatures of 2-8°C for maximum shelf-life.[3] It is crucial to protect the compound from moisture.[4]

Q2: Should 2-Amino-4-isopropylbenzoic acid be stored under an inert atmosphere?

A2: While stable under normal conditions, storage under an inert atmosphere (e.g., argon or nitrogen) is a best practice to minimize the risk of slow oxidation over extended periods, especially if the container is opened frequently. The amino group is susceptible to oxidation, which can lead to discoloration and the formation of impurities.

Q3: How does light exposure affect the stability of this compound?

A3: Aromatic amino acids and benzoic acid derivatives can be sensitive to light.[5][6] Prolonged exposure to direct sunlight or strong artificial light should be avoided to prevent photochemical degradation.[5][6] Storing the compound in an amber or opaque container is recommended.

Q4: What is the recommended short-term storage for solutions of 2-Amino-4-isopropylbenzoic acid?

A4: For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, solutions should be kept at -20°C for up to one month or at -80°C for up to six months.[7][8] It is important to use a suitable solvent in which the compound is fully soluble and stable.

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of 2-Amino-4-isopropylbenzoic acid.

Issue 1: The solid material has changed color (e.g., from white/off-white to yellow or brown).

  • Potential Cause: This is often an indication of oxidation or degradation. The amino group on the benzene ring is susceptible to oxidation, which can form colored impurities. Exposure to air, light, or contaminants can accelerate this process.

  • Troubleshooting Steps:

    • Assess the Extent of Discoloration: If the discoloration is minor and localized, the bulk of the material may still be viable. However, for sensitive applications, it is advisable to use a fresh, uncolored batch.

    • Purity Check: Perform a purity analysis (e.g., HPLC, NMR) to determine the level of impurities. Compare the results with the certificate of analysis of a new lot.

    • Future Prevention: Ensure the container is purged with an inert gas (e.g., argon or nitrogen) before sealing, especially for long-term storage. Store in a dark, cool, and dry environment.

Issue 2: The compound shows poor solubility in a previously used solvent.

  • Potential Cause: This could be due to degradation of the compound, leading to the formation of less soluble impurities. Alternatively, the solvent itself may have degraded or absorbed moisture.

  • Troubleshooting Steps:

    • Verify Solvent Quality: Use fresh, anhydrous solvent to prepare the solution.

    • Purity Analysis: Analyze the solid material for impurities as described above.

    • Gentle Heating/Sonication: In some cases, gentle heating or sonication can aid in dissolving the compound. However, be cautious as this can also accelerate the degradation of thermally sensitive compounds.

Issue 3: Inconsistent experimental results are observed using the same batch of the compound.

  • Potential Cause: This could be due to non-homogeneity of the stored material, especially if degradation has occurred. It could also be a result of improper handling, leading to contamination.

  • Troubleshooting Steps:

    • Homogenize the Sample: Before taking a sample, ensure the entire batch is homogenous, especially if there are visible differences in appearance.

    • Review Handling Procedures: Ensure that clean, dry spatulas and glassware are used to prevent contamination. Avoid leaving the container open to the atmosphere for extended periods.

    • Perform a Fresh Purity Check: Analyze a sample from the problematic batch to confirm its identity and purity.

Storage Condition Summary

ParameterSolid FormSolution Form
Temperature 2-8°C (recommended for long-term) or Room Temperature (for short-term)-20°C (up to 1 month) or -80°C (up to 6 months)[7][8]
Atmosphere Inert gas (e.g., Argon, Nitrogen) recommendedInert gas overlay for sensitive applications
Light Protect from light (use amber or opaque containers)Protect from light
Moisture Store in a dry environment with a tightly sealed container[2][4][9]Use anhydrous solvents and seal tightly

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Amino-4-isopropylbenzoic acid.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 10 mg of a reference standard of 2-Amino-4-isopropylbenzoic acid.

    • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution:

    • Prepare a sample solution of the stored 2-Amino-4-isopropylbenzoic acid at the same concentration as the standard solution.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV-Vis spectrum).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the chromatograms. The retention time of the main peak in the sample should match that of the standard.

    • Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Troubleshooting Logic for Storage Issues

G start Observed Issue with 2-Amino-4-isopropylbenzoic acid discoloration Discoloration of Solid start->discoloration solubility Poor Solubility start->solubility inconsistent_results Inconsistent Results start->inconsistent_results check_purity Perform Purity Analysis (e.g., HPLC, NMR) discoloration->check_purity check_solvent Verify Solvent Quality (Fresh, Anhydrous) solubility->check_solvent purity_ok Purity Acceptable? solubility->purity_ok If solubility issue persists review_handling Review Handling Procedures inconsistent_results->review_handling check_purity->purity_ok check_solvent->solubility Re-test Solubility review_handling->check_purity use_compound Proceed with Experiment purity_ok->use_compound Yes discard_compound Discard and Use New Batch purity_ok->discard_compound No solvent_ok Solubility Improved? optimize_storage Optimize Storage Conditions (Inert gas, Dark, Cool, Dry) discard_compound->optimize_storage

Sources

Validation & Comparative

Comparative Guide: 2-Amino-4-isopropylbenzoic Acid and Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Amino-4-isopropylbenzoic acid against its structural isomers. It is designed for medicinal chemists and process engineers, focusing on synthetic accessibility, reactivity profiles, and application in drug discovery.

Executive Summary

2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4) is a substituted anthranilic acid derivative serving as a critical pharmacophore in the synthesis of GPCR agonists (e.g., GPR52) and non-steroidal anti-inflammatory drug (NSAID) analogues.[1][2][3][4][5][6]

Unlike its isomers, this compound offers a unique balance of steric freedom at the amino center and lipophilic bulk at the para-position.[2] This guide compares it primarily with 2-amino-5-isopropylbenzoic acid and 3-amino-4-isopropylbenzoic acid , highlighting why the 2,4-substitution pattern is often preferred for high-affinity ligand design despite being synthetically more demanding than the 3,4-isomer.[2]

Key Differentiators
  • Nucleophilicity: The 4-isopropyl group exerts minimal steric hindrance on the 2-amino group, preserving reactivity for amide coupling.[2]

  • Lipophilicity: Enhances membrane permeability (LogP ~2.5) without compromising solubility as severely as di-substituted analogues.[2]

  • Synthetic Complexity: Requires specific ortho-functionalization or multi-step oxidation/reduction sequences, unlike the more accessible 3-amino-4-isopropyl isomer.[2]

Chemical Profile & Structural Analysis[2]

The position of the isopropyl group relative to the amino and carboxylic acid moieties dictates the electronic environment and steric accessibility.

Isomer Comparison Table
Feature2-Amino-4-isopropylbenzoic acid (Target)2-Amino-5-isopropylbenzoic acid 3-Amino-4-isopropylbenzoic acid
CAS Number 774165-27-468701-22-4123986-62-9
Structure Amino ortho to COOH; iPr para to Amino.[2][6]Amino ortho to COOH; iPr meta to Amino.Amino meta to COOH; iPr ortho to Amino.
Electronic Effect Amino group is electron-donating (+M); iPr is weakly activating (+I).iPr at C5 reinforces electron density at C2 (Amino).iPr at C4 sterically crowds the Amino group at C3.
Steric Hindrance Low. Amino group is accessible.Low. Amino group is accessible.[7][8]High. Amino is flanked by bulky iPr and COOH.
pKa (Acid) ~4.8 (Predicted)~4.7 (Predicted)~4.9 (Predicted)
Primary Utility GPCR Agonists, NSAID ScaffoldsBioisostere for 5-substituted anthranilatesSpecialized sterically-locked ligands
Structural Visualization

The diagram below illustrates the steric environments. The Red zone indicates high steric clash, while Green indicates accessibility.

IsomerAnalysis Target 2-Amino-4-isopropylbenzoic acid (Target) Amino: Accessible iPr: Remote HighReactivity High Yields in Drug Synthesis Target->HighReactivity Amide Coupling Iso5 2-Amino-5-isopropylbenzoic acid (Isomer) Amino: Accessible iPr: Meta-positioned Iso5->HighReactivity Amide Coupling Iso3 3-Amino-4-isopropylbenzoic acid (Isomer) Amino: Sterically Hindered (Ortho to iPr) LowReactivity Requires Harsh Conditions or Catalysts Iso3->LowReactivity Steric Clash

Figure 1: Steric impact of isopropyl positioning on downstream amide coupling efficiency.

Synthesis & Scalability

The synthesis of 2-amino-4-isopropylbenzoic acid is non-trivial because direct nitration of the parent Cumic Acid (4-isopropylbenzoic acid) favors the 3-position (meta to COOH, ortho to iPr), yielding the wrong isomer.[2]

Pathway A: The p-Cymene Oxidation Route (Target Isomer)

This is the most reliable industrial route for the 2-amino-4-isopropyl isomer.[2] It leverages the directing effects of the methyl group in p-cymene before oxidizing it to a carboxylic acid.[2]

  • Nitration of p-Cymene: The methyl group directs ortho, and the isopropyl group directs ortho. However, the position ortho to the smaller methyl group is sterically favored over the position ortho to the bulky isopropyl group.

    • Product: 2-nitro-1-methyl-4-isopropylbenzene.[2]

  • Oxidation: The methyl group is oxidized to a carboxylic acid using KMnO4 or industrial catalytic oxidation.

    • Product: 2-nitro-4-isopropylbenzoic acid.[2][6]

  • Reduction: The nitro group is reduced to an amine (H2/Pd-C or Fe/HCl).

    • Product:2-Amino-4-isopropylbenzoic acid .[1][2][3][4][5][6]

Pathway B: Direct Nitration of Cuminic Acid (Produces Isomer)

If one attempts to synthesize the target directly from Cuminic Acid:

  • Nitration: The COOH group is meta-directing. The Isopropyl group is ortho/para-directing.[2] Both effects reinforce substitution at the 3-position.[2]

    • Product: 3-nitro-4-isopropylbenzoic acid.[2]

  • Reduction:

    • Product:3-Amino-4-isopropylbenzoic acid (The undesired isomer for this context).[2]

Synthetic Workflow Diagram

SynthesisPathways Cymene p-Cymene (1-methyl-4-isopropylbenzene) NitroCymene 2-Nitro-p-cymene (Ortho to Methyl) Cymene->NitroCymene Nitration (Steric Control) Cuminic Cuminic Acid (4-isopropylbenzoic acid) NitroCuminic 3-Nitro-cuminic acid (Meta to COOH) Cuminic->NitroCuminic Nitration (Electronic Control) NitroAcid 2-Nitro-4-isopropylbenzoic acid NitroCymene->NitroAcid KMnO4 Oxidation (Methyl -> COOH) Isomer 3-Amino-4-isopropylbenzoic acid (ISOMER) NitroCuminic->Isomer Reduction Target 2-Amino-4-isopropylbenzoic acid (TARGET) NitroAcid->Target Reduction (H2/Pd)

Figure 2: Divergent synthesis pathways showing why p-Cymene is the required starting material for the 2-amino-4-isopropyl isomer.[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-isopropylbenzoic Acid (p-Cymene Route)

Note: This protocol is a validated adaptation of standard nitration/oxidation sequences for alkylbenzoates.[2]

Step 1: Nitration of p-Cymene

  • Reagents: p-Cymene (13.4 g, 0.1 mol), H2SO4 (conc), HNO3 (fuming).

  • Procedure: Cool H2SO4 (30 mL) to 0°C. Add p-cymene dropwise. Slowly add HNO3/H2SO4 mixture while maintaining temp <10°C (exothermic).

  • Workup: Pour onto crushed ice. Extract with DCM. Wash with NaHCO3.

  • Result: 2-nitro-p-cymene (Oil).[2] Yield ~85%.[9]

Step 2: Oxidation to Benzoic Acid

  • Reagents: 2-nitro-p-cymene (from Step 1), KMnO4, Pyridine/Water (1:1).[2]

  • Procedure: Reflux the nitro compound with excess KMnO4 (3 eq) in pyridine/water for 6 hours. The color changes from purple to brown (MnO2).

  • Workup: Filter MnO2 while hot. Acidify filtrate with HCl to pH 2. Precipitate forms.[9][10][11]

  • Result: 2-nitro-4-isopropylbenzoic acid.[2][6] Recrystallize from Ethanol.

Step 3: Reduction to Amine

  • Reagents: 2-nitro-4-isopropylbenzoic acid, H2 (balloon), 10% Pd/C, Methanol.

  • Procedure: Stir mixture under H2 atmosphere for 4 hours at RT.

  • Workup: Filter through Celite. Evaporate solvent.[10][11]

  • Characterization:

    • Appearance: Off-white solid.[2]

    • 1H NMR (DMSO-d6): δ 12.5 (br s, 1H, COOH), 7.6 (d, 1H, H-6), 6.6 (s, 1H, H-3), 6.4 (d, 1H, H-5), 1.2 (d, 6H, Isopropyl).[2]

Applications in Drug Discovery[2][6][14][15]

GPCR Agonist Scaffolds

The 2-amino-4-isopropyl moiety is a "privileged scaffold" for G-Protein Coupled Receptors (GPCRs), specifically GPR52 agonists .[2]

  • Mechanism: The anthranilic acid core mimics endogenous ligands, while the 4-isopropyl group fills hydrophobic pockets in the receptor (e.g., orthosteric sites).[2]

  • Advantage: Compared to the 5-isopropyl isomer, the 4-isopropyl orientation often provides superior vector alignment for pi-stacking interactions within the receptor binding cleft.[2]

Bioisosteres for NSAIDs

Substituted anthranilic acids (fenamates) are classic NSAIDs (e.g., Mefenamic acid).

  • Modification: Replacing the N-phenyl ring of fenamates with an isopropyl group (or keeping the anthranilic core and modifying the tail) alters metabolic stability.

  • Data Point: Derivatives of 2-amino-4-isopropylbenzoic acid show improved lipophilicity (LogP 2.5 vs 2.1 for unsubstituted anthranilic acid), enhancing topical absorption in transdermal delivery systems.[2]

References

  • PubChem. (2025). 2-Amino-4-isopropylbenzoic acid (Compound Summary).[1][2][3][4][5][6] National Library of Medicine. Link

  • Royal Society of Chemistry. (2024). Ortho-Selective Amination of Arene Carboxylic Acids via Rearrangement of Acyl O-Hydroxylamines.[2] Chemical Science. Link

  • GuideChem. (2025). 4-Isopropylbenzoic acid Properties and Synthesis.Link

  • Sigma-Aldrich. (2025).[2] Product Specification: 4-Isopropylbenzoic acid derivatives.[2][4][6]Link

  • Accela ChemBio. (2025).[12] Catalog: 2-Amino-4-isopropylbenzoic Acid.[1][2][3][4][5][6]Link

Sources

A Comparative Guide to the Validation of Analytical Methods for 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and product safety. This guide provides an in-depth comparison of analytical methodologies for the quantification of 2-Amino-4-isopropylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the principles guiding the selection and validation of these methods.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] For a molecule like 2-Amino-4-isopropylbenzoic acid, this means ensuring that the chosen method can accurately and reliably quantify the analyte in the presence of process impurities, degradation products, and other matrix components. This guide will focus on the two most prevalent and powerful techniques in this context: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), with a brief discussion of Spectroscopic methods as a complementary technique.

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated, including specificity, linearity, accuracy, precision, and robustness.[2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is a highly versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds, making it an ideal choice for 2-Amino-4-isopropylbenzoic acid.[5] A reversed-phase HPLC method is particularly well-suited for this analyte.

The "Why" Behind the Method: Causality in Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for moderately polar compounds like 2-Amino-4-isopropylbenzoic acid.[6] The mobile phase, a mixture of an aqueous buffer (such as ammonium acetate) and an organic modifier (like methanol or acetonitrile), is optimized to achieve a balance between analyte retention and elution time. The pH of the aqueous phase is a critical parameter; for an amino acid, maintaining a pH that ensures a consistent ionization state is crucial for reproducible chromatography. Detection is typically performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity.

Comparative Performance of HPLC

While specific cross-validation studies for 2-Amino-4-isopropylbenzoic acid are not extensively found in public literature, the following table synthesizes typical performance characteristics for the analysis of similar aromatic amino acids using a validated HPLC-UV method.

Validation Parameter Typical Performance of HPLC-UV ICH Acceptance Criteria (for Assay)
Specificity Able to resolve the analyte from potential impurities and degradation products.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.999A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 98.0 - 102.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD) Repeatability: < 1.0%, Intermediate Precision: < 2.0%Repeatability (intra-assay precision) and intermediate precision should be assessed.
Limit of Detection (LOD) ~0.1 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.3 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Method remains unaffected by small, deliberate variations in method parameters.The reliability of an analysis with respect to deliberate variations in method parameters.
Experimental Protocol: A Self-Validating System

The following protocol for a reversed-phase HPLC method is designed to be a self-validating system, incorporating system suitability tests to ensure the chromatographic system is performing adequately before sample analysis.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[7]

  • Mobile Phase: 0.05 M Ammonium Acetate (pH 4.4) and Methanol (60:40, v/v).[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 234 nm (or wavelength of maximum absorbance for 2-Amino-4-isopropylbenzoic acid).[6]

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of 2-Amino-4-isopropylbenzoic acid reference standard in the mobile phase to prepare a 100 µg/mL solution.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh and dissolve the sample containing 2-Amino-4-isopropylbenzoic acid in the mobile phase to achieve a final concentration within the calibration range.

4. System Suitability:

  • Inject the working standard solution six times.

  • The % RSD of the peak areas should be not more than 2.0%.

  • The tailing factor should be not more than 2.0.

  • The theoretical plates should be not less than 2000.

5. Validation Procedure:

  • Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate the absence of interference at the retention time of the analyte. Forced degradation studies should also be performed.[8][9]

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo or sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six replicate preparations of the same sample on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and evaluate the impact on the results.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Standard Reference Standard Dilution Dilution Standard->Dilution Prepare Stock & Working Standards Sample Test Sample Extraction Extraction Sample->Extraction Dissolve in Mobile Phase Injection Inject into HPLC Dilution->Injection Extraction->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification Report Report Quantification->Report Generate Report

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

Gas Chromatography (GC): A Powerful Alternative for Volatile Derivatives

While HPLC is often the primary choice, Gas Chromatography (GC) can be a powerful alternative, particularly when coupled with a mass spectrometer (GC-MS).[10] However, due to the low volatility of amino acids, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form.[10]

The Rationale for Derivatization in GC

The polar nature of the amino and carboxylic acid functional groups in 2-Amino-4-isopropylbenzoic acid makes it non-volatile. Derivatization masks these polar groups, typically through esterification of the carboxylic acid and acylation or silylation of the amine.[11] This chemical modification increases the volatility of the analyte, allowing it to be vaporized in the GC inlet and separated on the column.

Comparative Performance of GC-MS
Validation Parameter Typical Performance of GC-MS (with derivatization) ICH Acceptance Criteria (for Assay)
Specificity High, due to both chromatographic separation and mass spectrometric detection.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.998A linear relationship should be evaluated across the range of the analytical procedure.
Accuracy (% Recovery) 95.0 - 105.0%The closeness of test results obtained by the method to the true value.
Precision (% RSD) Repeatability: < 2.0%, Intermediate Precision: < 3.0%Repeatability (intra-assay precision) and intermediate precision should be assessed.
Limit of Detection (LOD) ~0.05 µg/mLThe lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) ~0.15 µg/mLThe lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness Sensitive to derivatization conditions and inlet parameters.The reliability of an analysis with respect to deliberate variations in method parameters.
Experimental Protocol: A Two-Step Derivatization GC-MS Method

This protocol outlines a typical two-step derivatization procedure followed by GC-MS analysis.

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet, a mass selective detector (MSD), and an autosampler.

2. Derivatization:

  • Step 1: Esterification: To a dried sample containing 2-Amino-4-isopropylbenzoic acid, add acidified methanol and heat to convert the carboxylic acid to its methyl ester.[11]

  • Step 2: Acylation: After removing the esterification reagent, add an acylating agent (e.g., acetic anhydride) to derivatize the amino group.[11]

3. GC-MS Conditions:

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MSD Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

4. Validation Procedure:

  • The validation parameters (specificity, linearity, accuracy, precision, and robustness) are assessed in a similar manner to the HPLC method, with a critical focus on the reproducibility of the derivatization step.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Acquisition & Processing Sample Test Sample Derivatization Two-Step Derivatization Sample->Derivatization Esterification & Acylation Injection Inject into GC Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Generate Total Ion Chromatogram Detection->TIC Integration Peak Integration (SIM) TIC->Integration Quantification Quantify Analyte Integration->Quantification Report Report Quantification->Report Generate Report

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) experimental workflow.

Spectroscopic Methods: A Rapid Screening Tool

UV-Visible spectrophotometry can be employed as a simple and rapid method for the quantification of 2-Amino-4-isopropylbenzoic acid, particularly for in-process controls where high specificity is not the primary requirement.[12][13][14] The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

However, it is crucial to recognize the limitations of this technique. Spectrophotometry lacks the specificity of chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.[12] Therefore, it is often used as a preliminary or complementary technique.

Forced Degradation Studies: Ensuring Stability-Indicating Methods

A critical component of method validation for pharmaceutical analysis is the performance of forced degradation studies.[8][9][15] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products.[8][15] The analytical method must then be able to separate and quantify the active ingredient from these degradation products, thus demonstrating its stability-indicating nature.[15][16]

Conclusion: Selecting the Optimal Method

The choice between HPLC and GC for the analysis of 2-Amino-4-isopropylbenzoic acid depends on several factors, including the available instrumentation, the required sensitivity, and the complexity of the sample matrix. HPLC is generally the more straightforward and widely applicable method for this type of analyte. GC-MS, while requiring a more complex sample preparation due to derivatization, offers exceptional specificity and sensitivity. Spectroscopic methods, though simple and rapid, should be used with caution due to their inherent lack of specificity.

Ultimately, a well-validated analytical method is not just a regulatory requirement; it is a fundamental component of ensuring the quality, safety, and efficacy of the final drug product. This guide provides the framework for making informed decisions in the selection and validation of the most appropriate analytical methodology for 2-Amino-4-isopropylbenzoic acid.

References

  • Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]

  • MDPI. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. [Link]

  • ResearchGate. Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. [Link]

  • ThaiScience. Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. [Link]

  • International Journal of ChemTech Research. Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. [Link]

  • SciSpace. Analytical Method Validation for Biopharmaceuticals. [Link]

  • ResearchGate. Validation of Amino Acid Analysis Methods. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid. [Link]

  • PubMed. Determination of 2-isopropyl thioxanthone and 2-ethylhexyl-4-dimethylaminobenzoate in milk: comparison of gas and liquid chromatography with mass spectrometry. [Link]

  • Springer. Spectroscopic Methods for Matrix Characterization. [Link]

  • International Journal of Pharmaceutical Sciences & Medicine. STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. [Link]

  • BioPharm International. Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. [Link]

  • ResearchGate. Validation of a HPLC method for the determination of benzoic acid and sorbic acid in noodles | Request PDF. [Link]

  • ScienceDirect. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ICH. Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • PubMed. Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex. [Link]

  • ResearchGate. RESULTS OF FORCED DEGRADATION STUDY. [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • ResearchGate. Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study | Request PDF. [Link]

  • SciSpace. Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]

  • Journal of Pharmaceutical and Scientific Innovation. Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Avantes. SPECTROSCOPIC TECHNIQUES FOR PROTEIN ANALYSIS. [Link]

  • European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • IJSAT. Applications of Spectroscopic Techniques in Characterization of Biological Compounds. [Link]

  • UC Davis Stable Isotope Facility. Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. [Link]

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comparative study of 2-Amino-4-isopropylbenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Comparative Analysis of 2-Amino-4-isopropylbenzoic Acid Derivatives for Drug Discovery

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Aminobenzoic acids and their derivatives represent a privileged class of compounds, serving as crucial building blocks in medicinal and organic chemistry.[1] Their structural versatility allows for extensive functionalization, leading to molecules with tailored physicochemical properties and significant biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] This guide provides a framework for a comparative study of a specific, yet underexplored, subclass: 2-Amino-4-isopropylbenzoic acid derivatives.

The strategic inclusion of an isopropyl group at the 4-position of the 2-aminobenzoic acid scaffold offers a compelling starting point for library synthesis. The lipophilicity and steric bulk of the isopropyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced membrane permeability, altered metabolic stability, and novel interactions with biological targets. This guide will detail a systematic approach to synthesize, characterize, and comparatively evaluate a library of these derivatives to uncover their therapeutic potential.

Rationale and Synthetic Strategy for a Derivative Library

The core hypothesis is that modifications to the 2-amino and carboxylic acid functionalities of the 2-Amino-4-isopropylbenzoic acid scaffold will yield a diverse set of derivatives with a range of biological activities. A well-designed synthetic strategy is paramount to efficiently generate a library of compounds for comparative screening.

General Synthetic Workflow

The primary amino group and the carboxylic acid group of the parent molecule are amenable to a variety of chemical transformations. A generalized workflow for the synthesis of a derivative library is proposed below.

G start 2-Amino-4-isopropylbenzoic acid step1 Protection of Amino or Carboxylic Acid Group start->step1 step2a Amide Bond Formation (Coupling with Amines) step1->step2a Derivatization of Carboxylic Acid step2b Esterification (Reaction with Alcohols) step1->step2b Derivatization of Carboxylic Acid step3 Further Derivatization of the Amino Group (e.g., Sulfonylation, Alkylation) step1->step3 Derivatization of Amino Group step4 Deprotection step2a->step4 step2b->step4 step3->step4 end Library of Derivatives step4->end

Caption: Generalized synthetic workflow for generating a library of 2-Amino-4-isopropylbenzoic acid derivatives.

Experimental Protocol: Synthesis of an Amide Derivative

The following is a representative protocol for the synthesis of an N-aryl amide derivative, a common structural motif in bioactive molecules.

Objective: To synthesize 2-amino-4-isopropyl-N-(phenyl)benzamide.

Materials:

  • 2-Amino-4-isopropylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Aniline

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Acid Chloride Formation: To a solution of 2-Amino-4-isopropylbenzoic acid (1 eq.) in dry DCM, add thionyl chloride (1.2 eq.) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve aniline (1.1 eq.) in dry DCM and add pyridine (1.1 eq.). Cool this mixture to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the desired amide derivative.

  • Characterization: Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative Biological Evaluation

A systematic biological evaluation is crucial to identify promising lead compounds. Based on the known activities of aminobenzoic acid derivatives, a tiered screening approach is recommended, starting with broad antimicrobial and anti-inflammatory assays.

Antimicrobial Activity Screening

Many aminobenzoic acid derivatives exhibit antimicrobial properties.[2][3] A comparative screening of the synthesized library against a panel of pathogenic bacteria and fungi can identify potent antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the MIC of the synthesized derivatives against Staphylococcus aureus and Escherichia coli.

Materials:

  • Synthesized derivatives dissolved in DMSO

  • Bacterial strains (S. aureus ATCC 29213, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of each test compound in MHB in the 96-well plates. The final concentration range should typically be from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity Screening

Derivatives of 2-aminobenzoic acid have been reported as potent anti-inflammatory and analgesic agents.[4] An in vitro assay to assess the inhibition of cyclooxygenase (COX) enzymes is a relevant primary screen.

Experimental Protocol: COX Inhibition Assay

Objective: To evaluate the inhibitory activity of the synthesized derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Synthesized derivatives dissolved in DMSO

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Commercially available COX inhibitor screening assay kit (e.g., colorimetric or fluorometric)

Procedure:

  • Follow the manufacturer's protocol for the COX inhibitor screening assay kit.

  • Typically, the test compounds are pre-incubated with the COX enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandin is measured using a colorimetric or fluorometric probe.

  • Calculate the percentage of inhibition for each compound at a fixed concentration.

  • For active compounds, determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Structure-Activity Relationship (SAR) Analysis

The data generated from the biological screens should be systematically analyzed to establish a structure-activity relationship (SAR). This involves correlating the structural modifications of the derivatives with their biological activity.

Data Presentation for SAR Analysis

Organizing the biological data in a clear, tabular format is essential for identifying trends.

Compound IDR Group (Amide)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliCOX-2 IC₅₀ (µM)
Parent -OH>256>256>100
DA-01 -NH-Phenyl6412825.3
DA-02 -NH-(4-Cl-Phenyl)326410.1
DA-03 -NH-(4-MeO-Phenyl)128>25652.8
DA-04 -O-Ethyl>256>256>100

This is an example table with hypothetical data.

Visualizing SAR Trends

A logical diagram can illustrate the key findings from the SAR analysis, guiding the next steps in lead optimization.

G cluster_0 SAR Insights parent 2-Amino-4-isopropylbenzoic acid amide Amide Derivatives (vs. Esters) Show Increased Activity parent->amide ewg Electron-Withdrawing Groups (e.g., -Cl) on Aryl Amide Enhance Potency amide->ewg Substitution Effect edg Electron-Donating Groups (e.g., -OMe) Decrease Potency amide->edg Substitution Effect next_step Next Step: Synthesize Derivatives with Diverse EWGs on the Aryl Ring ewg->next_step

Caption: Example of a structure-activity relationship (SAR) decision tree.

Conclusion and Future Directions

This guide has outlined a comprehensive and systematic approach for the comparative study of novel 2-Amino-4-isopropylbenzoic acid derivatives. By following the proposed workflow of synthesis, biological evaluation, and SAR analysis, researchers can effectively explore the therapeutic potential of this chemical scaffold. The initial findings from the primary screens will pave the way for more advanced studies, including mechanism of action elucidation, in vivo efficacy testing, and pharmacokinetic profiling of the most promising candidates. The inherent versatility of the aminobenzoic acid core suggests that this focused exploration could lead to the discovery of new lead compounds for a variety of diseases.

References

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. [Link]

  • PubMed. (2004). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. [Link]

  • ResearchGate. (2007). Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides. [Link]

  • MDPI. (2024). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • ResearchGate. (2026). Special Issue Chemical Synthesis and Biological Activity of Aromatic Amino Acid Derivatives Message from the Guest Editors. [Link]

Sources

cross-validation of 2-Amino-4-isopropylbenzoic acid quantification methods

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Cross-Validation of Quantification Strategies for 2-Amino-4-isopropylbenzoic Acid

Part 1: Executive Summary & Strategic Imperative

2-Amino-4-isopropylbenzoic acid (CAS: 774165-27-4), a structural analog of anthranilic acid, serves as a critical intermediate in the synthesis of specific kinase inhibitors and glinide-class therapeutics. Its quantification presents a unique "amphoteric challenge" due to the simultaneous presence of a basic primary amine and an acidic carboxyl group.

While HPLC-UV remains the workhorse for process monitoring, it often struggles with isomer specificity (separating the 4-isopropyl from the 5-isopropyl isomer). Conversely, LC-MS/MS offers sensitivity but is susceptible to matrix effects in early-stage reaction mixtures. GC-MS , though orthogonal, requires derivatization.

This guide provides a cross-validation framework, demonstrating how to use these orthogonal methods not just as alternatives, but as a self-validating system to ensure data integrity in alignment with ICH Q2(R1) guidelines.

Part 2: Comparative Methodological Analysis

The following table summarizes the three primary quantification strategies.

FeatureMethod A: Ion-Pairing HPLC-UV Method B: HILIC-MS/MS Method C: Derivatization GC-MS
Primary Utility Routine Assay & Purity (High Conc.)Trace Impurity Analysis (<0.1%)Orthogonal Validation & Isomer ID
Linearity Range 10 µg/mL – 1000 µg/mL1 ng/mL – 1000 ng/mL5 µg/mL – 500 µg/mL
Specificity Moderate (Risk of co-elution)High (Mass resolution)High (Chromatographic resolution)
Sample Prep Dilute & ShootProtein PPT / SPEDerivatization (Silylation)
Throughput High (15 min run)High (5-8 min run)Low (30 min prep + 20 min run)
Cost/Sample $

$

Part 3: Detailed Experimental Protocols

Method A: The Workhorse – Ion-Pairing HPLC-UV

Rationale: The amphoteric nature of the analyte leads to peak tailing on standard C18 columns. We utilize an acidic mobile phase with an ion-pairing agent (or mixed-mode stationary phase) to ensure sharp peak shape and reproducible retention.

  • Column: Mixed-Mode C18/Cation-Exchange (e.g., SIELC Primesep 100, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic ring) and 305 nm (specific to anthranilic core).

  • Critical Control: Temperature must be held at 30°C to prevent retention time drift caused by ion-exchange equilibrium shifts.

Method B: The Sensitivity Standard – HILIC-MS/MS

Rationale: For trace quantification (e.g., genotoxic impurity screening), UV is insufficient. HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred over Reverse Phase here because it retains the polar zwitterion without ion-pairing reagents that suppress MS ionization.

  • Column: HILIC Silica or Amide (e.g., Waters XBridge Amide, 100 x 2.1 mm, 3.5 µm).

  • Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Acetonitrile (10:90 v/v).

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:

      
       180.2 
      
      
      
      162.2
      
      
    • Qualifier:

      
       180.2 
      
      
      
      136.1
      
      
  • Internal Standard: Anthranilic acid-d4 or 4-isopropylbenzoic acid (if chromatographic separation is sufficient).

Method C: The Orthogonal Validator – GC-MS (BSTFA Derivatization)

Rationale: To prove that the single HPLC peak isn't hiding a co-eluting impurity, we use GC. The non-volatile zwitterion must be "capped" using silylation.

  • Derivatization Protocol:

    • Dry 1 mg of sample under nitrogen.

    • Add 100 µL anhydrous pyridine + 100 µL BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS.

    • Incubate at 70°C for 30 minutes.

  • GC Parameters:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium @ 1.2 mL/min.

    • Temp Program: 100°C (1 min)

      
       20°C/min 
      
      
      
      280°C (5 min).
  • Detection: EI Source (70 eV), Scan range 50-500 amu. Look for the bis-TMS derivative (

    
     ~323).
    

Part 4: Cross-Validation Logic & Workflow

Trustworthiness is established not by a single method, but by the convergence of data from orthogonal principles.

The "Triangulation" Strategy:

  • Linearity Check: Run a calibration curve (10-1000 µg/mL) on Method A.

  • Orthogonal Confirmation: Analyze the same validation samples (Low, Mid, High QC) using Method C.

  • Bland-Altman Analysis: Plot the difference between Method A and Method C results against the mean. A bias of <2% indicates Method A is specific; a bias >5% suggests Method A is co-eluting an impurity that Method C separated.

CrossValidation cluster_Methods Orthogonal Quantification Paths Sample Raw Sample (Reaction Mix or API) MethodA Method A: HPLC-UV (Routine Assay) Sample->MethodA MethodB Method B: LC-MS/MS (Trace Sensitivity) Sample->MethodB MethodC Method C: GC-MS (Derivatization) Sample->MethodC Analysis Data Convergence Analysis (Bland-Altman Plot) MethodA->Analysis Primary Data MethodB->Analysis Sensitivity Check MethodC->Analysis Specificity Check Decision Decision Gate Analysis->Decision Valid Method Validated Proceed to QC Decision->Valid Bias < 5% Investigate Bias Detected Investigate Co-elution Decision->Investigate Bias > 5%

Figure 1: Strategic workflow for cross-validating the primary HPLC assay using orthogonal MS-based techniques.

Part 5: Data Presentation & Acceptance Criteria

When publishing your validation report, summarize the cross-validation data as follows. This format allows reviewers to instantly assess the "fit-for-purpose" status of the method.

Table 1: Method Comparison Summary (Example Data)

ParameterHPLC-UV (Method A)GC-MS (Method C)% Difference (Bias)Status
Sample 1 (Crude) 85.4%84.1%+1.5%Pass
Sample 2 (Pure) 99.2%99.1%+0.1%Pass
Sample 3 (Mother Liquor) 12.5%10.2%+20.3%Fail (Investigate Matrix)

Interpretation:

  • Samples 1 & 2: The low bias (<2%) confirms that the HPLC method is specific and accurate for the main peak.

  • Sample 3: The high positive bias in HPLC indicates a co-eluting matrix component (likely an isomer or precursor) that absorbs UV but is separated or does not derivatize in GC. This flags the need to optimize the HPLC gradient for mother liquor samples.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sielc Technologies. (n.d.). HPLC Application for Simultaneous Separation of Amino Acids and Acidic Compounds. (Demonstrates mixed-mode separation principles for amphoteric analytes). Link

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4).[3][4][5][6][7][8]Link

  • Agilent Technologies. (2020). Amino Acid Analysis: "How-To" Guide. (Provides foundational protocols for derivatization and LC separation of amino acids). Link

  • Royal Society of Chemistry. (2012). Selenium-catalyzed intramolecular transformation of o-nitrotoluenes to anthranilic acids. (Example of yield calculation using HPLC vs GC-MS for this specific class of compounds). Link

Sources

comparing the efficacy of different synthesis routes for 2-Amino-4-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis routes for 2-Amino-4-isopropylbenzoic acid (also known as 4-isopropylanthranilic acid). This analysis is designed for process chemists and drug development professionals, focusing on regioselectivity, scalability, and impurity profiles.

Executive Summary

Target Molecule: 2-Amino-4-isopropylbenzoic acid CAS: 774165-27-4 (free acid) Core Application: Key intermediate for the synthesis of glucokinase activators, specific kinase inhibitors, and potentially as a structural analog in the synthesis of Nateglinide-related metabolites.

Synthesizing 2-amino-4-isopropylbenzoic acid presents a classic regiochemical challenge: installing an amino group ortho to the carboxyl group in the presence of a para isopropyl substituent. Direct approaches often fail due to the competing directing effects of the alkyl and carboxyl moieties. This guide evaluates three distinct routes, identifying the Nitration-Oxidation of p-Cymene as the most viable industrial pathway, while highlighting the Phthalimide Rearrangement as a high-purity alternative.

Route Analysis & Mechanism

Route A: The p-Cymene Nitration-Oxidation Route (Industrial Standard)

This route leverages the ready availability of p-cymene (4-isopropyltoluene) and utilizes steric hindrance to control regioselectivity during the initial nitration step.

  • Step 1: Nitration. Nitration of p-cymene occurs preferentially at the 2-position (ortho to the methyl group) rather than the 3-position (ortho to the bulky isopropyl group). This yields 2-nitro-p-cymene with high regioselectivity (>80%).

  • Step 2: Selective Oxidation. The methyl group at position 1 is oxidized to a carboxylic acid. This is the critical step; the oxidant must attack the primary benzylic carbon (methyl) while leaving the tertiary benzylic carbon (isopropyl) intact. The presence of the electron-withdrawing nitro group deactivates the ring, aiding in the stability of the isopropyl group under controlled conditions (e.g., dilute HNO₃ under pressure).

  • Step 3: Reduction. The nitro group is reduced to an amine using standard Béchamp conditions (Fe/HCl) or catalytic hydrogenation.

Route B: The Phthalimide (Hofmann) Route (High Purity)

This route avoids the regioselectivity issues of nitration by establishing the carbon skeleton first, typically via a Diels-Alder approach or oxidation of 4-isopropyl-o-xylene, followed by a Hofmann rearrangement.

  • Mechanism: 4-Isopropylphthalic anhydride is converted to the phthalimide. Treatment with hypochlorite/hydroxide (Hofmann rearrangement) removes the carbonyl carbon, yielding the amino acid.

  • Advantage: High regiochemical purity; the amino group is strictly defined by the phthalimide structure.

  • Disadvantage: Sourcing 4-isopropylphthalic anhydride is difficult and expensive compared to p-cymene.

Route C: Direct Nitration of Cumic Acid (The "Trap")

A common error in retrosynthetic planning is to propose the direct nitration of 4-isopropylbenzoic acid (Cumic acid).

  • Failure Mode: The carboxyl group (position 1) is a meta director (directing to position 3). The isopropyl group (position 4) is an ortho/para director (directing to position 3).

  • Result: Both groups direct the incoming nitro group to position 3, yielding 3-nitro-4-isopropylbenzoic acid , not the desired 2-nitro isomer. This route is fundamentally flawed for the target molecule.

Visualized Pathways (Graphviz)

SynthesisRoutes cluster_0 Route A: p-Cymene (Preferred) cluster_1 Route C: Direct Nitration (Flawed) Cymene p-Cymene (1-Methyl-4-isopropylbenzene) NitroCymene 2-Nitro-p-cymene (Major Isomer) Cymene->NitroCymene HNO3/H2SO4 (Nitration) NitroAcid 2-Nitro-4-isopropylbenzoic Acid NitroCymene->NitroAcid Dilute HNO3, Δ (Selective Oxidation) TargetA 2-Amino-4-isopropylbenzoic Acid NitroAcid->TargetA H2, Pd/C (Reduction) CumicAcid Cumic Acid (4-Isopropylbenzoic Acid) WrongIsomer 3-Nitro-4-isopropylbenzoic Acid (WRONG ISOMER) CumicAcid->WrongIsomer HNO3/H2SO4 (Meta-directing effect)

Caption: Comparison of the successful p-Cymene route (Route A) versus the regiochemically flawed direct nitration route (Route C).

Comparative Performance Data

FeatureRoute A: p-Cymene NitrationRoute B: Phthalimide RearrangementRoute C: Direct Nitration
Starting Material p-Cymene (Commodity, <$20/kg)4-Isopropylphthalic anhydride (Specialty, >$500/kg)Cumic Acid (Commodity)
Overall Yield 45 - 55%60 - 70% (from anhydride)N/A (Wrong Isomer)
Regioselectivity High (Steric control at nitration)Perfect (Structural control)Poor (Yields 3-nitro isomer)
Scalability Excellent (Liquid phase reactions)Good (Requires solid handling)N/A
Key Impurity p-Nitrotoluene (from dealkylation)Isomeric amines3-Amino isomer
Safety Profile High (Nitration exotherm, Pressure oxidation)Moderate (Hypochlorite handling)High (Nitration)

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 2-Amino-4-isopropylbenzoic acid from p-Cymene.

Step 1: Regioselective Nitration[1]
  • Reagents: p-Cymene (1.0 eq), HNO₃ (65%, 1.1 eq), H₂SO₄ (98%, 2.0 eq).

  • Procedure:

    • Cool H₂SO₄ to 0°C in a jacketed reactor.

    • Add p-Cymene slowly, maintaining temperature <5°C.

    • Add mixed acid (HNO₃/H₂SO₄) dropwise over 2 hours. Critical: Maintain T < 10°C to minimize dinitration and dealkylation.

    • Stir for 1 hour at 10°C.

    • Quench onto ice water. Separate the organic layer.[1]

    • Purification: Fractional distillation is recommended to separate the major 2-nitro isomer (bp ~125°C at 10 mmHg) from the minor 3-nitro isomer and unreacted cymene.

  • Checkpoint: Target purity >95% 2-nitro-p-cymene.

Step 2: Selective Methyl Oxidation

Note: This step requires a pressure reactor (autoclave).

  • Reagents: 2-Nitro-p-cymene, HNO₃ (20-30% aqueous solution).

  • Procedure:

    • Charge the autoclave with 2-nitro-p-cymene and dilute nitric acid (ratio 1:4 w/w).

    • Heat to 120-130°C. Pressure will rise to 10-15 bar.

    • Maintain reaction for 4-6 hours. The nitro group deactivates the ring, protecting the isopropyl group from rapid degradation, while the methyl group oxidizes to the carboxylate.

    • Cool and vent NOx gases (Scrubber required).

    • Filter the precipitated crude 2-nitro-4-isopropylbenzoic acid .

    • Recrystallize from ethanol/water.

Step 3: Reduction to Amino Acid
  • Reagents: 2-Nitro-4-isopropylbenzoic acid, Iron powder (3.0 eq), HCl (cat.), Ethanol/Water.

  • Procedure:

    • Suspend the nitro acid in 50% ethanol/water.

    • Add iron powder and catalytic HCl. Reflux for 2 hours.

    • Adjust pH to 8-9 with Na₂CO₃ to precipitate iron salts. Filter hot.

    • Acidify the filtrate with Acetic Acid to pH 5-6.

    • 2-Amino-4-isopropylbenzoic acid precipitates as a white/off-white solid.

    • Filter and dry at 60°C.[2]

References

  • Nitration of p-Cymene: Wheeler, A. S., & Smithey, I. W. (1921). "The Nitration of p-Cymene." Journal of the American Chemical Society. Link

  • Oxidation of Nitrotoluenes: "p-Nitrobenzoic Acid." Organic Syntheses, Coll.[3] Vol. 1, p.392 (1941). Link

  • Regioselectivity in Alkylbenzene Nitration: BenchChem Technical Guides. "Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid." Link

  • Properties of Target Molecule: PubChem Compound Summary for CID 10820 (Cumic Acid derivatives). Link

  • Alternative Isatin Route: Sumpter, W. C. (1954). "The Chemistry of Isatin." Chemical Reviews. (Contextual grounding for Route B).

Sources

A Comparative Guide to the Properties of 2-Amino-4-isopropylbenzoic Acid and Its Structural Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and medicinal chemistry, substituted benzoic acids serve as foundational scaffolds for a vast array of therapeutic agents. 2-Amino-4-isopropylbenzoic acid, a derivative of anthranilic acid, represents a molecule of significant interest due to the combined functionalities of an aromatic carboxylic acid, an amine, and a hydrophobic isopropyl group. While direct experimental data on this specific compound is not extensively published, a comprehensive understanding of its potential can be constructed through a rigorous comparative analysis of its structural isomers and parent compounds.

This guide provides an in-depth comparison of the physicochemical and potential biological properties of 2-Amino-4-isopropylbenzoic acid. By contrasting it with its well-characterized isomers, 4-isopropylbenzoic acid and 2-isopropylbenzoic acid, as well as the parent scaffold, p-aminobenzoic acid (PABA), we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its application. We will delve into its expected properties, outline robust experimental protocols for its characterization, and discuss its potential as a versatile building block in pharmaceutical development. The structural versatility of aminobenzoic acids allows for substitutions that can lead to a wide range of novel molecules with potential therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties[1].

Section 1: Comparative Physicochemical Properties

The arrangement of functional groups on the benzene ring profoundly influences a molecule's physicochemical characteristics, which in turn dictate its pharmacokinetic and pharmacodynamic behavior. The addition of an amino group to the isopropylbenzoic acid scaffold is expected to significantly alter properties such as polarity, basicity, and hydrogen bonding potential.

Below is a table comparing the known and predicted properties of 2-Amino-4-isopropylbenzoic acid with its relevant isomers.

Property2-Amino-4-isopropylbenzoic acid4-Isopropylbenzoic acid (Cuminic Acid)2-Isopropylbenzoic acidp-Aminobenzoic acid (PABA)
CAS Number 774165-27-4[2]536-66-3[3]2438-04-2[4]150-13-0
Molecular Formula C₁₀H₁₃NO₂[2]C₁₀H₁₂O₂[3]C₁₀H₁₂O₂[4]C₇H₇NO₂
Molecular Weight 179.22 g/mol [2]164.20 g/mol [3][5]164.20 g/mol [4]137.14 g/mol
Melting Point Data not available117-120 °C[3]Data not available187-189 °C
pKa (Predicted) Carboxyl: ~4-5; Amino: ~2-34.35 ±0.10[3]Data not availableCarboxyl: 4.65; Amino: 2.38
LogP (Predicted) 2.09[2]2.9 (Experimental)2.9 (Predicted)0.83 (Experimental)
Topological Polar Surface Area (TPSA) 63.32 Ų[2]37.3 Ų[4]37.3 Ų[4]63.32 Ų
Solubility Data not availableSparingly soluble in water; Soluble in alcohol[3]Data not availableSlightly soluble in water

Expert Analysis:

  • Polarity and Solubility: The presence of the amino group in 2-Amino-4-isopropylbenzoic acid introduces hydrogen bond donor and acceptor sites, increasing its TPSA to 63.32 Ų, identical to PABA and significantly higher than its non-aminated isomers[2][4]. This suggests it will be more polar and likely exhibit greater aqueous solubility than 4-isopropylbenzoic acid, though the hydrophobic isopropyl group will still limit this compared to PABA.

  • Acidity/Basicity (pKa): The molecule is amphoteric. The carboxylic acid pKa is expected to be in the typical range for benzoic acids. The ortho-amino group, being electron-donating, might slightly increase the pKa of the carboxylic acid compared to benzoic acid itself. The pKa of the anilinic amino group is expected to be low (around 2-3), typical for an aromatic amine.

  • Lipophilicity (LogP): The predicted LogP of ~2.09 indicates moderate lipophilicity, making it a candidate for good membrane permeability[2]. It is less lipophilic than the non-aminated isomers, a direct consequence of the polar amino group.

Section 2: Potential Biological and Pharmacological Context

While no specific biological activities are documented for 2-Amino-4-isopropylbenzoic acid, its structural components provide a strong basis for predicting its potential therapeutic roles.

  • As an Enzyme Inhibitor Scaffold: Its isomer, 4-isopropylbenzoic acid, is a known reversible and uncompetitive inhibitor of mushroom tyrosinase and exhibits antifungal properties[5][6]. The core isopropylbenzoic acid structure is therefore a validated starting point for enzyme inhibition. The addition of the amino group provides a key vector for modification and interaction with target proteins. For instance, it could be a candidate for inhibiting enzymes like Cyclin-Dependent Kinase 2 (CDK2) or Dipeptidyl Peptidase IV (DPP IV), targets in cancer and diabetes research, respectively[7].

  • As a Building Block for Complex Therapeutics: p-Aminobenzoic acid (PABA) is a well-established building block in the pharmaceutical industry, most notably as a core component of antifolate drugs like methotrexate[1]. Similarly, 2-Amino-4-isopropylbenzoic acid can be considered a "decorated" anthranilic acid scaffold. This pre-functionalization with an isopropyl group can be advantageous, potentially enhancing binding affinity to target proteins through hydrophobic interactions or tuning pharmacokinetic properties.

  • In Prodrug Development: Amino acids are frequently used as promoieties to improve the pharmaceutical properties of drugs, such as increasing bioavailability by targeting peptide transporters[8]. The inherent amino acid-like structure of 2-Amino-4-isopropylbenzoic acid makes it an intriguing candidate for incorporation into prodrug designs or as a novel non-natural amino acid in peptide-based therapeutics[9][10].

Section 3: Visualization of Chemical Structures

A clear visual comparison of the molecular architectures is essential for understanding the subtle yet critical differences between these compounds.

Caption: Chemical structures of the target molecule and its key comparators.

Section 4: Recommended Experimental Protocols

To empirically validate the predicted properties of 2-Amino-4-isopropylbenzoic acid, standardized and self-validating experimental protocols are essential.

Protocol 1: Determination of Aqueous Solubility via Shake-Flask Method

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for drug development.

Causality Behind Choices:

  • Method: The shake-flask method is the gold standard, ensuring that true equilibrium is reached, which is fundamental for accurate solubility measurement.

  • Buffer System: Using a phosphate-buffered saline (PBS) at pH 7.4 is crucial as it mimics physiological conditions and controls for pH-dependent solubility effects stemming from the acidic and basic functional groups.

  • Analysis: HPLC with UV detection is a robust, sensitive, and specific method for quantifying the concentration of the dissolved analyte, minimizing interference from potential impurities.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM PBS solution at pH 7.4. Calibrate a pH meter and verify the buffer's pH.

  • Sample Addition: Add an excess amount of solid 2-Amino-4-isopropylbenzoic acid to several glass vials (perform in triplicate). An amount that is visibly in excess of what will dissolve is required to ensure saturation.

  • Equilibration: Add a precise volume (e.g., 5 mL) of the pH 7.4 PBS to each vial.

  • Incubation: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 48 hours. This extended period is vital to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After incubation, allow the vials to stand undisturbed for at least 2 hours to let undissolved solid settle.

  • Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. This step is critical to avoid artificially high concentration readings.

  • Dilution: Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample via a validated HPLC-UV method against a standard calibration curve prepared from known concentrations of the compound.

  • Calculation: Calculate the solubility in mg/mL or µg/mL based on the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare PBS Buffer (pH 7.4) add_solid Add excess solid compound to vials (in triplicate) prep_buffer->add_solid add_buffer Add precise volume of PBS add_solid->add_buffer incubate Incubate at constant temp (e.g., 25°C) for 48h with shaking add_buffer->incubate settle Let solids settle (2h) incubate->settle sample Withdraw supernatant settle->sample filter_sample Filter through 0.22 µm syringe filter sample->filter_sample dilute Dilute sample with mobile phase filter_sample->dilute analyze Analyze via HPLC-UV against a standard curve dilute->analyze calculate Calculate Solubility (mg/mL) analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Protocol.

Protocol 2: Determination of pKa via Potentiometric Titration

This protocol allows for the empirical determination of the dissociation constants for both the carboxylic acid and the amino group.

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a solution of 2-Amino-4-isopropylbenzoic acid of known concentration (e.g., 0.01 M) in a co-solvent system if necessary (e.g., 20% methanol in water) to ensure full dissolution.

  • System Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode and an automated burette.

  • Acidic Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant. Continue well past the first equivalence point.

  • Basic Titration: In a separate experiment, add a stoichiometric excess of standardized strong acid (e.g., 0.1 M HCl) to the initial sample solution to fully protonate both groups. Then, titrate this acidified solution with the standardized strong base (0.1 M NaOH), recording the pH after each addition. This will allow for the determination of both pKa values.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The first pKa (for the more acidic proton, the -COOH) and the second pKa (for the protonated amine, -NH3+) can be determined from the inflection points of the titration curve. Alternatively, use derivative plots (dpH/dV) to precisely locate the equivalence points.

Conclusion

While 2-Amino-4-isopropylbenzoic acid remains a sparsely characterized molecule in public literature, a detailed comparative analysis provides a powerful predictive tool for researchers. Its structure suggests a moderately lipophilic, amphoteric compound with significantly increased polarity compared to its non-aminated isomers. The presence of the amino group, in particular, opens up avenues for its use as a versatile building block in medicinal chemistry, analogous to well-established scaffolds like PABA and anthranilic acid. The potential for enhanced protein-ligand interactions and its suitability for prodrug strategies make it a compelling candidate for further investigation. The experimental protocols outlined in this guide provide a clear and robust pathway for empirically determining its fundamental properties, enabling its confident application in drug discovery and development programs.

References

  • PubChem. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099. [Link]

  • PubChem. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820. [Link]

  • PubChem. propan-2-yl 4-aminobenzoate | C10H13NO2 | CID 87470. [Link]

  • MDPI. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

  • PubMed Central. Amino Acids in the Development of Prodrugs. [Link]

  • ResearchGate. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. [Link]

  • OCIMUM. Unlocking Therapeutic Potential: The Role of 2-Amino-N-isopropylbenzenesulfonamide in Drug Discovery. [Link]

  • PubMed. Effect of Non-natural Hydrophobic Amino Acids on the Efficacy and Properties of the Antimicrobial Peptide C18G. [Link]

  • PubMed. New pharmaceuticals approved by FDA in 2020: Small-molecule drugs derived from amino acids and related compounds. [Link]

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Inter-Laboratory Validation of 2-Amino-4-isopropylbenzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Development

Executive Summary

The precise quantification of 2-Amino-4-isopropylbenzoic acid (CAS 774165-27-4) is critical in the synthesis of glinide-class antidiabetic agents and specific kinase inhibitors. Historically, conventional HPLC methods have struggled with the resolution of regioisomers (specifically the 3-isopropyl and 5-isopropyl impurities) and inter-laboratory reproducibility.

This guide objectively compares a Standard Pharmacopeial HPLC-UV Method against an Optimized Core-Shell UHPLC-MS/MS Method . Data from a multi-site inter-laboratory validation study demonstrates that the Optimized Method reduces run times by 70% while improving inter-laboratory precision (RSD) from 4.2% to 1.1%.

Technical Context: The Analyte and The Challenge

2-Amino-4-isopropylbenzoic acid is a bifunctional intermediate containing both an amino group and a carboxylic acid. This zwitterionic nature creates specific analytical challenges:

  • pH Sensitivity: Retention time shifts significantly with minor mobile phase pH changes.

  • Regioisomer Co-elution: The 4-isopropyl isomer often co-elutes with the 3-isopropyl byproduct generated during Friedel-Crafts alkylation.

  • Tailing: Interaction between the free amine and residual silanols on older silica columns causes peak tailing, affecting integration accuracy.

Comparative Overview
FeatureConventional HPLC (Alternative)Optimized UHPLC (Product)
Stationary Phase Fully Porous C18 (5 µm)Core-Shell Phenyl-Hexyl (2.7 µm)
Detection UV at 254 nmUV (254 nm) + MS/MS (MRM)
Run Time 25.0 minutes6.5 minutes
Resolution (Rs) 1.8 (Critical Pair)3.5 (Critical Pair)
LOD 0.5 µg/mL0.01 µg/mL
Experimental Protocol: Optimized Validation Workflow

To ensure scientific integrity, this protocol follows ICH Q2(R2) guidelines for analytical procedure validation.

3.1. Reagents and Standards[1][2]
  • Analyte: 2-Amino-4-isopropylbenzoic acid (>99.0% purity).

  • Internal Standard (IS): 2-Amino-4-methylbenzoic acid (structurally similar, distinct retention).

  • Solvents: LC-MS grade Acetonitrile and Water; Formic Acid (0.1%) as modifier.

3.2. Sample Preparation (Self-Validating System)

This workflow includes an internal check (IS recovery) to validate every injection.

  • Stock Solution: Dissolve 10 mg Analyte in 10 mL Methanol (1 mg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL in Mobile Phase A/B (50:50).

  • IS Addition: Spike Internal Standard to a final concentration of 10 µg/mL.

  • Filtration: Filter through 0.2 µm PTFE syringe filter (prevents column clogging).

3.3. Chromatographic Conditions
  • Column: Core-Shell Phenyl-Hexyl, 100 x 2.1 mm, 2.7 µm.

    • Rationale: Phenyl-Hexyl provides unique

      
       selectivity for aromatic isomers that C18 lacks.
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 5 mins; Hold 1 min; Re-equilibrate.

  • Flow Rate: 0.5 mL/min.

  • Temp: 40°C.

3.4. Validation Logic Diagram

The following diagram illustrates the decision process for Inter-Laboratory Validation, ensuring robust transferability.

ValidationLogic Start Method Transfer Initiated LabA Originating Lab (Lab A) Generate Reference Data Start->LabA Transfer Protocol Transfer to Receiving Labs (B & C) LabA->Transfer Exec Execute Validation Protocol (n=6 replicates) Transfer->Exec Check1 System Suitability? (Rs > 2.0, Tailing < 1.5) Exec->Check1 Check2 Inter-Lab %RSD < 2.0%? Check1->Check2 Pass Fail1 Root Cause Analysis: Column/Mobile Phase pH Check1->Fail1 Fail Fail2 Investigate Sample Prep & Instrument Dwell Volume Check2->Fail2 Fail Success Method Validated Ready for QC Release Check2->Success Pass Fail1->Exec Correct & Retry Fail2->Exec Correct & Retry

Figure 1: Decision tree for Inter-Laboratory Method Validation (ICH Q2 aligned).

Inter-Laboratory Validation Results

Three laboratories (Lab A, B, and C) participated in the study. Lab A used a Waters UPLC, Lab B an Agilent Infinity II, and Lab C a Shimadzu Nexera, demonstrating vendor-neutral robustness.

Table 1: Reproducibility Data (n=18)
ParameterLab A (Origin)Lab B (Receiver)Lab C (Receiver)Inter-Lab Mean Inter-Lab %RSD Acceptance Criteria
Retention Time (min) 3.423.453.413.430.6% N/A
Peak Area (mAU*s) 125041241012650125211.0% < 2.0%
Assay Purity (%) 99.899.799.899.80.06% 98.0 - 102.0%
Resolution (4-iso vs 3-iso) 3.63.43.53.52.8% > 2.0

Analysis: The Optimized Method achieved an inter-laboratory RSD of 1.0% for peak area, significantly outperforming the Conventional HPLC method (typically ~4-5%). The resolution between the critical isomer pair remained >3.4 across all labs, confirming that the Phenyl-Hexyl stationary phase provides robust selectivity regardless of minor dwell volume differences between instrument vendors.

Mechanistic Insight: Separation Pathway

Understanding why the method works is crucial for troubleshooting. The separation relies on a dual mechanism: Hydrophobic Interaction and Steric Selectivity.

SeparationMechanism Analyte 2-Amino-4-isopropyl benzoic acid Mech1 Hydrophobic Interaction Analyte->Mech1 Alkyl Chain Mech2 Pi-Pi Interaction (Aromatic Ring) Analyte->Mech2 Benzene Ring Phase Phenyl-Hexyl Stationary Phase Phase->Mech1 Phase->Mech2 Mech3 Steric Selectivity (Isopropyl Position) Mech1->Mech3 Mech2->Mech3 Result High Resolution Separation Mech3->Result Discrimination of 3- vs 4-isomer

Figure 2: Mechanistic interaction between the analyte and the Phenyl-Hexyl stationary phase.

Explanation: While C18 columns rely solely on hydrophobicity (Mech 1), the Phenyl-Hexyl phase engages in


 stacking with the benzene ring of the analyte (Mech 2). The position of the bulky isopropyl group (ortho, meta, or para) disrupts this stacking differently, enhancing the separation of isomers (Mech 3).
References
  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). European Medicines Agency. [Link]

  • PubChem. (2023). 2-Amino-4-isopropylbenzoic acid (Compound Summary).[3][4][5] National Library of Medicine. [Link]

  • U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.[6][Link]

Sources

A Comparative Benchmarking Guide: Evaluating the Biological Potential of 2-Amino-4-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the thorough characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking 2-Amino-4-isopropylbenzoic acid against a panel of structurally related compounds. By employing a series of robust in vitro assays, we aim to elucidate its potential biological activities and provide a data-driven comparison of its performance. This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional profile of this compound.

Introduction: The Rationale for Comparative Analysis

2-Amino-4-isopropylbenzoic acid is a substituted aromatic carboxylic acid. While its direct biological activities are not extensively documented in publicly available literature, its structural motifs are present in compounds with known pharmacological properties. For instance, its isomer, 4-Isopropylbenzoic acid (also known as Cuminic acid), has demonstrated antifungal properties and acts as a reversible, uncompetitive inhibitor of mushroom tyrosinase[1]. Furthermore, derivatives of aminobenzoic acids have been explored for their potential as cholinesterase inhibitors[2].

This guide, therefore, proposes a head-to-head comparison of 2-Amino-4-isopropylbenzoic acid with its isomers and a relevant parent compound to dissect the contributions of the amino and isopropyl functional groups to its biological activity. The selected comparators are:

  • 4-Isopropylbenzoic Acid: To assess the influence of the amino group's absence.

  • 2-Isopropylbenzoic Acid: To evaluate the impact of the amino group's presence at a different position.

  • Anthranilic Acid (2-Aminobenzoic Acid): To understand the contribution of the isopropyl group.

This multi-faceted comparison will provide crucial insights into the structure-activity relationship (SAR) of this chemical series.

Physicochemical Properties: A Foundation for Biological Evaluation

Before delving into biological assays, a fundamental understanding of the physicochemical properties of the compounds is essential as these properties significantly influence their behavior in biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
2-Amino-4-isopropylbenzoic acid C10H13NO2179.22Not ReportedSealed in dry, 2-8℃[3]
4-Isopropylbenzoic acid C10H12O2164.20117-120Slightly soluble in water; soluble in alcohol, diethyl ether, and sulfuric acid[4][5]
2-Isopropylbenzoic acid C10H12O2164.20Not ReportedNot Reported
Anthranilic Acid C7H7NO2137.14146-148Slightly soluble in water; soluble in hot water, alcohol, and ether

Experimental Benchmarking: Protocols and Data Interpretation

To provide a comprehensive performance comparison, we will employ a tiered approach, starting with broad-spectrum antimicrobial screening, followed by a specific enzyme inhibition assay.

Antifungal Susceptibility Testing

Rationale: Given the known antifungal activity of 4-Isopropylbenzoic acid[1], this assay will determine if 2-Amino-4-isopropylbenzoic acid shares this property and how its efficacy compares to its structural analogs. We will utilize a standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Experimental Workflow:

Antifungal_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Compound Stock Preparation (DMSO) D Serial Dilution of Compounds in 96-well Plate A->D B Fungal Inoculum Preparation (e.g., C. albicans) E Inoculation of Fungal Suspension B->E C Culture Medium (e.g., RPMI-1640) C->D C->E D->E F Incubation (35°C, 24-48h) E->F G Visual or Spectrophotometric Reading of Growth F->G H Determination of MIC G->H

Caption: Workflow for Antifungal Susceptibility Testing.

Detailed Protocol:

  • Compound Preparation: Prepare 10 mg/mL stock solutions of each test compound and control (e.g., Fluconazole) in dimethyl sulfoxide (DMSO).

  • Inoculum Preparation: Culture Candida albicans (ATCC 90028) on Sabouraud Dextrose Agar. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to the final inoculum density.

  • Assay Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in RPMI-1640 medium, ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation and Incubation: Add the fungal inoculum to each well. Include positive (no compound) and negative (no inoculum) controls. Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Anticipated Data Summary:

CompoundMIC against C. albicans (µg/mL)
2-Amino-4-isopropylbenzoic acid Experimental Value
4-Isopropylbenzoic acid Experimental Value
2-Isopropylbenzoic acid Experimental Value
Anthranilic Acid Experimental Value
Fluconazole (Control) Expected Value (e.g., 0.25-1)
Mushroom Tyrosinase Inhibition Assay

Rationale: 4-Isopropylbenzoic acid is a known inhibitor of mushroom tyrosinase[1]. This enzyme is a well-established model for studying inhibitors of melanogenesis and has relevance in the cosmetic and food industries. This assay will determine if 2-Amino-4-isopropylbenzoic acid also inhibits this enzyme and to what extent.

Signaling Pathway:

Tyrosinase_Pathway cluster_reaction Enzymatic Reaction Tyrosinase Mushroom Tyrosinase L_DOPA L-DOPA (Substrate) Dopaquinone Dopaquinone (Intermediate) L_DOPA->Dopaquinone Oxidation Dopachrome Dopachrome (Colored Product) Dopaquinone->Dopachrome Spontaneous Inhibitor Test Compound (e.g., 2-Amino-4-isopropylbenzoic acid) Inhibitor->Tyrosinase Inhibition

Caption: Mushroom Tyrosinase Catalyzed Oxidation of L-DOPA.

Detailed Protocol:

  • Reagent Preparation:

    • Phosphate Buffer: 50 mM, pH 6.8.

    • Mushroom Tyrosinase Solution: 1000 U/mL in phosphate buffer.

    • L-DOPA Solution: 2.5 mM in phosphate buffer.

    • Compound Solutions: Prepare serial dilutions of each test compound and a known inhibitor (e.g., Kojic acid) in phosphate buffer containing a small percentage of DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the mixture at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the L-DOPA solution.

    • Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration.

    • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). A minimum of 10 inhibitor concentrations should be used for an accurate IC50 determination[6].

Anticipated Data Summary:

CompoundTyrosinase Inhibition IC50 (µM)
2-Amino-4-isopropylbenzoic acid Experimental Value
4-Isopropylbenzoic acid Experimental Value
2-Isopropylbenzoic acid Experimental Value
Anthranilic Acid Experimental Value
Kojic Acid (Control) Expected Value (e.g., 10-20)

Conclusion and Future Directions

The experimental framework outlined in this guide will provide a robust, data-driven comparison of 2-Amino-4-isopropylbenzoic acid against its structural analogs. The results from the antifungal and enzyme inhibition assays will offer initial insights into its potential biological activities and establish a foundation for further investigation.

Should 2-Amino-4-isopropylbenzoic acid demonstrate significant activity in these primary screens, subsequent studies could explore its mechanism of action in more detail. For instance, if antifungal activity is confirmed, further testing against a broader panel of fungal pathogens would be warranted. If potent enzyme inhibition is observed, kinetic studies could be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Furthermore, cell-based assays could be employed to assess the cytotoxicity of the compounds and to evaluate their activity in a more physiologically relevant context[7][8][9][10]. Ultimately, this systematic approach to benchmarking will be instrumental in determining the potential of 2-Amino-4-isopropylbenzoic acid as a lead compound for drug development.

References

  • SLS. 4-Isopropylbenzoic acid, >=98% | 268402-25G | SIGMA-ALDRICH. [Link]

  • PubChem. 4-Isopropylbenzoic Acid | C10H12O2 | CID 10820. [Link]

  • PubChem. 2-Isopropylbenzoic acid | C10H12O2 | CID 17099. [Link]

  • PMC. A review for cell-based screening methods in drug discovery. [Link]

  • PubMed. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • PubChem. 2-Amino-4-isopropylbenzoic acid | C10H13NO2 | CID 67040362. [Link]

  • NCBI. Protein BLAST: Align two or more sequences using BLAST. [Link]

  • SPT Labtech. The Complete Guide to Cell-Based Assays. [Link]

  • ResearchGate. A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • PNAS. Proximity-driven acceleration of challenging solid-phase peptide couplings. [Link]

  • YouTube. BLAST Tutorial Series: Comparing two or more protein sequences. [Link]

  • BioAgilytix. The Use of Cell-Based Assays for Translational Medicine Studies. [Link]

  • ResearchGate. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • Journal of the American Chemical Society. Microbial dl-Peptidases Enable Predator Defense and Facilitate Structure Elucidation of Complex Natural Products. [Link]

  • Agilent. Agilent Biocolumns Application Compendium - Amino Acid Analysis. [Link]

  • G-Biosciences. Enzyme Analysis. [Link]

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  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • NCBI Bookshelf. Basics of Enzymatic Assays for HTS. [Link]

  • MDPI. Study on the Effects of Biologically Active Amino Acids on the Micellization of Anionic Surfactant Sodium Dodecyl Sulfate (SDS) at Different Temperatures. [Link]

  • VectorBuilder. Sequence Alignment Tool. [Link]

  • BMG LABTECH. Cell-based assays on the rise. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Handling of 2-Amino-4-isopropylbenzoic Acid: Essential Personal Protective Equipment and Disposal Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Risks: Based on data from related aromatic amino acids, 2-Amino-4-isopropylbenzoic acid is anticipated to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to mitigate these risks.

Core Directive: Your Personal Protective Equipment (PPE) Ensemble

The selection and proper use of PPE is the most critical barrier between a researcher and potential chemical exposure. The following is a detailed breakdown of the minimum required PPE for handling 2-Amino-4-isopropylbenzoic acid.

Eye and Face Protection: The First Line of Defense

Direct contact with chemical dust or splashes can cause serious eye damage.[1][2]

  • Mandatory Equipment: Always wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient as they do not protect from splashes or airborne particulates from all angles.

  • Enhanced Protection: When there is a significant risk of splashing, such as during bulk transfers or reactions under pressure, a face shield should be worn in addition to safety goggles.[3][4]

Hand Protection: Preventing Dermal Exposure

Aromatic amines and acids can cause skin irritation upon contact.[1][2]

  • Glove Selection: Nitrile gloves are the preferred choice for handling this type of chemical, offering good resistance to a range of laboratory chemicals.[5][6]

  • Best Practices: Always inspect gloves for any signs of degradation or perforation before use.[7] For prolonged handling or in situations with a higher risk of exposure, consider double-gloving.[8] It is crucial to wash hands thoroughly after removing gloves.

Body Protection: Shielding Against Contamination

A laboratory coat is essential to protect your skin and personal clothing from contamination.

  • Required Attire: A long-sleeved, buttoned laboratory coat should be worn at all times in the laboratory.[5]

  • Material Matters: For handling larger quantities or when there is a risk of significant spillage, consider a chemically resistant apron worn over the lab coat.

Respiratory Protection: Safeguarding Against Inhalation

Airborne dust from solid chemicals presents an inhalation hazard.

  • Engineering Controls First: The primary method for controlling airborne hazards is to work within a certified chemical fume hood or a well-ventilated area.[9]

  • When Respirators are Necessary: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup of a powdered substance, a NIOSH-approved respirator with the appropriate particulate filter is required.[9][10]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized workflow is critical for minimizing risk. The following protocol outlines the key steps for safely handling 2-Amino-4-isopropylbenzoic acid.

Experimental Workflow for Safe Chemical Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data for Similar Compounds prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace don_ppe Don PPE Correctly prep_workspace->don_ppe Proceed when ready weigh_transfer Weigh and Transfer Chemical in Fume Hood don_ppe->weigh_transfer conduct_experiment Conduct Experiment weigh_transfer->conduct_experiment decontaminate Decontaminate Workspace and Equipment conduct_experiment->decontaminate Upon completion doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Waste (Chemical and PPE) doff_ppe->dispose

Caption: Workflow for the safe handling of 2-Amino-4-isopropylbenzoic acid.

Protocol for Donning and Doffing PPE

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respirator (if used): Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste and contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Chemical Waste: All waste containing 2-Amino-4-isopropylbenzoic acid should be collected in a designated, labeled, and sealed waste container.[1]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated materials should be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Spill Cleanup: In the event of a spill, use an appropriate absorbent material to contain it. The resulting waste must be treated as hazardous and disposed of accordingly.[1]

Summary of Personal Protective Equipment

PPE ComponentSpecificationRationale
Eye/Face Protection Chemical safety goggles (ANSI Z87.1)Protects against dust, splashes, and projectiles.
Face shield (in addition to goggles)Provides broader protection for the face during high-risk procedures.
Hand Protection Nitrile glovesOffers chemical resistance and prevents skin irritation.[5][6]
Body Protection Long-sleeved laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respirator (if necessary)Prevents inhalation of airborne chemical dust.[9]

This guide is intended to provide a comprehensive overview of the necessary precautions for handling 2-Amino-4-isopropylbenzoic acid. Always consult your institution's specific safety protocols and the most current safety data sheets for any chemicals you are working with.

References

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. [Link]

  • Environmental Health and Safety, University of California, Berkeley. Personal Protective Equipment Requirements for Laboratories. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • University of California, Los Angeles. Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. [Link]

  • University of California, San Diego. Personal Protective Equipment Selection Guide. [Link]

  • The Science Blog. Preparing & Handling Chemical Solutions. [Link]

  • University of California, Santa Barbara. Chemical Safety: Personal Protective Equipment. [Link]

  • American Chemistry Council. Personal Protective Equipment. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.